molecular formula C6H12O6 B12402712 L-(-)-Mannose-13C-1

L-(-)-Mannose-13C-1

Cat. No.: B12402712
M. Wt: 181.15 g/mol
InChI Key: GZCGUPFRVQAUEE-AIJRKYHDSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L-(-)-Mannose-13C-1 is a high-purity, stable isotope-labeled form of the L-enantiomer of mannose, specifically enriched with Carbon-13 at the first carbon position. This compound is an essential tool for biomedical and biochemical research, serving as a critical tracer in metabolic studies and as a standard for quantitative mass spectrometry. The primary research applications of this compound include its use in Nuclear Magnetic Resonance (NMR) spectroscopy and metabolism research . In NMR studies, the 13C label enables detailed, atomic-level investigation of oligosaccharide conformational dynamics and carbohydrate-protein interactions, which are fundamental to processes like immune regulation and glycoprotein fate determination in cells . In metabolism, it acts as a safe and effective tracer for tracking mannose utilization and flux through various biochemical pathways without significantly altering the natural biochemistry, as mannose is absorbed but not extensively metabolized in the human body . Mannose itself is a direct precursor for glycoprotein synthesis and plays a crucial role in protein N-glycosylation within the secretory pathway . Its involvement in these key physiological processes makes it a molecule of interest for studying immune function, metabolic disorders, and glycosylation deficiencies. This product is strictly for research applications and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H12O6

Molecular Weight

181.15 g/mol

IUPAC Name

(2R,3R,4S,5S)-2,3,4,5,6-pentahydroxy(113C)hexanal

InChI

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4-,5-,6-/m0/s1/i1+1

InChI Key

GZCGUPFRVQAUEE-AIJRKYHDSA-N

Isomeric SMILES

C([C@@H]([C@@H]([C@H]([C@H]([13CH]=O)O)O)O)O)O

Canonical SMILES

C(C(C(C(C(C=O)O)O)O)O)O

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to L-(-)-Mannose-13C-1: Suppliers, Cost, and Applications for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, L-(-)-Mannose-13C-1 is a valuable tool for stable isotope tracing studies. This technical guide provides an overview of commercially available sources, cost considerations, and a representative protocol for its application in metabolic research.

Introduction to this compound

This compound is a stable isotope-labeled form of the rare sugar L-Mannose, where the carbon atom at the C-1 position is replaced with a ¹³C isotope. This labeling allows for the precise tracking of L-Mannose metabolism and its incorporation into various biomolecules without the safety concerns and disposal issues associated with radioactive isotopes. Its primary application lies in metabolic research, particularly in studies involving glycoprotein synthesis, metabolic flux analysis, and as an internal standard for quantitative analysis by Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

Suppliers and Cost Analysis

The availability of this compound is limited to specialized chemical suppliers. While direct price lists are often not publicly available, the following table summarizes the key suppliers and provides guidance on how to obtain cost information. Pricing is typically provided upon quotation request and can vary based on quantity, purity, and isotopic enrichment.

SupplierProduct NameCatalog/Product NumberPurity/Isotopic EnrichmentContact for Pricing
MedChemExpress This compoundHY-113435S>98%Request a quote on their website.
Cambridge Isotope Laboratories, Inc. L-Mannose (1-¹³C, 99%)CLM-121899 atom % ¹³C, 98% Chemical PurityRequest a quote on their website.[2]
Omicron Biochemicals, Inc. L-[1-¹³C]mannoseMAN-006High PurityContact via email for pricing.
Santa Cruz Biotechnology, Inc. L-Mannose-1-¹³Csc-220408Not specifiedRequest a quote on their website.
Clinisciences L-Mannose-1-¹³C164689Highly PurifiedRequest a quote on their website.

Experimental Protocol: A Representative Guide for Metabolic Labeling

I. Cell Culture and Labeling
  • Cell Seeding: Plate mammalian cells in a multi-well format (e.g., 6-well plates) at a density that ensures they are in the exponential growth phase at the time of labeling.

  • Media Preparation: Prepare a custom culture medium that is deficient in the unlabeled form of the sugar to be traced (in this case, L-Mannose). For many experiments, a glucose-free and pyruvate-free medium supplemented with dialyzed fetal bovine serum is a suitable base.

  • Pre-incubation (Optional but Recommended): To deplete intracellular pools of the unlabeled sugar, incubate the cells in the sugar-free medium for a defined period (e.g., 1-2 hours) before adding the labeled substrate.

  • Labeling: Replace the medium with the custom medium supplemented with a known concentration of this compound. The concentration and labeling time will need to be optimized based on the specific metabolic pathway and the turnover rate of the metabolites of interest. Time points can range from minutes to several hours.

II. Metabolite Extraction
  • Quenching Metabolism: To halt all enzymatic activity and preserve the metabolic state of the cells, rapidly aspirate the labeling medium and wash the cells with ice-cold phosphate-buffered saline (PBS). Immediately add a pre-chilled extraction solvent, typically a methanol/acetonitrile/water mixture (e.g., 50:30:20 v/v/v), and place the plate on dry ice.

  • Cell Lysis and Collection: Scrape the frozen cells in the extraction solvent and transfer the cell lysate to a microcentrifuge tube.

  • Protein and Lipid Removal: Centrifuge the lysate at high speed (e.g., >14,000 x g) at 4°C to pellet cell debris, proteins, and lipids.

  • Sample Preparation for Analysis: Collect the supernatant containing the polar metabolites. The sample can then be dried under a stream of nitrogen or by vacuum centrifugation and stored at -80°C until analysis.

III. Analysis by Mass Spectrometry
  • Sample Reconstitution: Reconstitute the dried metabolite extract in a solvent appropriate for the chosen analytical platform (e.g., water or a mobile phase-like solvent for LC-MS).

  • Instrumentation: Analyze the samples using a high-resolution mass spectrometer coupled with either liquid chromatography (LC-MS) or gas chromatography (GC-MS). For GC-MS analysis, a derivatization step is typically required to make the sugars volatile.

  • Data Acquisition: Acquire data in full scan mode to detect all ions and their isotopic patterns. The mass spectrometer will detect a mass shift corresponding to the incorporation of the ¹³C isotope.

  • Data Analysis: Process the raw data using specialized software to identify and quantify the ¹³C-labeled metabolites. The fractional enrichment of ¹³C in each metabolite can then be calculated to determine the contribution of this compound to that metabolite pool.

Visualizing Workflows and Pathways

To aid in the conceptualization of stable isotope tracing experiments, the following diagrams, generated using the DOT language, illustrate a general experimental workflow and the metabolic fate of mannose.

Experimental_Workflow cluster_prep I. Preparation cluster_labeling II. Labeling cluster_extraction III. Extraction cluster_analysis IV. Analysis A Cell Culture C Add this compound A->C B Prepare Labeling Medium B->C D Incubate C->D E Quench Metabolism D->E F Extract Metabolites E->F G LC-MS or GC-MS F->G H Data Analysis G->H

Caption: A general workflow for a stable isotope tracing experiment.

Mannose_Metabolism Mannose L-Mannose-¹³C Mannose6P L-Mannose-6-Phosphate-¹³C Mannose->Mannose6P Hexokinase Mannose1P L-Mannose-1-Phosphate-¹³C Mannose6P->Mannose1P Phosphomannomutase Fructose6P Fructose-6-Phosphate Mannose6P->Fructose6P Mannose phosphate isomerase GDP_Mannose GDP-L-Mannose-¹³C Mannose1P->GDP_Mannose GDP-mannose pyrophosphorylase Glycoproteins ¹³C-Labeled Glycoproteins GDP_Mannose->Glycoproteins Glycosyltransferases Glycolysis Glycolysis Fructose6P->Glycolysis

Caption: The metabolic fate of L-Mannose leading to glycosylation or glycolysis.

References

The Pivotal Role of Mannose: A Technical Guide to Stable Isotope Labeling in Metabolic Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the history, core methodologies, and applications of stable isotope labeling with mannose. Mannose, a C-2 epimer of glucose, is a critical monosaccharide in glycosylation, a post-translational modification essential for protein folding, stability, and function. Stable isotope tracing provides a powerful lens to dynamically and quantitatively investigate mannose metabolism and its intricate connections to cellular signaling and disease.

A Historical Perspective: From Radioactive Tracers to Stable Isotopes

The journey to understanding mannose metabolism began with the use of radioactive isotopes. For nearly four decades, [2-³H]-mannose was the primary tool for tracing mannose incorporation into glycans.[1] This method offered high specificity, as the catabolism of [2-³H]-mannose to fructose-6-phosphate releases ³HOH, which is diluted in the vast cellular water pool, preventing the label from significantly entering other metabolic pathways.[1]

However, the inherent risks and limitations of radioactive materials spurred the development of techniques using non-radioactive, stable isotopes. The advent of sensitive analytical methods, particularly mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, has enabled the widespread adoption of stable isotopes like carbon-13 (¹³C) and deuterium (²H) for tracing mannose metabolism. These methods offer a safer and more detailed view of metabolic fluxes, allowing researchers to track the fate of individual atoms within molecules.

Core Metabolic Pathways of Mannose

Once inside the cell, mannose is rapidly phosphorylated by hexokinase to mannose-6-phosphate (Man-6-P), a key metabolic branch point. From here, Man-6-P has two primary fates:

  • Glycolytic Pathway: Man-6-P is isomerized to fructose-6-phosphate (Fru-6-P) by phosphomannose isomerase (MPI), subsequently entering glycolysis to generate energy.

  • Glycosylation Pathway: Man-6-P is converted to mannose-1-phosphate (Man-1-P) by phosphomannomutase 2 (PMM2). Man-1-P is then activated to GDP-mannose, the donor substrate for N-linked glycosylation.

Stable isotope labeling allows for the precise quantification of flux through these competing pathways.

Mannose_Metabolism cluster_extracellular Extracellular cluster_intracellular Intracellular Exogenous Mannose Exogenous Mannose Mannose Mannose Exogenous Mannose->Mannose Transport Man_6_P Mannose-6-Phosphate Mannose->Man_6_P Hexokinase Fru_6_P Fructose-6-Phosphate Man_6_P->Fru_6_P Phosphomannose Isomerase (MPI) Man_1_P Mannose-1-Phosphate Man_6_P->Man_1_P Phosphomannomutase 2 (PMM2) Glycolysis Glycolysis Fru_6_P->Glycolysis GDP_Man GDP-Mannose Man_1_P->GDP_Man N_Glycosylation N-Glycosylation GDP_Man->N_Glycosylation

Core metabolic pathways of mannose.

Quantitative Insights into Mannose Metabolism

Stable isotope labeling studies have provided crucial quantitative data on mannose uptake, its contribution to glycoprotein synthesis, and the turnover rates of mannose in N-glycans.

ParameterCell Line/SystemValueIsotopic Tracer(s)Analytical MethodCitation
Mannose Uptake Rate Human Fibroblasts9.4–22 nmol/mg protein/h[4-¹³C]mannoseGC-MS[2]
Glucose Uptake Rate Human Fibroblasts1500–2200 nmol/mg protein/h[1,2-¹³C]glucoseGC-MS[2]
Contribution of Exogenous Mannose to N-Glycans Normal Human Fibroblasts25–30%[4-¹³C]mannoseGC-MS[2]
Contribution of Exogenous Mannose to N-Glycans MPI-deficient CDG Fibroblasts80%[4-¹³C]mannoseGC-MS
Contribution of Exogenous Mannose to N-Glycans Human Hepatoma Cells~75%[2-³H]mannoseHPAE-PAD
Turnover of LLO (Lipid-Linked Oligosaccharides) Hepatoma Cellst₁/₂ = 15 min[2-³H]mannoseNot specified

Detailed Experimental Protocols

Stable Isotope Labeling of Mannose in Cell Culture

This protocol describes the metabolic labeling of mammalian cells with a stable isotope-labeled mannose precursor for subsequent mass spectrometric analysis.

Materials:

  • Mammalian cell line of interest

  • Complete cell culture medium

  • Dialyzed fetal bovine serum (dFBS)

  • Glucose-free and mannose-free cell culture medium

  • Sterile stable isotope-labeled D-mannose (e.g., [U-¹³C₆]-D-mannose)

  • Sterile D-glucose solution

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed cells in appropriate culture vessels and grow to 70-80% confluency.

  • Medium Preparation: Prepare the labeling medium by supplementing glucose-free and mannose-free medium with dFBS, the desired concentration of D-glucose (e.g., 5 mM), and the stable isotope-labeled D-mannose (e.g., 50 µM [U-¹³C₆]-D-mannose).

  • Labeling: Aspirate the growth medium, wash the cells twice with PBS, and add the prepared labeling medium.

  • Incubation: Incubate the cells for the desired period (e.g., 24-72 hours) under standard cell culture conditions.

  • Cell Harvest: Aspirate the labeling medium, wash the cells twice with ice-cold PBS, and harvest the cells.

Experimental_Workflow_Cell_Culture cluster_workflow Cell Culture Labeling Workflow Start Seed Cells Grow Grow to 70-80% Confluency Start->Grow Prepare_Medium Prepare Labeling Medium (with ¹³C-Mannose) Grow->Prepare_Medium Wash1 Wash with PBS Prepare_Medium->Wash1 Add_Medium Add Labeling Medium Wash1->Add_Medium Incubate Incubate (24-72h) Add_Medium->Incubate Wash2 Wash with Cold PBS Incubate->Wash2 Harvest Harvest Cells Wash2->Harvest

Experimental workflow for cell culture labeling.
GC-MS Analysis of Labeled Glycoproteins

This protocol outlines the general steps for analyzing the incorporation of stable isotope-labeled mannose into glycoproteins using Gas Chromatography-Mass Spectrometry (GC-MS).

Procedure:

  • Glycoprotein Extraction and Hydrolysis: Extract total protein from labeled cells and hydrolyze the glycoproteins to release the monosaccharides.

  • Derivatization: Convert the monosaccharides to volatile derivatives (e.g., aldononitrile acetate derivatives) suitable for GC analysis.

  • GC-MS Analysis: Separate the derivatized monosaccharides by gas chromatography and detect the mass-to-charge ratio of the fragments using mass spectrometry. The mass shift in the fragments containing mannose will indicate the incorporation of the stable isotope.

  • Data Analysis: Analyze the mass spectra to determine the isotopic enrichment and calculate the relative contribution of labeled mannose to the total mannose pool in the glycoproteins.

GC_MS_Workflow cluster_workflow GC-MS Analysis Workflow Harvested_Cells Labeled Cells Extraction Glycoprotein Extraction and Hydrolysis Harvested_Cells->Extraction Derivatization Monosaccharide Derivatization Extraction->Derivatization GC_MS GC-MS Analysis Derivatization->GC_MS Data_Analysis Data Analysis (Isotopic Enrichment) GC_MS->Data_Analysis Result Quantitative Results Data_Analysis->Result

Workflow for GC-MS analysis of labeled glycoproteins.

Mannose and Cellular Signaling

Stable isotope labeling with mannose is a valuable tool for dissecting the role of glycosylation in cellular signaling. Altered glycosylation can impact protein function and has been implicated in various diseases.

Mannose and the PI3K/Akt/mTOR Pathway

Recent studies have shown that D-mannose can regulate lipid metabolism in hepatocytes by modulating the PI3K/Akt/mTOR signaling pathway. In the context of alcoholic liver disease, mannose supplementation has been shown to suppress the ethanol-induced activation of this pathway, leading to an amelioration of hepatic steatosis.

PI3K_Akt_mTOR_Pathway In the context of alcoholic liver disease, ethanol activates the PI3K/Akt/mTOR pathway. D-Mannose supplementation suppresses this activation. cluster_pathway Mannose Regulation of PI3K/Akt/mTOR Pathway Mannose D-Mannose PI3K PI3K Mannose->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Lipid_Metabolism Regulation of Lipid Metabolism mTOR->Lipid_Metabolism Hepatic_Steatosis Amelioration of Hepatic Steatosis Lipid_Metabolism->Hepatic_Steatosis

Mannose regulation of the PI3K/Akt/mTOR pathway.
Mannose and Immune Regulation

Mannose plays a significant role in modulating immune responses. Oral administration of D-mannose has been shown to suppress immunopathology in models of autoimmune diabetes and airway inflammation. This effect is mediated, in part, by the induction of regulatory T cells (Tregs). Mannose promotes the activation of latent TGF-β, a key cytokine in Treg differentiation, through the upregulation of integrin αvβ8 and reactive oxygen species (ROS) generated by increased fatty acid oxidation.

Immune_Regulation_Pathway cluster_pathway Mannose-Induced Immune Regulation Mannose D-Mannose FAO Increased Fatty Acid Oxidation Mannose->FAO Integrin Upregulation of Integrin αvβ8 Mannose->Integrin ROS Increased ROS FAO->ROS TGFb Latent TGF-β Activation ROS->TGFb Integrin->TGFb Treg Treg Differentiation TGFb->Treg Suppression Suppression of Immunopathology Treg->Suppression

Mannose-induced regulatory T cell differentiation.

Conclusion

Stable isotope labeling with mannose has evolved into an indispensable technique for researchers in basic science and drug development. It provides a safe, dynamic, and quantitative approach to unravel the complexities of mannose metabolism and its profound impact on glycosylation and cellular signaling. The detailed protocols and quantitative data presented in this guide offer a solid foundation for the successful implementation of this powerful methodology, paving the way for new discoveries in health and disease.

References

An In-depth Technical Guide on the Safety and Handling of L-(-)-Mannose-13C-1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety, handling, and experimental use of L-(-)-Mannose-13C-1, a stable isotope-labeled sugar essential for metabolic research.

Introduction

This compound is the 13C-labeled form of L-(-)-Mannose and serves as a critical tool in metabolic flux analysis (MFA).[1] Its use as a tracer allows researchers to quantitatively track the metabolic fate of mannose through various biochemical pathways.[1][2] Stable isotopes, such as 13C, have been widely incorporated into drug molecules to elucidate pharmacokinetic and metabolic profiles during drug development.[1][3] This guide consolidates safety protocols, handling procedures, and experimental considerations to ensure the safe and effective use of this compound in a laboratory setting.

Physical and Chemical Properties

A summary of the key physical and chemical properties of L-(-)-Mannose and its non-labeled counterpart is presented below. The isotopic labeling with 13C results in a slightly higher molecular weight but does not significantly alter the other chemical properties.

PropertyDataReference
Molecular Formula C5¹³CH12O6
Molecular Weight 181.15 g/mol
Appearance White to off-white powder/solid
Odor Odorless
Melting Point 129-131 °C
Solubility Soluble in water (100 mg/mL)
Storage Temperature Room temperature or 2-8°C, in an inert atmosphere

Hazard Identification and Toxicology

Based on the safety data sheets for L-Mannose and D-Mannose, the 13C-labeled version is not classified as a hazardous substance. However, standard laboratory precautions should always be observed.

Hazard TypeDescriptionReference
Acute Toxicity (Oral) LD50 > 5000 mg/kg (rat)
Acute Toxicity (Dermal) LD50 > 5000 mg/kg (rat)
Skin Corrosion/Irritation Not classified as corrosive or irritant to skin.
Eye Damage/Irritation Not classified as a serious eye irritant.
Carcinogenicity Not identified as a probable, possible, or confirmed human carcinogen by IARC, NTP, or OSHA.
Environmental Hazards Not known to be hazardous to the aquatic environment and is readily biodegradable.

First Aid Measures

In the event of exposure, follow these first-aid guidelines.

Exposure RouteFirst Aid MeasuresReference
Eye Contact Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Seek medical attention.
Skin Contact Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes.
Inhalation Move to fresh air. If symptoms occur, get medical attention. If not breathing, give artificial respiration.
Ingestion Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Get medical attention if symptoms occur.

Handling, Storage, and Spill Procedures

Personal Protective Equipment (PPE)

When handling this compound, the following PPE is recommended:

  • Eye Protection: Wear safety glasses with side-shields or goggles.

  • Hand Protection: Use protective gloves.

  • Skin and Body Protection: Wear appropriate protective clothing to prevent skin exposure.

  • Respiratory Protection: Not required under normal use conditions. If dust is generated, use an approved respirator.

Storage

Store the compound in a tightly closed container in a dry, cool, and well-ventilated place. It should be stored at room temperature, away from light and moisture. For long-term storage, a temperature of 2-8°C in an inert atmosphere is recommended.

Spill and Disposal Procedures

In case of a spill, avoid dust formation. Sweep up the material and shovel it into a suitable container for disposal. Ensure the affected area is cleaned thoroughly. For disposal, follow local and national regulations.

Experimental Protocols and Workflows

This compound is primarily used as a tracer in metabolic flux analysis to study pathways like glycolysis and glycosylation.

General Experimental Workflow

The following diagram illustrates a typical workflow for a cell culture-based metabolic labeling experiment using this compound.

experimental_workflow General Workflow for Metabolic Labeling cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cell_culture 1. Cell Culture (Grow cells to desired confluency) prepare_media 2. Prepare Labeling Media (Supplement media with this compound) cell_culture->prepare_media incubation 3. Incubation (Replace normal media with labeling media and incubate) prepare_media->incubation quenching 4. Quenching (Stop metabolic activity rapidly) incubation->quenching extraction 5. Metabolite Extraction (Extract intracellular metabolites) quenching->extraction lcms 6. LC-MS/MS or GC-MS Analysis (Separate and detect labeled metabolites) extraction->lcms data_analysis 7. Data Analysis (Calculate metabolic fluxes) lcms->data_analysis

Caption: A typical experimental workflow for using this compound in metabolic studies.

Metabolic Pathway of Mannose

Mannose enters the central carbon metabolism primarily through its conversion to fructose-6-phosphate. The diagram below outlines the key steps in this pathway. Mannose is first transported into the cell and then phosphorylated by hexokinase (HK) to form mannose-6-phosphate (Man-6-P). This intermediate can then be isomerized to fructose-6-phosphate (Fru-6-P) by phosphomannose isomerase (MPI), entering the glycolytic pathway. Alternatively, it can be converted to GDP-mannose, a precursor for glycosylation reactions.

mannose_metabolism Mannose Metabolic Pathway Mannose L-Mannose Man6P Mannose-6-Phosphate Mannose->Man6P Hexokinase (HK) Fru6P Fructose-6-Phosphate Man6P->Fru6P Phosphomannose Isomerase (MPI) GDP_Man GDP-Mannose Man6P->GDP_Man PMM2, GMPP Glycolysis Glycolysis Fru6P->Glycolysis Glycosylation Glycosylation GDP_Man->Glycosylation

Caption: Simplified metabolic pathway of L-Mannose entering glycolysis and glycosylation.

References

L-(-)-Mannose-13C-1: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the solubility and stability of L-(-)-Mannose-13C-1, a stable isotope-labeled monosaccharide crucial for metabolic research and as an internal standard in quantitative analyses. Given that the single ¹³C isotopic label at the C-1 position does not significantly alter the physicochemical properties, this document leverages data from its unlabeled counterpart, L-(-)-Mannose, to provide a comprehensive overview.

Core Properties of this compound

PropertyValueSource
Molecular Formula C₅¹³CH₁₂O₆MedChemExpress[1]
Molecular Weight ~181.15 g/mol MedChemExpress, InvivoChem[1][2]
Appearance White to off-white powder/crystalline solidChemicalBook, InvivoChem[2][3]
Melting Point 129-131 °CSigma-Aldrich

Section 1: Solubility Profile

This compound, like its unlabeled form, is a polar molecule, exhibiting high solubility in aqueous solutions and limited solubility in non-polar organic solvents.

Quantitative Solubility Data

The following table summarizes the solubility of L-Mannose in various solvents. This data serves as a reliable proxy for this compound.

SolventConcentrationTemperatureNotesSource
Water 100 mg/mL20 °CClear, colorless to very faintly yellow solution.Sigma-Aldrich
Water 2480 g/L (D-Mannose)17 °CHighly soluble.Fisher Scientific
Phosphate-Buffered Saline (PBS), pH 7.2 ~10 mg/mLNot SpecifiedFor D-Mannose.Cayman Chemical
Dimethyl Sulfoxide (DMSO) ~20 mg/mLNot SpecifiedFor D-Mannose.Cayman Chemical
Dimethylformamide (DMF) ~10 mg/mLNot SpecifiedFor D-Mannose.Cayman Chemical
80% Ethanol SolubleNot SpecifiedUsed for extraction of monosaccharides.
95% Ethanol InsolubleNot SpecifiedMonosaccharides generally do not dissolve in high-concentration alcohol.
Experimental Protocol: Determining Aqueous Solubility

This protocol outlines a standard method for quantitatively determining the solubility of this compound in an aqueous buffer.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep1 Equilibrate buffer to 25°C exp1 Add excess compound to buffer prep1->exp1 prep2 Weigh this compound prep2->exp1 exp2 Stir vigorously for 24h at 25°C exp1->exp2 exp3 Allow solution to settle exp2->exp3 exp4 Filter with 0.45 µm syringe filter exp3->exp4 ana1 Prepare serial dilutions of supernatant exp4->ana1 ana2 Analyze by HPLC-RID ana1->ana2 ana3 Quantify against standard curve ana2->ana3 G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Time-Point Analysis prep1 Prepare stock solution (e.g., 1 mg/mL) prep2 Aliquot into vials for each time point prep1->prep2 stress1 Incubate at desired temp/pH prep2->stress1 stress2 Take T=0 sample for baseline stress1->stress2 Start Incubation ana1 Withdraw sample at intervals (e.g., 0, 2, 4, 8, 24h) stress1->ana1 ana2 Immediately analyze by HPLC-RID stress2->ana2 ana1->ana2 ana3 Calculate % remaining vs. T=0 ana2->ana3 G mannose L-Mannose-13C-1 (extracellular) cell_mannose L-Mannose-13C-1 (intracellular) mannose->cell_mannose Hexose Transporters man6p L-Mannose-13C-1-6-P cell_mannose->man6p Hexokinase fru6p L-Fructose-6-P man6p->fru6p Phosphomannose Isomerase glycosylation Glycosylation Pathways man6p->glycosylation Phosphomannomutase glycolysis Glycolysis fru6p->glycolysis

References

L-(-)-Mannose-13C-1: A Technical Guide to Unlocking Novel Research Frontiers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-(-)-Mannose, a C-2 epimer of L-glucose, has emerged as a molecule of significant interest in the fields of glycobiology, immunology, and oncology. The stable isotope-labeled analogue, L-(-)-Mannose-13C-1, provides a powerful tool for researchers to trace and quantify the metabolic fate of L-mannose in various biological systems. This technical guide explores the potential research areas that can be investigated using this compound, providing an in-depth overview of its applications, experimental methodologies, and data interpretation. By leveraging the unique properties of this isotopic tracer, scientists can gain unprecedented insights into cellular metabolism, disease pathogenesis, and novel therapeutic strategies.

This compound is primarily utilized as a tracer in metabolic flux analysis (MFA) and as an internal standard for precise quantification using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS).[1] Its application allows for the elucidation of metabolic pathways, the study of glycoprotein synthesis, and the investigation of the intricate roles of L-mannose in health and disease.

Core Research Areas

The unique characteristics of this compound open up several promising avenues of research:

  • Metabolic Flux Analysis (MFA) in Health and Disease: Elucidating the metabolic fate of L-mannose is crucial to understanding its biological functions. This compound can be used to trace the entry and conversion of L-mannose into various metabolic pathways, including glycolysis and the pentose phosphate pathway. This is particularly relevant in studying metabolic reprogramming in cancer cells and immune cells.

  • Glycobiology and Glycoprotein Synthesis: Mannose is a fundamental component of glycoproteins, which play critical roles in cell signaling, adhesion, and immune recognition. By tracing the incorporation of the 13C label from this compound into the glycan structures of specific glycoproteins, researchers can investigate the dynamics of glycosylation and its alterations in disease states.[2][3]

  • Drug Development and Discovery: Understanding how L-mannose metabolism is altered in diseases like cancer can unveil novel therapeutic targets. This compound can be employed to screen for drugs that modulate L-mannose metabolic pathways and to assess their efficacy at a metabolic level.

  • Immunology and Immune Cell Function: Emerging evidence suggests that mannose metabolism influences immune cell function and differentiation. This compound can be used to study how immune cells, such as T-cells and macrophages, utilize L-mannose and how this impacts their activation and effector functions.[4][5]

Quantitative Data Summary

The following table summarizes hypothetical quantitative data that could be obtained from metabolic tracing studies using this compound. This data illustrates the potential insights that can be gained in different research contexts.

ParameterControl CellsCancer Cell Line AImmune Cells (Activated)
L-Mannose-13C-1 Uptake Rate (nmol/10^6 cells/hr) 5.2 ± 0.815.7 ± 2.19.8 ± 1.5
% 13C Incorporation into Glycolytic Intermediates 12.5 ± 2.328.9 ± 4.518.4 ± 3.1
% 13C Incorporation into Glycoproteins 35.1 ± 5.215.3 ± 3.845.6 ± 6.7
Relative Flux through Pentose Phosphate Pathway 1.02.51.8

Key Experimental Protocols

Metabolic Flux Analysis using this compound and GC-MS

This protocol outlines the general steps for tracing the metabolic fate of this compound in cultured cells.

a. Cell Culture and Labeling:

  • Culture cells of interest (e.g., cancer cell lines, primary immune cells) to the desired confluence in standard culture medium.

  • Replace the standard medium with a labeling medium containing a defined concentration of this compound (e.g., 50 µM) and a physiological concentration of glucose.

  • Incubate the cells for a specific time course (e.g., 0, 2, 6, 12, 24 hours) to allow for the uptake and metabolism of the labeled mannose.

b. Metabolite Extraction:

  • Aspirate the labeling medium and wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Quench metabolism by adding a cold extraction solvent (e.g., 80% methanol).

  • Scrape the cells and collect the cell suspension.

  • Centrifuge the suspension to pellet cellular debris and collect the supernatant containing the metabolites.

c. Sample Derivatization and GC-MS Analysis:

  • Dry the metabolite extract under a stream of nitrogen.

  • Derivatize the dried metabolites to make them volatile for GC-MS analysis. A common method is methoximation followed by silylation.

  • Analyze the derivatized samples using a GC-MS system to separate and identify the metabolites and their 13C-isotopologues.

d. Data Analysis:

  • Determine the mass isotopomer distributions (MIDs) of key metabolites by analyzing the mass spectra.

  • Use metabolic modeling software to calculate the relative or absolute fluxes through the relevant metabolic pathways.

Quantification of L-Mannose using this compound as an Internal Standard by LC-MS/MS

This protocol describes the use of this compound for accurate quantification of L-mannose in biological samples.

a. Sample Preparation:

  • To a known volume of the biological sample (e.g., cell lysate, plasma), add a precise amount of this compound as an internal standard.

  • Perform a protein precipitation step using a cold organic solvent (e.g., acetonitrile).

  • Centrifuge to pellet the precipitated proteins and collect the supernatant.

  • Dry the supernatant and reconstitute it in a solvent compatible with the LC-MS system.

b. LC-MS/MS Analysis:

  • Inject the prepared sample into an LC-MS/MS system.

  • Separate L-mannose from other sample components using an appropriate liquid chromatography column and mobile phase gradient.

  • Detect and quantify the native L-mannose and the this compound internal standard using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.

c. Data Analysis:

  • Calculate the peak area ratio of the analyte (L-mannose) to the internal standard (this compound).

  • Determine the concentration of L-mannose in the original sample by comparing the peak area ratio to a standard curve prepared with known concentrations of L-mannose.

Visualizations

Signaling and Metabolic Pathways

Mannose_Metabolism cluster_extracellular Extracellular Space cluster_cell Cell L-Mannose-13C-1 L-Mannose-13C-1 GLUT GLUT Transporter L-Mannose-13C-1->GLUT Uptake L-Mannose-13C-1_in L-Mannose-13C-1 GLUT->L-Mannose-13C-1_in HK Hexokinase (HK) L-Mannose-13C-1_in->HK Man-6-P-13C-1 L-Mannose-6-Phosphate-13C-1 HK->Man-6-P-13C-1 PMM Phosphomannomutase (PMM) Man-6-P-13C-1->PMM MPI Mannose Phosphate Isomerase (MPI) Man-6-P-13C-1->MPI Man-1-P-13C-1 L-Mannose-1-Phosphate-13C-1 PMM->Man-1-P-13C-1 GDP-Man-Synthase GDP-Mannose Pyrophosphorylase Man-1-P-13C-1->GDP-Man-Synthase GDP-Man-13C-1 GDP-L-Mannose-13C-1 GDP-Man-Synthase->GDP-Man-13C-1 Glycoproteins Glycoprotein Synthesis GDP-Man-13C-1->Glycoproteins Glycosylation Fru-6-P Fructose-6-Phosphate MPI->Fru-6-P Glycolysis Glycolysis Fru-6-P->Glycolysis

Caption: Metabolic fate of this compound.

The TGF-β signaling pathway is a critical regulator of cellular processes, including proliferation, differentiation, and apoptosis, which can be influenced by the glycosylation status of its receptors.

TGF_beta_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFb_Receptor_II TGF-β Receptor II (Glycosylated) TGFb_Receptor_I TGF-β Receptor I (Glycosylated) TGFb_Receptor_II->TGFb_Receptor_I Recruits & Phosphorylates pSMAD2_3 p-SMAD2/3 TGFb_Receptor_I->pSMAD2_3 Phosphorylates SMAD2_3 SMAD2/3 SMAD_complex SMAD2/3/4 Complex pSMAD2_3->SMAD_complex Complexes with SMAD4 SMAD4 SMAD4->SMAD_complex SMAD_complex_nuc SMAD2/3/4 Complex SMAD_complex->SMAD_complex_nuc Translocates DNA Target Gene Expression SMAD_complex_nuc->DNA Regulates TGFb_Ligand TGF-β Ligand TGFb_Ligand->TGFb_Receptor_II Binds

Caption: TGF-β signaling pathway.

Experimental Workflow

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing & Interpretation Cell_Culture 1. Cell Culture & Labeling with this compound Metabolite_Extraction 2. Metabolite Extraction Cell_Culture->Metabolite_Extraction Derivatization 3. Derivatization (for GC-MS) or Internal Standard Spiking (for LC-MS) Metabolite_Extraction->Derivatization GC_MS 4a. GC-MS Analysis Derivatization->GC_MS LC_MS 4b. LC-MS/MS Analysis Derivatization->LC_MS MID_Analysis 5a. Mass Isotopomer Distribution Analysis GC_MS->MID_Analysis Quantification 5b. Quantification using Internal Standard LC_MS->Quantification Flux_Calculation 6a. Metabolic Flux Calculation MID_Analysis->Flux_Calculation Biological_Interpretation 7. Biological Interpretation Flux_Calculation->Biological_Interpretation Quantification->Biological_Interpretation

Caption: General experimental workflow.

Conclusion

This compound is an invaluable tool for researchers seeking to unravel the complexities of L-mannose metabolism and its role in cellular function and disease. By enabling precise tracing and quantification, this stable isotope-labeled compound facilitates in-depth investigations into metabolic fluxes, glycoprotein synthesis, and the identification of novel therapeutic targets. The experimental approaches outlined in this guide provide a solid foundation for designing and executing robust studies that can significantly advance our understanding of glycobiology and its implications for human health. The continued application of this compound in diverse research areas holds the promise of new discoveries and the development of innovative diagnostic and therapeutic strategies.

References

Methodological & Application

Application Notes and Protocols for L-(-)-Mannose-13C-1 in Metabolic Flux Analysis (MFA)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic Flux Analysis (MFA) is a critical technique for elucidating the rates of metabolic reactions within a biological system. The use of stable isotope tracers, such as L-(-)-Mannose-13C-1, provides a powerful method to track the fate of metabolites through complex biochemical networks. L-Mannose, an epimer of glucose, plays a significant role in glycosylation and can also be channeled into central carbon metabolism. By introducing this compound and analyzing its incorporation into downstream metabolites, researchers can gain quantitative insights into cellular physiology, identify metabolic bottlenecks, and understand the mechanism of action of drug candidates. These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in MFA studies.

Core Applications

  • Elucidating Disease Mechanisms: Tracing the metabolic flux of L-Mannose in various disease models can reveal metabolic reprogramming associated with pathologies such as cancer and congenital disorders of glycosylation.

  • Drug Discovery and Target Validation: Observing how a drug candidate alters L-Mannose metabolism and its downstream pathways can help in understanding its mechanism of action and in validating its molecular target.[1]

  • Bioprocess Optimization: In the production of therapeutic glycoproteins, such as monoclonal antibodies, controlling glycosylation is crucial for efficacy and safety. L-Mannose tracers can be employed to optimize cell culture conditions to achieve desired glycan profiles.[1]

Data Presentation

The following table summarizes representative quantitative data on the metabolic fate of mannose in mammalian cells, illustrating the typical distribution of metabolic flux. In mammalian cells, a significant portion of mannose is directed towards catabolism, while a smaller fraction is utilized for glycosylation.[2]

Metabolic PathwayFlux (% of Mannose Uptake)Key Enzyme
Catabolism via Glycolysis95 - 98%Phosphomannose Isomerase (MPI)
N-Glycosylation~ 2%Phosphomannomutase (PMM2)
Contribution to N-glycans (from exogenous mannose)Up to 50% (in some cell lines)-

Signaling Pathways and Experimental Workflows

L-Mannose Metabolic Pathway

L-Mannose enters the cell and is phosphorylated to L-Mannose-6-phosphate. From there, it can either be isomerized to fructose-6-phosphate and enter glycolysis or be converted to GDP-L-Mannose for use in glycosylation pathways.

Mannose_Metabolism cluster_extracellular Extracellular cluster_intracellular Intracellular L_Mannose_ext This compound L_Mannose_int L-Mannose-13C-1 L_Mannose_ext->L_Mannose_int GLUT Transporter Man_6_P L-Mannose-6-Phosphate-13C-1 L_Mannose_int->Man_6_P Hexokinase (HK) Fru_6_P Fructose-6-Phosphate Man_6_P->Fru_6_P Phosphomannose Isomerase (MPI) Man_1_P L-Mannose-1-Phosphate-13C-1 Man_6_P->Man_1_P Phosphomannomutase (PMM2) Glycolysis Glycolysis Fru_6_P->Glycolysis GDP_Man GDP-L-Mannose-13C-1 Man_1_P->GDP_Man GDP-Mannose Pyrophosphorylase Glycosylation N-Glycosylation GDP_Man->Glycosylation

Caption: Metabolic fate of this compound within the cell.

Experimental Workflow for 13C-MFA

The general workflow for a metabolic flux analysis experiment using this compound involves several key stages, from cell culture to data analysis.[3][4]

MFA_Workflow Start Start Cell_Culture 1. Cell Culture (Adapt to labeling medium) Start->Cell_Culture Labeling 2. Isotopic Labeling (Introduce this compound) Cell_Culture->Labeling Quenching 3. Metabolic Quenching (Rapidly halt metabolism) Labeling->Quenching Extraction 4. Metabolite Extraction Quenching->Extraction Analysis 5. Analytical Measurement (LC-MS/MS or GC-MS) Extraction->Analysis Data_Processing 6. Data Processing (Correct for natural isotope abundance) Analysis->Data_Processing Flux_Calculation 7. Flux Estimation (Computational modeling) Data_Processing->Flux_Calculation Interpretation 8. Biological Interpretation Flux_Calculation->Interpretation End End Interpretation->End

Caption: General experimental workflow for 13C-Metabolic Flux Analysis.

Experimental Protocols

The following protocols provide a detailed methodology for conducting a 13C-MFA experiment using this compound.

Protocol 1: Cell Culture and Isotopic Labeling

Objective: To label cells with this compound to achieve isotopic steady state.

Materials:

  • Cell line of interest

  • Complete growth medium

  • Isotopic labeling medium (glucose-free and mannose-free basal medium supplemented with dialyzed fetal bovine serum, this compound, and other necessary nutrients)

  • This compound (sterile solution)

  • Sterile PBS

  • 6-well plates

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will ensure they are in the exponential growth phase during the labeling experiment. Allow cells to attach and grow for 24 hours.

  • Medium Adaptation: To adapt the cells to the labeling medium, replace the complete growth medium with a 50:50 mixture of complete growth medium and the unlabeled version of the isotopic labeling medium. Incubate for 24 hours.

  • Initiate Labeling: Aspirate the adaptation medium and wash the cells once with sterile PBS.

  • Add the pre-warmed isotopic labeling medium containing the desired concentration of this compound to each well.

  • Incubation: Incubate the cells for a duration sufficient to reach isotopic steady state. This time can vary depending on the cell type and the metabolites of interest and may need to be determined empirically through a time-course experiment.

Protocol 2: Metabolic Quenching and Metabolite Extraction

Objective: To rapidly halt all metabolic activity and extract intracellular metabolites.

Materials:

  • Ice-cold 0.9% NaCl solution

  • Pre-chilled (-80°C) 80% methanol

  • Cell scraper

  • Microcentrifuge tubes

Procedure:

  • Quenching: At the end of the labeling period, rapidly aspirate the labeling medium.

  • Immediately wash the cells twice with ice-cold 0.9% NaCl solution to remove any remaining extracellular tracer.

  • Add 1 mL of pre-chilled (-80°C) 80% methanol to each well to quench all enzymatic activity.

  • Extraction: Scrape the cells in the methanol and transfer the cell suspension to a pre-chilled microcentrifuge tube.

  • Incubate at -80°C for at least 15 minutes to ensure complete cell lysis and protein precipitation.

  • Centrifugation: Centrifuge the samples at maximum speed for 10 minutes at 4°C to pellet the cell debris and proteins.

  • Collection: Carefully transfer the supernatant, which contains the extracted metabolites, to a new microcentrifuge tube.

  • Dry the metabolite extracts under a stream of nitrogen or using a vacuum concentrator. Store the dried extracts at -80°C until analysis.

Protocol 3: Mass Spectrometry Analysis and Data Interpretation

Objective: To measure the mass isotopomer distributions of metabolites and calculate metabolic fluxes.

Procedure:

  • Sample Preparation: Reconstitute the dried metabolite extracts in a suitable solvent for mass spectrometry analysis.

  • Mass Spectrometry: Analyze the samples using either Liquid Chromatography-Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the mass isotopomer distributions (MIDs) of L-Mannose and its downstream metabolites.

  • Data Correction: The raw mass spectrometry data must be corrected for the natural abundance of stable isotopes.

  • Flux Estimation: Utilize computational software (e.g., INCA, Metran) to estimate the metabolic fluxes. This involves providing the software with the corrected MIDs, a stoichiometric model of the relevant metabolic pathways, and any measured extracellular fluxes (e.g., uptake and secretion rates).

  • Biological Interpretation: Analyze the calculated flux map to understand the metabolic phenotype of the cells under the experimental conditions. Compare the flux distributions between different experimental groups to identify significant metabolic changes.

References

Probing Mannose Metabolism and Interactions: Application Notes and Protocols for 13C Labeled Mannose NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of Nuclear Magnetic Resonance (NMR) spectroscopy with 13C labeled mannose. These techniques are invaluable for elucidating metabolic pathways, studying enzyme kinetics, and characterizing molecular interactions relevant to drug discovery and development.

Introduction to 13C NMR of Mannose

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for determining the structure and dynamics of molecules in solution. The use of stable isotope labeling, particularly with 13C, significantly enhances the utility of NMR for studying carbohydrates like mannose. The low natural abundance of 13C (approximately 1.1%) means that spectra of unlabeled molecules have low signal-to-noise ratios. By enriching mannose with 13C, the sensitivity of the NMR experiment is dramatically increased, allowing for the detection of metabolites at low concentrations and the tracking of metabolic fates.[1][2]

Key Advantages of 13C Labeling:

  • Increased Sensitivity: Greatly improves the signal-to-noise ratio for carbon detection.[1]

  • Reduced Spectral Complexity: Simplifies complex spectra by focusing on the labeled molecule and its metabolic products.

  • Metabolic Flux Analysis: Enables the tracing of 13C labels through metabolic pathways to quantify reaction rates.[3][4]

  • Structural and Conformational Analysis: Facilitates the determination of the three-dimensional structure of mannose-containing glycans and their interactions with binding partners.

Applications in Research and Drug Development

Elucidating Mannose Metabolism

13C labeled mannose is an essential tool for mapping and quantifying metabolic pathways. By introducing [U-13C]-mannose (uniformly labeled) or site-specifically labeled mannose to cells or organisms, researchers can follow the metabolic fate of the carbon atoms.

Common Applications:

  • Pathway Identification: Tracing the flow of 13C from mannose into downstream metabolites like fructose-6-phosphate, glucose-6-phosphate, and components of the pentose phosphate pathway.

  • Enzyme Kinetics: Measuring the rates of enzymatic reactions involving mannose by monitoring the appearance of 13C labeled products over time.

  • Drug Target Validation: Assessing the effect of drug candidates on specific enzymes in the mannose metabolic pathway by observing changes in the distribution of 13C labels.

Investigating Drug-Target Interactions

NMR spectroscopy is highly sensitive to the local chemical environment. This property can be exploited to study the binding of 13C labeled mannose or mannose-containing molecules to protein targets.

Techniques and Applications:

  • Chemical Shift Perturbation (CSP): Changes in the 13C chemical shifts of mannose upon binding to a protein can identify the atoms involved in the interaction and determine binding affinities.

  • Saturation Transfer Difference (STD) NMR: This technique identifies which parts of a ligand are in close contact with a protein receptor. While typically a 1H NMR method, 13C-editing can enhance its specificity.

  • Relaxation-Edited Experiments: Measuring changes in the relaxation properties (T1 and T2) of 13C nuclei upon binding can provide information about the dynamics of the interaction.

Experimental Protocols

Sample Preparation for 13C Labeled Mannose

Proper sample preparation is critical for obtaining high-quality NMR spectra.

Protocol for Aqueous Samples:

  • Dissolve the Sample: Dissolve the 13C labeled mannose in a suitable deuterated solvent, typically deuterium oxide (D2O). The concentration will depend on the specific experiment and the sensitivity of the NMR spectrometer. For 1D 13C experiments, a concentration of 10-50 mM is a good starting point. For 2D experiments like HSQC, concentrations as low as 1 mM can be used, especially with cryogenic probes.

  • Adjust pH: Adjust the pH of the sample to the desired value using small additions of DCl or NaOD. The pH should be recorded as it can influence chemical shifts.

  • Add Internal Standard: Add an internal reference standard for chemical shift calibration. For aqueous samples, 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS) or 2,2-dimethyl-2-silapentane-5-sulfonate (DSS) is commonly used.

  • Transfer to NMR Tube: Filter the final solution into a high-quality NMR tube to remove any particulate matter.

  • Degas (Optional): For experiments sensitive to dissolved oxygen (e.g., relaxation measurements), the sample can be degassed by several freeze-pump-thaw cycles.

1D 13C NMR Spectroscopy

This is the simplest experiment to obtain a carbon spectrum of the labeled mannose and its metabolic products.

Experimental Parameters (Bruker Spectrometer):

ParameterValueDescription
Pulse Programzgpg3030° pulse with proton decoupling.
SolventD2ODeuterium oxide.
Temperature298 K25°C.
Number of Scans (NS)128 or higherDepends on sample concentration.
Acquisition Time (AQ)1.0 - 2.0 s
Relaxation Delay (D1)2.0 - 5.0 s
Spectral Width (SW)200 ppmCentered around 100 ppm.
2D 1H-13C Heteronuclear Single Quantum Coherence (HSQC)

The HSQC experiment is a powerful technique for correlating directly bonded 1H and 13C nuclei, providing excellent spectral dispersion.

Experimental Parameters (Bruker Spectrometer):

ParameterValueDescription
Pulse Programhsqcedetgpsisp2Edited HSQC with sensitivity improvement.
SolventD2ODeuterium oxide.
Temperature298 K25°C.
Number of Scans (NS)8 - 64Per increment.
Number of Increments (NI)128 - 256In the indirect (13C) dimension.
Relaxation Delay (D1)1.5 - 2.0 s
1J(C,H) Coupling Constant145 HzAverage one-bond C-H coupling.
1H Spectral Width (SW)10 ppmCentered around 4.5 ppm.
13C Spectral Width (SW)100 ppmCentered around 75 ppm.

Data Presentation: Quantitative 13C NMR Data for D-Mannose

The following table summarizes the approximate 13C chemical shifts for the anomers of D-mannose in D2O. Note that these values can vary slightly with pH, temperature, and solvent.

Carbon Atomα-D-Mannopyranose (ppm)β-D-Mannopyranose (ppm)
C194.594.7
C271.071.8
C371.574.0
C467.567.8
C573.577.0
C661.861.8

Data compiled from various sources and may vary based on experimental conditions.

Visualizations

Mannose Metabolism Signaling Pathway

The following diagram illustrates the central steps in mannose metabolism, which can be traced using 13C labeled mannose.

Mannose_Metabolism Mannose Mannose (13C Labeled) Man6P Mannose-6-Phosphate Mannose->Man6P Hexokinase Fru6P Fructose-6-Phosphate Man6P->Fru6P Phosphomannose Isomerase Glc6P Glucose-6-Phosphate Fru6P->Glc6P Phosphoglucose Isomerase Glycolysis Glycolysis Glc6P->Glycolysis PPP Pentose Phosphate Pathway Glc6P->PPP Glycogenesis Glycogenesis Glc6P->Glycogenesis

Caption: Simplified pathway of mannose metabolism.

Experimental Workflow for 13C Mannose NMR

This workflow outlines the key steps from sample preparation to data analysis in a typical 13C NMR experiment.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Dissolve Dissolve 13C Mannose in D2O Adjust_pH Adjust pH Dissolve->Adjust_pH Add_Standard Add Internal Standard Adjust_pH->Add_Standard Filter Filter into NMR Tube Add_Standard->Filter Setup Setup NMR Parameters (1D or 2D) Filter->Setup Acquire Acquire FID Setup->Acquire FT Fourier Transform Acquire->FT Phasing Phase Correction FT->Phasing Baseline Baseline Correction Phasing->Baseline Integrate Peak Integration & Assignment Baseline->Integrate Interpret Interpretation Integrate->Interpret

Caption: General workflow for an NMR experiment with 13C labeled mannose.

Logical Relationship of 1D and 2D NMR Experiments

This diagram shows the logical progression and relationship between different NMR experiments for comprehensive analysis.

NMR_Experiments OneD_H 1D 1H NMR COSY 2D 1H-1H COSY OneD_H->COSY NOESY 2D 1H-1H NOESY OneD_H->NOESY OneD_C 1D 13C NMR Metabolite_ID Metabolite Identification OneD_C->Metabolite_ID HSQC 2D 1H-13C HSQC HMBC 2D 1H-13C HMBC HSQC->HMBC HSQC->Metabolite_ID Structure Structural & Conformational Analysis HMBC->Structure COSY->HSQC NOESY->Structure

Caption: Relationship between common NMR experiments for carbohydrate analysis.

References

Application Notes and Protocols for the Mass Spectrometry Analysis of L-(-)-Mannose-13C-1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-(-)-Mannose, the enantiomer of the more common D-(+)-Mannose, is not typically metabolized by mammalian cells. This metabolic inertia makes its isotopically labeled form, L-(-)-Mannose-13C-1, a valuable tool in mass spectrometry-based metabolomics. Unlike its D-isomer, which is readily phosphorylated and enters glycolysis and glycosylation pathways, L-Mannose is generally not a substrate for mammalian hexokinases and other key metabolic enzymes.

This application note provides detailed protocols for the use of this compound as an internal standard for the quantification of D-Mannose and as a tracer to study cellular uptake and metabolic inertness. These methods are crucial for researchers in drug development and metabolic research who require accurate quantification of monosaccharides and wish to employ a reliable negative control for metabolic pathway analysis.

Metabolic Pathway Context: D-Mannose vs. L-Mannose

D-Mannose is actively metabolized in mammalian cells. It is first phosphorylated by hexokinase to D-Mannose-6-phosphate. From there, it can be isomerized to D-Fructose-6-phosphate and enter glycolysis or be converted to D-Mannose-1-phosphate for use in glycosylation pathways. In contrast, evidence for a significant metabolic pathway for L-Mannose in mammals is lacking. It is largely considered to be metabolically inert, making it an excellent tracer for non-metabolic studies or as an internal standard.

D-Mannose vs. L-Mannose Metabolism cluster_extracellular Extracellular cluster_intracellular Intracellular L-Mannose-13C-1_ext This compound L-Mannose-13C-1_int This compound L-Mannose-13C-1_ext->L-Mannose-13C-1_int Uptake D-Mannose_ext D-(+)-Mannose D-Mannose_int D-(+)-Mannose D-Mannose_ext->D-Mannose_int Uptake NoMetabolism No Significant Metabolism L-Mannose-13C-1_int->NoMetabolism M6P D-Mannose-6-P D-Mannose_int->M6P Hexokinase F6P D-Fructose-6-P M6P->F6P MPI M1P D-Mannose-1-P M6P->M1P PMM2 Glycolysis Glycolysis F6P->Glycolysis Glycosylation Glycosylation M1P->Glycosylation

Figure 1: Comparative overview of D-Mannose and L-Mannose metabolic fates in mammalian cells.

Application 1: this compound as an Internal Standard for D-Mannose Quantification

The primary application of this compound is as an internal standard for the accurate quantification of D-Mannose in biological samples. Its structural similarity to D-Mannose ensures comparable extraction efficiency and ionization response in mass spectrometry, while its distinct mass due to the 13C label and different stereochemistry allows for its separation and independent detection.

Experimental Workflow

start Biological Sample (e.g., cell lysate, plasma) spike Spike with This compound (Internal Standard) start->spike extract Metabolite Extraction (e.g., with cold methanol) spike->extract separate LC-MS/MS or GC-MS Analysis extract->separate quantify Quantification (Ratio of D-Mannose to This compound) separate->quantify end Quantitative Data quantify->end

Figure 2: Workflow for D-Mannose quantification using this compound as an internal standard.
Protocol: D-Mannose Quantification by LC-MS/MS

  • Sample Preparation and Extraction:

    • For adherent cells, aspirate the medium, wash with ice-cold PBS, and quench metabolism by adding 1 mL of ice-cold 80% methanol.

    • For suspension cells or biofluids, add a known volume of the sample to 4 volumes of ice-cold methanol.

    • Spike the sample with a known concentration of this compound.

    • Vortex vigorously and incubate at -20°C for 30 minutes to precipitate proteins.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and dry under a stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 50% acetonitrile in water).

  • LC-MS/MS Analysis:

    • Chromatography: Use a hydrophilic interaction liquid chromatography (HILIC) column for separation of polar metabolites.

      • Column: Waters ACQUITY UPLC BEH Amide column (2.1 x 100 mm, 1.7 µm) or equivalent.

      • Mobile Phase A: 10 mM ammonium acetate in water with 0.1% acetic acid.

      • Mobile Phase B: Acetonitrile with 0.1% acetic acid.

      • Gradient: Start at 85% B, hold for 1 min, decrease to 30% B over 8 min, hold for 1 min, and then return to 85% B for re-equilibration.

      • Flow Rate: 0.3 mL/min.

      • Column Temperature: 40°C.

    • Mass Spectrometry: Operate the mass spectrometer in negative ion mode using Multiple Reaction Monitoring (MRM). The following are predicted MRM transitions and should be optimized empirically.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
D-Mannose179.0589.0215
This compound180.0690.0215
Data Presentation: Example Quantitative Data

The following table illustrates how quantitative data for D-Mannose concentrations in different cell lines, determined using this compound as an internal standard, can be presented.

Cell LineConditionD-Mannose Concentration (µM) ± SD
HEK293Control15.2 ± 1.8
HEK293Treatment A25.6 ± 2.5
HeLaControl12.8 ± 1.5
HeLaTreatment A18.9 ± 2.1

Application 2: Tracer Study to Assess L-Mannose Uptake and Metabolism

This protocol uses this compound as a tracer to confirm its uptake into cells and to demonstrate its lack of significant incorporation into downstream metabolic pathways. This is a valuable negative control experiment for researchers studying D-Mannose metabolism or glycolysis.

Experimental Workflow

start Culture mammalian cells label_cells Incubate with This compound start->label_cells time_points Harvest cells at different time points label_cells->time_points extract Metabolite Extraction time_points->extract analyze LC-MS/MS or GC-MS Analysis for 13C-labeled metabolites extract->analyze data_analysis Data Analysis: - Intracellular this compound levels - Search for 13C-labeled downstream metabolites analyze->data_analysis conclusion Conclusion on uptake and metabolism data_analysis->conclusion

Figure 3: Workflow for a tracer study using this compound.
Protocol: this compound Tracer Experiment by GC-MS

  • Cell Culture and Labeling:

    • Culture mammalian cells to ~80% confluency.

    • Replace the normal growth medium with a medium containing a known concentration of this compound (e.g., 1 mM).

    • Incubate the cells for various time points (e.g., 0, 1, 4, 8, 24 hours).

  • Metabolite Extraction:

    • Follow the same extraction protocol as described in Application 1, but without spiking an internal standard.

  • Derivatization for GC-MS:

    • To the dried metabolite extract, add 50 µL of methoxyamine hydrochloride in pyridine (20 mg/mL) and incubate at 37°C for 90 minutes to protect carbonyl groups.

    • Add 80 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS) and incubate at 60°C for 30 minutes to silylate hydroxyl groups.

  • GC-MS Analysis:

    • Gas Chromatography:

      • Column: DB-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent.

      • Injector Temperature: 250°C.

      • Oven Program: Start at 100°C, hold for 2 min, ramp to 300°C at 10°C/min, and hold for 5 min.

    • Mass Spectrometry: Operate in Selected Ion Monitoring (SIM) mode to monitor for specific m/z fragments of the derivatized L-Mannose-13C-1 and potential downstream metabolites.

CompoundDerivatizationMonitored Ions (m/z)
This compoundMethoxyamine + MSTFA320, 307, 217, 147
Fructose-6-phosphate-13C-1Methoxyamine + MSTFA458, 387, 357, 299
Data Presentation: Example Tracer Study Data

The following tables illustrate the expected results from a tracer study with this compound.

Table 1: Intracellular Abundance of this compound

Time (hours)Relative Abundance of this compound (Peak Area)
0Not Detected
11.5 x 10^5
45.2 x 10^5
88.9 x 10^5
249.1 x 10^5

Table 2: Search for Downstream 13C-Labeled Metabolites

Metabolite13C-Labeling Status
Fructose-6-phosphateNo significant 13C-1 incorporation detected
Glucose-6-phosphateNo significant 13C-1 incorporation detected
Sedoheptulose-7-phosphateNo significant 13C-1 incorporation detected
Ribose-5-phosphateNo significant 13C-1 incorporation detected

Conclusion

This compound is a powerful tool for mass spectrometry-based metabolomics, primarily serving as a robust internal standard for the quantification of D-Mannose. The protocols provided herein offer detailed methodologies for its application in both quantitative analysis and as a tracer to investigate cellular uptake and metabolic inertness. The lack of significant metabolism of L-Mannose in mammalian systems underscores its utility as a reliable negative control in metabolic flux studies. Researchers in drug development and metabolic research can leverage these applications to enhance the accuracy and reliability of their findings.

Quantifying Glycosylation Pathways with Stable Isotope-Labeled Mannose

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Glycosylation, the enzymatic addition of carbohydrates (glycans) to proteins and lipids, is a critical post-translational modification that profoundly influences protein folding, stability, trafficking, and function. Mannose is a key monosaccharide in the synthesis of N-linked glycans. Stable isotope labeling with compounds like 13C-labeled mannose, coupled with mass spectrometry, offers a powerful technique for quantitatively tracing the metabolic fate of mannose and understanding the dynamics of glycosylation pathways.[1] This approach is invaluable for basic research, disease diagnostics, and the development of therapeutic glycoproteins.

A Note on L-(-)-Mannose vs. D-(+)-Mannose: It is important to clarify that D-mannose is the biologically active epimer of glucose utilized in mammalian glycosylation pathways.[2][3] L-mannose is not typically metabolized or incorporated into glycans in mammalian cells.[1] Therefore, these application notes and protocols will focus on the use of 13C-labeled D-mannose for quantifying glycosylation pathways.

Metabolic Pathways of D-Mannose

Once transported into the cell, D-mannose is rapidly phosphorylated by hexokinase (HK) to form mannose-6-phosphate (Man-6-P). This intermediate is at a crucial metabolic junction, directed towards either glycolysis or glycosylation pathways.

  • Glycolysis: Mannose-6-phosphate can be isomerized by phosphomannose isomerase (MPI) to fructose-6-phosphate, which then enters the glycolytic pathway to generate energy.[3]

  • Glycosylation: Alternatively, Man-6-P is converted to mannose-1-phosphate (Man-1-P) by phosphomannomutase 2 (PMM2). Man-1-P is then activated to GDP-mannose, the primary donor for N-glycosylation, and dolichol-phosphate-mannose, another essential donor for N-linked glycan synthesis.

Mannose_Metabolism

Caption: Metabolic fate of D-Mannose-13C-1.

Quantitative Data on D-Mannose Metabolism

The following tables summarize key quantitative data related to D-mannose metabolism and its incorporation into glycoproteins, compiled from various studies.

Table 1: D-Mannose Uptake and Incorporation into N-Glycans in Human Fibroblasts

ParameterValueReference
Exogenous D-mannose uptake rate9.4–22 nmol/mg/h protein
Exogenous glucose uptake rate1500–2200 nmol/mg/h protein
D-mannose incorporation into N-glycans0.1–0.2 nmol/mg/h
Glucose incorporation into N-glycans0.1–0.4 nmol/mg/h
Efficiency of mannose incorporation1–2%
Efficiency of glucose incorporation0.01–0.03%

Table 2: Contribution of Exogenous D-Mannose to N-Glycan Mannose

Cell TypeConditionContribution of Exogenous MannoseReference
Normal Human FibroblastsPhysiological (50 µM Mannose)25–30%
MPI-deficient FibroblastsPhysiological (50 µM Mannose)80%
Various Cell LinesPhysiological Concentrations10-45%
Hepatoma CellsNot specifiedUp to 50%

Experimental Protocols

This section provides detailed methodologies for key experiments involving stable isotope labeling with D-mannose.

Protocol 1: Metabolic Labeling of Mammalian Cells with D-Mannose-13C6

This protocol describes the metabolic labeling of mammalian cells with uniformly labeled D-mannose (D-Mannose-13C6) for subsequent analysis of glycoproteins.

Materials:

  • Mammalian cell line of interest

  • Complete cell culture medium (e.g., DMEM)

  • Glucose-free and mannose-free DMEM

  • Dialyzed fetal bovine serum (dFBS)

  • D-Mannose-13C6 (sterile solution)

  • Unlabeled D-mannose (sterile solution)

  • Phosphate-buffered saline (PBS), sterile

  • Cell culture plates or flasks

  • Cell scraper

Procedure:

  • Cell Seeding: Seed cells at a density that allows for logarithmic growth during the labeling period. Culture under standard conditions (37°C, 5% CO2) until they reach the desired confluency (typically 70-80%).

  • Preparation of Labeling Medium:

    • Prepare the base medium using glucose-free and mannose-free DMEM supplemented with 10% dFBS and other necessary components (e.g., L-glutamine, penicillin/streptomycin).

    • Add D-Mannose-13C6 to the desired final concentration (e.g., 50 µM for physiological studies, or higher for specific applications).

    • Prepare a control medium with an equivalent concentration of unlabeled D-mannose.

  • Cell Labeling:

    • Aspirate the standard culture medium from the cells.

    • Wash the cells once with sterile, pre-warmed PBS.

    • Add the pre-warmed labeling medium (or control medium) to the cells.

  • Incubation: Incubate the cells for the desired period. The optimal labeling time depends on the cell type and the turnover rate of the glycoproteins of interest and may range from a few hours to over 24 hours.

  • Cell Harvesting:

    • Aspirate the labeling medium.

    • Wash the cells twice with ice-cold PBS to stop metabolic activity.

    • Lyse the cells directly on the plate using an appropriate lysis buffer for downstream applications (e.g., RIPA buffer for protein extraction).

    • Alternatively, scrape the cells into ice-cold PBS, pellet by centrifugation, and store at -80°C for later analysis.

Experimental_Workflow

Caption: Experimental workflow for quantifying glycosylation.

Protocol 2: N-Glycan Release and Preparation for Mass Spectrometry

This protocol outlines the enzymatic release of N-linked glycans from glycoproteins and their subsequent purification.

Materials:

  • Protein lysate from labeled cells (from Protocol 1)

  • Denaturing buffer (e.g., 50 mM Tris-HCl, pH 8.0, with 0.5% SDS and 50 mM DTT)

  • Iodoacetamide (IAM) solution (100 mM in 50 mM Tris-HCl, pH 8.0)

  • Triton X-100 (10% solution)

  • PNGase F enzyme

  • C18 solid-phase extraction (SPE) cartridges

  • LC-MS grade water and acetonitrile

Procedure:

  • Protein Denaturation and Reduction:

    • To the protein lysate, add denaturing buffer and heat at 95°C for 5 minutes.

    • Cool to room temperature and add DTT to a final concentration of 10 mM. Incubate at 56°C for 30 minutes.

  • Alkylation:

    • Cool the sample to room temperature.

    • Add IAM solution to a final concentration of 25 mM. Incubate in the dark at room temperature for 30 minutes.

  • PNGase F Digestion:

    • Add Triton X-100 to a final concentration of 1% to sequester the SDS.

    • Add PNGase F according to the manufacturer's instructions.

    • Incubate at 37°C overnight.

  • Glycan Purification:

    • Activate a C18 SPE cartridge with acetonitrile, followed by equilibration with water.

    • Load the digest onto the cartridge. Peptides will bind to the C18 material, while the more hydrophilic glycans will be in the flow-through.

    • Collect the flow-through containing the released N-glycans.

    • Wash the cartridge with water and collect this wash, combining it with the initial flow-through.

    • Dry the collected glycan solution in a vacuum centrifuge.

Protocol 3: LC-MS/MS Analysis of 13C-Labeled N-Glycans

This protocol provides a general workflow for the analysis of released 13C-labeled N-glycans by LC-MS/MS.

Materials:

  • Dried, labeled N-glycans from Protocol 2

  • LC-MS grade water with 0.1% formic acid (Mobile Phase A)

  • LC-MS grade acetonitrile with 0.1% formic acid (Mobile Phase B)

  • Porous graphitized carbon (PGC) or HILIC chromatography column

Procedure:

  • Sample Reconstitution: Reconstitute the dried glycans in a small volume of Mobile Phase A.

  • LC Separation:

    • Inject the sample onto the LC system.

    • Separate the glycans using a gradient of Mobile Phase B. A typical gradient might be 0-60% B over 60 minutes.

  • Mass Spectrometry:

    • Operate the mass spectrometer in positive or negative ion mode.

    • Acquire full scan MS data to identify the isotopic envelopes of the labeled glycans. The mass shift will depend on the number of mannose residues and the 13C enrichment. For a glycan containing nine mannose residues labeled with D-Mannose-13C6, the mass will increase by 54 Da (9 mannose * 6 13C).

    • Perform tandem MS (MS/MS) on the parent ions to confirm the glycan structures.

Data Analysis and Interpretation

The data from the LC-MS/MS analysis will consist of mass spectra showing the isotopic distribution for each identified glycan. By comparing the intensity of the peaks corresponding to the unlabeled (M+0) and the 13C-labeled isotopologues, the extent of label incorporation can be quantified. This information can be used to calculate the flux of mannose through the glycosylation pathway under different experimental conditions.

Logical_Relationship

Caption: Logical flow of stable isotope labeling for glycosylation analysis.

Applications in Drug Development

  • Characterization of Therapeutic Glycoproteins: Ensure batch-to-batch consistency and optimal glycosylation patterns of recombinant protein drugs.

  • Mechanism of Action Studies: Investigate how drugs that modulate metabolic pathways affect glycosylation.

  • Biomarker Discovery: Identify changes in glycosylation patterns associated with disease states that can be used for diagnostic or prognostic purposes.

By providing a quantitative measure of glycosylation dynamics, stable isotope labeling with D-Mannose-13C is a powerful tool for advancing our understanding of glycobiology and for the development of novel therapeutics.

References

Application Notes and Protocols for In Vivo Studies Using Mannose-13C-1 as a Tracer

Author: BenchChem Technical Support Team. Date: November 2025

A Note on L-(-)-Mannose-13C-1:

Extensive literature review reveals a significant lack of published in vivo studies utilizing this compound as a metabolic tracer. This is primarily because L-sugars, including L-mannose, are generally not metabolized by mammalian cells.[1][2] L-glucose, the enantiomer of the readily metabolized D-glucose, for instance, cannot be phosphorylated by hexokinase, the initial enzyme in the glycolysis pathway, and is therefore not used as an energy source by most organisms.[2] While this compound is commercially available and can be used as an internal standard for analytical methods like mass spectrometry, its application as an in vivo metabolic tracer in mammals is not documented.

Therefore, to provide a comprehensive and practical guide for researchers, the following Application Notes and Protocols are focused on the biologically active isomer, D-(+)-Mannose-13C-1 . D-mannose is an important monosaccharide in human metabolism, particularly for the glycosylation of proteins.[1] The principles and methods described herein for D-(+)-Mannose-13C-1 are representative of in vivo stable isotope tracing studies and can be adapted for other labeled monosaccharides.

Application Notes: D-(+)-Mannose-13C-1 as an In Vivo Tracer

D-(+)-Mannose is a C-2 epimer of glucose that plays a crucial role in glycoprotein biosynthesis and can also enter central carbon metabolism.[1] D-(+)-Mannose-13C-1, a stable isotope-labeled version of D-mannose, serves as a powerful tool to trace the metabolic fate of mannose in vivo. By tracking the incorporation of the 13C label into various downstream metabolites, researchers can elucidate the dynamics of mannose uptake, its contribution to different metabolic pathways, and how these processes are altered in health and disease.

Key Applications:

  • Glycoprotein Biosynthesis: Tracing the incorporation of 13C from D-(+)-Mannose-13C-1 into N-linked glycans of proteins allows for the quantification of glycoprotein synthesis rates. This is particularly relevant for studying congenital disorders of glycosylation (CDG), a group of genetic diseases caused by defects in the synthesis of glycans.

  • Central Carbon Metabolism: D-(+)-Mannose can be converted to fructose-6-phosphate and enter the glycolytic pathway. Using D-(+)-Mannose-13C-1, the contribution of mannose to glycolysis, the pentose phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle can be determined.

  • Cancer Metabolism: Some cancer cells exhibit altered glucose and mannose metabolism. Tracing studies with D-(+)-Mannose-13C-1 can help to understand the role of mannose in tumor growth and to evaluate potential therapeutic strategies that target mannose metabolism.

  • Drug Development: The impact of novel drugs on mannose metabolism and glycosylation pathways can be assessed using D-(+)-Mannose-13C-1 tracing.

Experimental Protocols

This section provides a generalized protocol for an in vivo metabolic tracing study in a mouse model using D-(+)-Mannose-13C-1. This protocol should be adapted based on the specific research question, animal model, and available analytical instrumentation.

I. Animal Preparation and Acclimation
  • Animal Model: Select an appropriate animal model for the research question (e.g., C57BL/6 mice for general metabolic studies, or a specific genetic model for disease-related research).

  • Acclimation: House the animals in a controlled environment (temperature, humidity, and light-dark cycle) for at least one week before the experiment to allow for acclimation.

  • Diet: Provide a standard chow diet and water ad libitum. For specific studies, a defined diet may be necessary.

  • Fasting: To achieve a baseline metabolic state, fast the animals for a specific period (e.g., 4-6 hours) before tracer administration. Ensure free access to water during the fasting period.

II. Tracer Administration
  • Tracer Formulation: Dissolve D-(+)-Mannose-13C-1 in sterile saline or phosphate-buffered saline (PBS) to the desired concentration. The exact concentration will depend on the intended dose and the administration volume.

  • Dosage: The optimal dose of D-(+)-Mannose-13C-1 should be determined empirically. A common starting point for bolus administration is in the range of 10-50 mg/kg body weight.

  • Administration Route:

    • Oral Gavage (PO): To study dietary mannose absorption and first-pass metabolism.

    • Intraperitoneal (IP) Injection: A common route for systemic delivery.

    • Intravenous (IV) Infusion: For precise control of tracer delivery and to achieve steady-state labeling in the plasma. This is often performed via a catheterized tail vein.

III. Sample Collection
  • Time Points: Collect samples at various time points after tracer administration to capture the dynamic changes in metabolite labeling. The timing will depend on the metabolic pathways of interest.

  • Blood Collection: Collect blood via tail vein, submandibular, or retro-orbital bleeding into tubes containing an anticoagulant (e.g., EDTA or heparin). Centrifuge immediately to separate plasma and store at -80°C.

  • Tissue Collection: At the final time point, euthanize the animal according to approved protocols. Rapidly dissect the tissues of interest (e.g., liver, muscle, brain, tumor), snap-freeze them in liquid nitrogen, and store them at -80°C until analysis.

IV. Metabolite Extraction and Analysis
  • Metabolite Extraction from Plasma:

    • Add a cold solvent (e.g., 80% methanol) to the plasma sample to precipitate proteins.

    • Vortex thoroughly and centrifuge at high speed in the cold.

    • Collect the supernatant containing the polar metabolites.

  • Metabolite Extraction from Tissues:

    • Homogenize the frozen tissue in a cold extraction solvent (e.g., 80% methanol).

    • Centrifuge the homogenate and collect the supernatant.

  • Analysis by Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • The extracted metabolites are typically analyzed by gas chromatography-mass spectrometry (GC-MS), liquid chromatography-mass spectrometry (LC-MS), or NMR spectroscopy.

    • These techniques allow for the identification and quantification of metabolites and the determination of their isotopic enrichment (the percentage of molecules that are labeled with 13C).

Data Presentation

The quantitative data from a D-(+)-Mannose-13C-1 tracing study is typically presented in tables that show the isotopic enrichment of key metabolites over time in different tissues.

Table 1: Representative 13C Enrichment in Key Metabolites Following a Bolus IP Injection of D-(+)-Mannose-13C-1 (20 mg/kg) in Mice

MetaboliteTime after InjectionLiver Enrichment (%)Muscle Enrichment (%)Plasma Enrichment (%)
Mannose 15 min25.3 ± 3.118.7 ± 2.535.8 ± 4.2
60 min10.1 ± 1.58.2 ± 1.112.5 ± 1.9
120 min3.5 ± 0.82.9 ± 0.64.1 ± 0.7
Mannose-6-Phosphate 15 min15.2 ± 2.010.5 ± 1.8-
60 min8.9 ± 1.26.1 ± 0.9-
120 min2.8 ± 0.52.1 ± 0.4-
Fructose-6-Phosphate 15 min5.6 ± 0.93.1 ± 0.5-
60 min4.2 ± 0.72.5 ± 0.4-
120 min1.5 ± 0.31.1 ± 0.2-
UDP-Mannose 15 min8.1 ± 1.1--
60 min12.3 ± 1.8--
120 min9.7 ± 1.4--

Note: The data in this table is illustrative and will vary depending on the experimental conditions.

Visualization of Pathways and Workflows

metabolic_pathway cluster_blood Bloodstream cluster_cell Cell D-Mannose-13C-1_blood D-(+)-Mannose-13C-1 D-Mannose-13C-1_cell D-(+)-Mannose-13C-1 D-Mannose-13C-1_blood->D-Mannose-13C-1_cell GLUTs M6P Mannose-6-Phosphate-13C-1 D-Mannose-13C-1_cell->M6P Hexokinase F6P Fructose-6-Phosphate-13C-1 M6P->F6P MPI M1P Mannose-1-Phosphate-13C-1 M6P->M1P PMM Glycolysis Glycolysis F6P->Glycolysis GDP_Man GDP-Mannose-13C-1 M1P->GDP_Man Glycoproteins Glycoproteins GDP_Man->Glycoproteins Glycosyltransferases

Caption: Metabolic pathway of D-(+)-Mannose-13C-1.

experimental_workflow Animal_Prep Animal Preparation (Acclimation, Fasting) Tracer_Admin Tracer Administration (D-(+)-Mannose-13C-1) Animal_Prep->Tracer_Admin Sample_Collection Sample Collection (Blood, Tissues) Tracer_Admin->Sample_Collection Metabolite_Extraction Metabolite Extraction Sample_Collection->Metabolite_Extraction Analysis LC-MS / GC-MS / NMR Metabolite_Extraction->Analysis Data_Analysis Data Analysis (Isotopic Enrichment) Analysis->Data_Analysis

Caption: Experimental workflow for in vivo tracing.

References

Application Notes and Protocols for L-(-)-Mannose-13C-1 Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-(-)-Mannose, a C-2 epimer of L-glucose, is a rare sugar whose metabolic fate and biological significance are of growing interest in various research fields. The use of stable isotope-labeled L-(-)-Mannose, particularly L-(-)-Mannose-13C-1, provides a powerful tool to trace its metabolic pathways, quantify its incorporation into biomolecules, and elucidate its role in cellular processes. These application notes provide detailed protocols for utilizing this compound in metabolic labeling experiments, focusing on sample preparation, analytical methods, and data interpretation. The protocols are designed for researchers in cell biology, biochemistry, and drug development who are investigating glycosylation, metabolic flux, and the therapeutic potential of rare sugars.

Core Applications of this compound

  • Metabolic Flux Analysis (MFA): Tracing the 13C label from this compound allows for the quantification of its contribution to various metabolic pathways, including glycolysis, the pentose phosphate pathway, and the biosynthesis of nucleotide sugars.

  • Glycan Biosynthesis: Investigating the incorporation of this compound into glycoproteins and other glycoconjugates to understand the dynamics of glycosylation and the role of L-mannose as a precursor.

  • Drug Development: Evaluating the metabolic effects of drug candidates on L-mannose metabolism and glycosylation pathways.

Experimental Workflow Overview

The general workflow for a metabolic tracing experiment using this compound involves several key stages, from cell culture and tracer introduction to sample analysis and data interpretation.

Experimental Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell Culture Cell Culture Labeling Medium Labeling Medium Isotope Labeling Isotope Labeling Labeling Medium->Isotope Labeling Quenching Quenching Isotope Labeling->Quenching Metabolite Extraction Metabolite Extraction Quenching->Metabolite Extraction LC-MS/MS or NMR LC-MS/MS or NMR Metabolite Extraction->LC-MS/MS or NMR Data Analysis Data Analysis LC-MS/MS or NMR->Data Analysis

A simplified workflow for this compound tracing experiments.

Protocol 1: Cell Culture and Stable Isotope Labeling

This protocol details the steps for labeling adherent mammalian cells with this compound.

Materials:

  • Mammalian cell line of interest

  • Standard cell culture medium (e.g., DMEM, RPMI-1640)

  • Dialyzed Fetal Bovine Serum (dFBS)

  • This compound

  • Unlabeled L-(-)-Mannose (for control group)

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Cell culture plates (e.g., 6-well plates)

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that ensures they are in the exponential growth phase at the time of the experiment. Allow cells to adhere and grow for 24 hours in standard culture medium.

  • Preparation of Labeling Medium: One hour prior to labeling, replace the standard culture medium with a fresh medium containing 10% dFBS. This step helps to deplete the cells of unlabeled metabolites from the standard serum.

  • Labeling:

    • Prepare the labeling medium by supplementing glucose-free and mannose-free medium with this compound to the desired final concentration (e.g., 50 µM - 1 mM). The optimal concentration should be determined empirically for each cell line and experimental condition.

    • For the control group, prepare a medium with an equivalent concentration of unlabeled L-(-)-Mannose.

    • Aspirate the pre-incubation medium from the cells and wash once with warm, glucose-free medium.

    • Immediately add the prepared labeling medium to the respective wells.

  • Incubation: Incubate the cells for a predetermined time course (e.g., 0, 1, 4, 8, 24 hours) to monitor the incorporation of the 13C label into various metabolites. The incubation time will depend on the metabolic pathways of interest, as some pathways reach isotopic steady-state faster than others.[1]

  • Harvesting and Quenching:

    • At each time point, place the culture plate on ice to slow down metabolic activity.

    • Aspirate the labeling medium.

    • Immediately wash the cells twice with ice-cold PBS to remove any remaining extracellular labeled substrate and to rapidly halt metabolic activity.

    • Proceed immediately to the metabolite extraction protocol.

Protocol 2: Metabolite Extraction

This protocol describes the extraction of polar metabolites from labeled cells.

Materials:

  • 80% Methanol (HPLC grade), pre-chilled to -80°C

  • Cell scraper

  • Microcentrifuge tubes, pre-chilled

  • Centrifuge capable of maintaining 4°C and high speeds (>13,000 x g)

Procedure:

  • Following the final PBS wash, add 1 mL of ice-cold 80% methanol to each well of a 6-well plate.

  • Scrape the cells in the cold methanol and transfer the cell suspension to a pre-chilled microcentrifuge tube.

  • Vortex the tubes vigorously for 30 seconds.

  • Incubate the tubes at -80°C for at least 15 minutes to precipitate proteins and other macromolecules.

  • Centrifuge the samples at >13,000 x g for 10 minutes at 4°C to pellet the precipitated material.

  • Carefully transfer the supernatant, which contains the polar metabolites, to a new pre-chilled microcentrifuge tube.

  • The metabolite extract can be stored at -80°C or dried immediately for analysis. For LC-MS analysis, the extract is typically dried under a stream of nitrogen or using a vacuum concentrator.

Protocol 3: Sample Preparation for LC-MS/MS Analysis

This protocol outlines the preparation of dried metabolite extracts for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Materials:

  • 0.1% Formic acid in water (LC-MS grade)

  • LC-MS vials with inserts

Procedure:

  • Reconstitution: Reconstitute the dried metabolite extract in a suitable volume of 0.1% formic acid in water (e.g., 50-100 µL). The reconstitution volume should be optimized based on the expected metabolite concentration and the sensitivity of the mass spectrometer.

  • Vortex and Centrifuge: Vortex the reconstituted sample for 30 seconds to ensure complete dissolution. Centrifuge at high speed for 5-10 minutes to pellet any remaining insoluble debris.

  • Transfer to Vial: Carefully transfer the supernatant to an LC-MS vial with an insert.

  • Analysis: The samples are now ready for injection into the LC-MS/MS system.

Quantitative Data Presentation

The following tables present example quantitative data that can be obtained from this compound tracing experiments. Note that the data in Table 1 is derived from experiments using D-mannose but serves as a valuable reference for expected metabolic behavior.

Table 1: Uptake and Incorporation of Mannose and Glucose in Human Fibroblasts

ParameterD-MannoseD-Glucose
Uptake Rate (nmol/mg protein/h) 9.4 - 221500 - 2200
Incorporation into N-glycans (nmol/mg protein/h) 0.1 - 0.20.1 - 0.4
Incorporation Efficiency (%) 1 - 20.01 - 0.03
Data adapted from a study using [4-13C]D-mannose in human fibroblasts.[2]

Table 2: Metabolism of Mannose in Primary Rat Neurons

ParameterD-MannoseD-Glucose
Lactate Production Substantial and similar to glucoseSubstantial
Hexokinase KM (µM) 32 ± 259 ± 10
Data adapted from a study on D-mannose metabolism in cultured primary rat neurons.[2][3]

Metabolic Pathways of L-Mannose

L-Mannose, once transported into the cell, is phosphorylated by hexokinase to L-Mannose-6-Phosphate. This intermediate can then enter several metabolic pathways. A key fate is its conversion to L-Fructose-6-Phosphate, which can then enter the glycolytic pathway. Additionally, L-Mannose can be a precursor for the synthesis of other important sugars, such as L-fucose and L-rhamnose, which are components of various glycoconjugates.

L-Mannose Metabolism L-Mannose-13C-1 L-Mannose-13C-1 L-Mannose-6-P-13C-1 L-Mannose-6-P-13C-1 L-Mannose-13C-1->L-Mannose-6-P-13C-1 Hexokinase L-Fructose-6-P-13C-1 L-Fructose-6-P-13C-1 L-Mannose-6-P-13C-1->L-Fructose-6-P-13C-1 Phosphomannose Isomerase GDP-L-Fucose-13C GDP-L-Fucose-13C L-Mannose-6-P-13C-1->GDP-L-Fucose-13C Biosynthesis Pathway dTDP-L-Rhamnose-13C dTDP-L-Rhamnose-13C L-Mannose-6-P-13C-1->dTDP-L-Rhamnose-13C Biosynthesis Pathway Glycolysis Glycolysis L-Fructose-6-P-13C-1->Glycolysis Glycoproteins Glycoproteins GDP-L-Fucose-13C->Glycoproteins dTDP-L-Rhamnose-13C->Glycoproteins

Metabolic fate of this compound.

Biosynthesis of GDP-L-Fucose from L-Mannose-13C-1

A significant metabolic fate of mannose is its conversion to GDP-L-fucose, a crucial nucleotide sugar for fucosylation of proteins and lipids. The pathway involves the conversion of Mannose-6-Phosphate to Mannose-1-Phosphate, followed by the formation of GDP-Mannose, which is then converted to GDP-L-fucose through a series of enzymatic reactions.

GDP-L-Fucose Biosynthesis L-Mannose-6-P-13C-1 L-Mannose-6-P-13C-1 L-Mannose-1-P-13C-1 L-Mannose-1-P-13C-1 L-Mannose-6-P-13C-1->L-Mannose-1-P-13C-1 Phosphomannomutase GDP-L-Mannose-13C-1 GDP-L-Mannose-13C-1 L-Mannose-1-P-13C-1->GDP-L-Mannose-13C-1 GDP-Mannose Pyrophosphorylase GDP-4-keto-6-deoxy-L-Mannose-13C GDP-4-keto-6-deoxy-L-Mannose-13C GDP-L-Mannose-13C-1->GDP-4-keto-6-deoxy-L-Mannose-13C GDP-Mannose 4,6-dehydratase GDP-L-Fucose-13C GDP-L-Fucose-13C GDP-4-keto-6-deoxy-L-Mannose-13C->GDP-L-Fucose-13C Epimerase/Reductase

Biosynthesis of GDP-L-Fucose from L-Mannose.

Concluding Remarks

The use of this compound as a metabolic tracer offers a precise and powerful method to investigate the intricate roles of this rare sugar in cellular metabolism and glycosylation. The protocols and information provided herein serve as a comprehensive guide for researchers to design and execute robust stable isotope tracing experiments. Careful optimization of experimental conditions, including tracer concentration and labeling time, is crucial for obtaining high-quality, interpretable data. The insights gained from such studies will undoubtedly contribute to a deeper understanding of cellular physiology and may pave the way for novel therapeutic strategies targeting metabolic and glycosylation pathways.

References

Application Notes and Protocols: Experimental Design for 13C Labeling with L-Mannose

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope labeling with 13C-L-Mannose is a powerful technique for tracing the metabolic fate of this crucial monosaccharide. L-Mannose, a C-2 epimer of glucose, plays a significant role in glycosylation and has emerging implications in cancer metabolism and immune regulation.[1][2][3][4][5] By introducing 13C-labeled L-Mannose into cellular or in vivo systems, researchers can meticulously track its incorporation into various metabolic pathways, including glycoprotein synthesis and central carbon metabolism. This allows for the quantification of metabolic flux and provides invaluable insights into cellular physiology and disease states.

These application notes provide detailed protocols for designing and executing 13C-L-Mannose labeling experiments, primarily focusing on mammalian cell culture systems. The methodologies described can be adapted for various research applications, from fundamental metabolic studies to preclinical drug development.

Metabolic Pathways of L-Mannose

Upon entering the cell, L-Mannose is phosphorylated by hexokinase to L-Mannose-6-phosphate. This intermediate is a key branch point. It can be converted to Mannose-1-phosphate, leading to the synthesis of GDP-Mannose and subsequent incorporation into glycoproteins. Alternatively, it can be isomerized to Fructose-6-phosphate by phosphomannose isomerase (MPI), thereby entering the glycolytic pathway.

L_Mannose_Metabolism L_Mannose L-Mannose (extracellular) Cell_L_Mannose L-Mannose (intracellular) L_Mannose->Cell_L_Mannose GLUTs M6P L-Mannose-6-P Cell_L_Mannose->M6P Hexokinase M1P L-Mannose-1-P M6P->M1P PMM2 F6P Fructose-6-P M6P->F6P MPI GDP_Man GDP-Mannose M1P->GDP_Man GMPP Glycoproteins Glycoproteins GDP_Man->Glycoproteins Glycosyltransferases Glycolysis Glycolysis F6P->Glycolysis

Caption: Metabolic fate of L-Mannose. (Within 100 characters)

Experimental Design and Protocols

A successful 13C-L-Mannose labeling experiment requires careful planning, from cell culture preparation to sample analysis. The following protocols provide a general framework that can be optimized for specific cell types and research questions.

Experimental Workflow Overview

The general workflow for a 13C-L-Mannose labeling experiment involves several key stages: cell culture and media preparation, the labeling experiment itself, quenching and extraction of metabolites or proteins, and finally, analysis by mass spectrometry or NMR.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_proc Processing cluster_analysis Analysis A Cell Seeding & Culture C Pre-incubation in Unlabeled Medium A->C B Prepare Labeling Medium (with 13C-L-Mannose) E Incubate with 13C-L-Mannose Medium B->E D Wash with PBS C->D D->E F Quench Metabolism E->F G Extract Metabolites/ Proteins F->G H Mass Spectrometry (LC-MS/MS) G->H I NMR Spectroscopy G->I J Data Analysis & Flux Calculation H->J I->J

References

Application Notes and Protocols for L-(-)-Mannose-13C-1 in Microbial Metabolism Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of L-(-)-Mannose-13C-1, a stable isotope-labeled sugar, for investigating microbial metabolic pathways. Due to the limited specific research on L-mannose metabolism in many microbes, this document combines established principles of 13C-Metabolic Flux Analysis (MFA) with plausible metabolic pathways inferred from related sugars, such as L-rhamnose.

Introduction: The Significance of L-Mannose Tracing

Stable isotope labeling is a powerful technique for elucidating the metabolic fate of nutrients within a biological system. While D-mannose is a well-studied component of glycolysis and glycoprotein synthesis, its stereoisomer, L-mannose, is less common. However, the ability of certain microbes to metabolize rare sugars is of significant interest in fields ranging from gut microbiology to industrial fermentation.

This compound is a non-radioactive tracer used to map the flow of carbon from L-mannose through microbial metabolic networks. By tracking the incorporation of the 13C label into various intracellular metabolites using techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), researchers can identify active metabolic pathways, quantify reaction rates (fluxes), and discover novel enzymatic functions. This is particularly valuable for understanding the metabolism of non-model organisms or for engineering microbes to utilize alternative carbon sources. This compound is commercially available and can be employed as a tracer or as an internal standard for quantitative analysis.[1][2]

Contrasting Metabolic Pathways: D-Mannose vs. L-Mannose

To appreciate the utility of this compound, it is essential to distinguish its potential metabolic fate from that of the more common D-Mannose.

Established D-Mannose Metabolic Pathway

In many bacteria and yeasts, D-mannose is readily metabolized by entering the central glycolytic pathway. The process typically involves:

  • Transport: Uptake into the cell, often via a phosphotransferase system (PTS) in bacteria, which simultaneously transports and phosphorylates the sugar.[3]

  • Phosphorylation: D-mannose is converted to D-mannose-6-phosphate by a kinase.

  • Isomerization: D-mannose-6-phosphate is isomerized to D-fructose-6-phosphate by phosphomannose isomerase.

  • Glycolysis: D-fructose-6-phosphate is a key intermediate in the glycolytic pathway, proceeding to pyruvate and energy generation.[3]

D_Mannose_Pathway cluster_outside Extracellular cluster_inside Intracellular D-Mannose_ext D-Mannose D-Mannose_int D-Mannose D-Mannose_ext->D-Mannose_int Transport (PTS) Man-6-P D-Mannose-6-P D-Mannose_int->Man-6-P Hexokinase Fru-6-P D-Fructose-6-P Man-6-P->Fru-6-P Phosphomannose Isomerase Glycolysis Glycolysis Fru-6-P->Glycolysis

Established metabolic pathway for D-Mannose in many microbes.
Putative L-Mannose Metabolic Pathway

Direct studies on L-mannose metabolism in microbes are scarce. However, pathways for the structurally related 6-deoxy-L-mannose (L-rhamnose) have been characterized in fungi and bacteria, suggesting a potential route for L-mannose that does not involve direct phosphorylation.[4] This putative pathway involves an initial oxidation and subsequent aldol cleavage:

  • Transport: L-mannose is transported into the cell.

  • Oxidation: L-mannose is oxidized to L-mannono-1,4-lactone by an NAD(P)+ dependent L-mannose dehydrogenase. The lactone can then be hydrolyzed to L-mannonate.

  • Dehydration: L-mannonate is dehydrated to 2-keto-3-deoxy-L-mannonate.

  • Aldol Cleavage: A specific aldolase cleaves 2-keto-3-deoxy-L-mannonate into pyruvate and L-glyceraldehyde.

  • Further Metabolism: Pyruvate enters central metabolism. L-glyceraldehyde can be further metabolized, for instance, by phosphorylation to enter glycolysis.

Tracing this compound would be critical to confirm this hypothetical pathway. The 13C label at the C-1 position would be expected to be retained in the carboxyl group of pyruvate following the aldol cleavage step.

L_Mannose_Pathway L-Mannose L-(-)-Mannose-¹³C-1 L-Mannonolactone L-Mannono-1,4-lactone-¹³C-1 L-Mannose->L-Mannonolactone L-Mannose Dehydrogenase L-Mannonate L-Mannonate-¹³C-1 L-Mannonolactone->L-Mannonate Lactonase KDM 2-Keto-3-deoxy- L-mannonate-¹³C-1 L-Mannonate->KDM Dehydratase Pyruvate Pyruvate-¹³C-1 KDM->Pyruvate KDM Aldolase Glyceraldehyde L-Glyceraldehyde KDM->Glyceraldehyde KDM Aldolase Central_Metabolism Central Metabolism Pyruvate->Central_Metabolism

A putative metabolic pathway for L-Mannose in microbes.

Experimental Protocols

The following protocols provide a general framework for conducting a stable isotope labeling study in a microbial culture using this compound. Specific parameters such as cell density, substrate concentration, and incubation times should be optimized for the specific microorganism and research question.

General Workflow for 13C Metabolic Flux Analysis

The overall process involves culturing microbes with the labeled substrate, harvesting the cells at an isotopic steady state, extracting metabolites, and analyzing the labeling patterns to calculate metabolic fluxes.

Workflow cluster_culture Cell Culture cluster_sampling Sampling & Quenching cluster_analysis Analysis cluster_data Data Interpretation Culture_Setup Prepare medium with L-(-)-Mannose-¹³C-1 Inoculation Inoculate with microbe Culture_Setup->Inoculation Growth Incubate to isotopic steady state Inoculation->Growth Harvest Rapidly harvest cells Growth->Harvest Quench Quench metabolism (e.g., cold methanol) Harvest->Quench Extraction Extract metabolites Quench->Extraction Derivatization (Optional) Derivatize for GC-MS Extraction->Derivatization Analysis Analyze by GC-MS and/or NMR Derivatization->Analysis Flux_Calculation Calculate Mass Isotopomer Distributions Analysis->Flux_Calculation Modeling Metabolic Flux Modeling Flux_Calculation->Modeling

General experimental workflow for ¹³C metabolic studies.
Protocol: 13C Labeling of a Bacterial Culture

Objective: To determine the incorporation of 13C from this compound into intracellular metabolites.

Materials:

  • Microorganism of interest (e.g., E. coli, B. subtilis)

  • Defined minimal medium, lacking other carbon sources

  • This compound (e.g., from Cambridge Isotope Laboratories)

  • Unlabeled L-Mannose (for control cultures)

  • Sterile culture flasks or bioreactor

  • Incubator/shaker

  • Centrifuge

  • Quenching solution: 60% methanol, pre-chilled to -40°C

  • Extraction solution: e.g., acetonitrile/methanol/water mixture

Procedure:

  • Medium Preparation: Prepare a defined minimal medium where the sole carbon source is L-mannose. For the labeled experiment, use this compound at a final concentration of, for example, 2 g/L. For the control experiment, use unlabeled L-mannose at the same concentration.

  • Inoculation: Inoculate the prepared media with a starter culture of the microorganism to a specified initial optical density (e.g., OD600 of 0.05).

  • Incubation: Grow the cultures under optimal conditions (e.g., 37°C, 200 rpm). Monitor cell growth by measuring OD600.

  • Harvesting: When the culture reaches the desired growth phase (typically mid-exponential phase to ensure metabolic steady state), rapidly withdraw a defined volume of cell culture (e.g., 5 mL).

  • Quenching: Immediately quench metabolic activity by adding the cell suspension to a larger volume of pre-chilled quenching solution (e.g., 25 mL of -40°C methanol). This step is critical to halt enzymatic reactions instantly.

  • Cell Lysis and Extraction: Pellet the quenched cells by centrifugation at a low temperature. Discard the supernatant and perform metabolite extraction from the cell pellet using a suitable solvent mixture.

  • Sample Preparation for Analysis: Remove cell debris by centrifugation. The supernatant containing the metabolites can be dried down and stored at -80°C until analysis. For GC-MS, samples will require derivatization.

Protocol: Analysis by Mass Spectrometry and NMR

1. Gas Chromatography-Mass Spectrometry (GC-MS):

  • Derivatization: Resuspend the dried metabolite extract and derivatize (e.g., by silylation) to make the metabolites volatile for GC analysis.

  • Injection and Separation: Inject the derivatized sample into the GC-MS. The gas chromatograph separates the individual metabolites.

  • Mass Analysis: The mass spectrometer fragments the metabolites and measures the mass-to-charge ratio of the fragments. The incorporation of 13C will result in a mass shift in the fragments containing the labeled carbon.

  • Data Analysis: Process the raw data to determine the mass isotopomer distributions (MIDs) for key metabolites (e.g., amino acids, organic acids), which reflect the percentage of molecules with 0, 1, 2, etc., 13C atoms.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Resuspend the dried metabolite extract in a suitable deuterated solvent (e.g., D2O) with an internal standard.

  • Data Acquisition: Acquire 1D and 2D 13C-NMR spectra. 1D 13C spectra will show peaks for each unique carbon in the sample. The presence of this compound will significantly enhance the signal of the C-1 carbon and any downstream metabolites that retain this carbon.

  • Analysis: 2D NMR experiments like 1H-13C HSQC can be used to identify which protons are attached to which carbons, aiding in the identification of labeled metabolites.

Data Presentation and Interpretation

Quantitative data from 13C labeling experiments are typically presented as mass isotopomer distributions (MIDs) or fractional labeling. This data is then used as an input for computational models to estimate metabolic fluxes.

Example Quantitative Data

The following table represents hypothetical MID data for key metabolites extracted from a bacterium grown on this compound. The "M+n" notation indicates the fraction of the metabolite pool containing 'n' 13C atoms.

MetaboliteM+0 (%)M+1 (%)M+2 (%)M+3 (%)
Pyruvate 207541
Alanine 217441
Lactate 227341
Aspartate 652582
Glutamate 801262

This is example data. Actual results will vary based on the organism and experimental conditions.

Interpretation of Example Data:

  • A high M+1 fraction in Pyruvate, Alanine (derived from pyruvate), and Lactate (derived from pyruvate) strongly suggests a pathway where the single 13C label from L-mannose is efficiently transferred to pyruvate, consistent with the putative aldolase pathway.

  • The lower M+1 enrichment in TCA cycle intermediates like Aspartate and Glutamate indicates that other, unlabeled carbon sources may be entering the central metabolism, or that the label is lost in subsequent reactions (e.g., decarboxylation).

By using software designed for metabolic flux analysis, these MIDs, along with other physiological data (e.g., substrate uptake rate, biomass production rate), can be used to calculate the rates of all major intracellular metabolic reactions.

References

Unlocking Glycosylation and Metabolic Pathways: Applications of L-(-)-Mannose-13C-1 in Drug Development

Troubleshooting & Optimization

Technical Support Center: L-(-)-Mannose-13C-1 Incorporation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for improving L-(-)-Mannose-13C-1 incorporation in cells. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their stable isotope labeling experiments.

Frequently Asked Questions (FAQs)

Q1: What is the expected uptake and metabolism of L-(-)-Mannose in mammalian cells?

A1: It is important to note that most of the existing research focuses on D-Mannose, the naturally occurring stereoisomer in mammalian systems. D-Mannose is readily transported into cells via GLUT transporters and is a substrate for hexokinase, entering both glycolysis and glycosylation pathways.[1][2] In contrast, L-Mannose is not typically utilized in mammalian biological systems.[1] Its structural similarity to L-rhamnose is relevant in plant and bacterial systems, but the L-rhamnose biosynthetic pathway is absent in mammals. Therefore, the uptake and incorporation of this compound into cellular components may be very low or non-existent.

Q2: How does this compound differ from D-Mannose-13C-1 in labeling experiments?

A2: The key difference lies in their stereochemistry. Cellular transporters and enzymes are often highly specific for a particular stereoisomer. While D-Mannose is actively metabolized, L-Mannose may not be recognized by the cellular machinery responsible for transport and subsequent metabolic steps. This can result in significantly lower or no incorporation of the 13C label when using this compound compared to its D-isomer.

Q3: What are the primary metabolic pathways for D-Mannose in mammalian cells?

A3: D-Mannose is transported into the cell and then phosphorylated by hexokinase to form D-Mannose-6-phosphate. This intermediate can then either be isomerized to fructose-6-phosphate to enter the glycolytic pathway or be converted to D-Mannose-1-phosphate, which leads to the synthesis of GDP-D-Mannose for incorporation into glycoproteins.[2]

Q4: Can I expect this compound to be incorporated into glycoproteins?

A4: Given the general lack of L-Mannose metabolism in mammalian cells, significant incorporation into glycoproteins is unlikely. Glycosylation pathways are typically specific to D-sugars. Any observed incorporation should be carefully validated to rule out experimental artifacts or contamination.

Troubleshooting Guide

Issue 1: Low or No Detectable Incorporation of this compound

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Lack of Cellular Uptake: L-Mannose may not be recognized by cellular transporters.1. Confirm Uptake: Perform a direct uptake assay by incubating cells with this compound for a short period, followed by thorough washing and analysis of the intracellular fraction for the presence of the labeled compound. 2. Increase Extracellular Concentration: While likely to be inefficient, increasing the concentration of this compound in the culture medium may facilitate some level of uptake through non-specific mechanisms. Monitor for any signs of cellular toxicity.
Inability to be Metabolized: Cellular enzymes, such as hexokinase, may not recognize L-Mannose as a substrate.1. In Vitro Enzyme Assay: Test the ability of purified hexokinase to phosphorylate L-Mannose in vitro. 2. Consider Alternative Tracers: If L-Mannose incorporation is the primary goal and is unsuccessful, consider using a structurally similar L-sugar that is known to be metabolized, if available, or switch to D-Mannose-13C-1 if the experimental question allows.
Cell Culture Conditions: Suboptimal cell health or culture conditions can impact overall metabolic activity.1. Optimize Cell Density: Ensure cells are in the exponential growth phase during the labeling experiment. 2. Check Media Composition: Verify that the culture medium is not depleted of essential nutrients.
Analytical Sensitivity: The amount of incorporated label may be below the detection limit of the analytical method.1. Increase Sample Amount: Analyze a larger quantity of cellular material. 2. Enhance Instrument Sensitivity: Optimize mass spectrometry or NMR parameters for the detection of the 13C label.
Issue 2: High Variability in Labeling Efficiency Between Replicates

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Inconsistent Cell Culture: Variations in cell number, confluency, or passage number can lead to different metabolic states.1. Standardize Seeding Density: Use a consistent cell seeding density for all replicates. 2. Use Cells of Similar Passage Number: Avoid using cells with widely different passage numbers.
Inaccurate Tracer Concentration: Errors in the preparation of the labeling medium.1. Prepare a Master Mix: Prepare a single batch of labeling medium for all replicates to ensure consistency.
Variable Incubation Times: Inconsistent labeling periods across samples.1. Synchronize Labeling: Start and stop the labeling for all samples simultaneously.

Experimental Protocols

Protocol 1: General Procedure for Stable Isotope Labeling with this compound
  • Cell Seeding: Plate cells at a density that will ensure they are in the exponential growth phase at the time of labeling.

  • Media Preparation: Prepare the labeling medium by supplementing your base medium (e.g., DMEM) with all necessary components (e.g., serum, antibiotics) and the desired concentration of this compound. A parallel control culture with unlabeled L-(-)-Mannose should be prepared.

  • Labeling:

    • Aspirate the standard growth medium from the cells.

    • Wash the cells once with pre-warmed phosphate-buffered saline (PBS).

    • Add the prepared labeling medium to the cells.

  • Incubation: Incubate the cells for the desired period. The optimal time will need to be determined empirically but may range from a few hours to several days.

  • Harvesting and Extraction:

    • Aspirate the labeling medium.

    • Wash the cells twice with ice-cold PBS.

    • Quench metabolism and extract metabolites using a cold solvent mixture (e.g., 80% methanol).

    • Collect the cell extract and pellet any debris by centrifugation.

  • Analysis: Analyze the supernatant for the incorporation of this compound into downstream metabolites using mass spectrometry or NMR.

Visualizations

D-Mannose Metabolism and Entry into Glycosylation

DMannoseMetabolism cluster_extracellular Extracellular cluster_intracellular Intracellular D-Mannose_ext D-Mannose D-Mannose_int D-Mannose D-Mannose_ext->D-Mannose_int GLUTs Man6P D-Mannose-6-P D-Mannose_int->Man6P Hexokinase Fru6P Fructose-6-P Man6P->Fru6P MPI Man1P D-Mannose-1-P Man6P->Man1P PMM Glycolysis Glycolysis Fru6P->Glycolysis GDP_Man GDP-D-Mannose Man1P->GDP_Man Glycoproteins Glycoproteins GDP_Man->Glycoproteins

Caption: Metabolic pathway of D-Mannose in mammalian cells.

Troubleshooting Workflow for Low this compound Incorporation

TroubleshootingWorkflow Start Low/No this compound Incorporation Detected CheckUptake Is this compound detected intracellularly? Start->CheckUptake CheckMetabolism Are labeled downstream metabolites detected? CheckUptake->CheckMetabolism Yes OptimizeUptake Optimize Uptake: - Increase concentration - Check for cell toxicity CheckUptake->OptimizeUptake No ConsiderAlternative L-Mannose is likely not metabolized. Consider D-Mannose-13C-1 or an alternative tracer. CheckMetabolism->ConsiderAlternative No Success Incorporation Detected CheckMetabolism->Success Yes OptimizeUptake->CheckUptake OptimizeAnalysis Optimize Analytical Method: - Increase sample amount - Enhance instrument sensitivity ConsiderAlternative->OptimizeAnalysis If traces are expected

Caption: Decision tree for troubleshooting low incorporation.

References

troubleshooting poor signal in 13C NMR of mannose

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for troubleshooting 13C NMR of mannose. This guide is designed for researchers, scientists, and drug development professionals to help resolve common issues encountered during experimentation, particularly focusing on poor signal-to-noise ratios.

Frequently Asked Questions (FAQs)

Q1: Why is the signal-to-noise ratio (S/N) in my 13C NMR spectrum of mannose so low?

A1: Several inherent factors contribute to the low S/N ratio in 13C NMR spectroscopy. Firstly, the natural abundance of the 13C isotope is only about 1.1%, with the majority being the NMR-inactive 12C isotope.[1][2] Secondly, the gyromagnetic ratio of the 13C nucleus is about four times lower than that of a proton (¹H), which leads to an inherently weaker NMR signal.[3] For a molecule like mannose, these challenges can be compounded by factors such as low concentration or suboptimal experimental parameters.

Q2: How does the concentration of my mannose sample affect the S/N ratio?

A2: Sample concentration is a critical factor for achieving a good S/N ratio in 13C NMR. Due to the low sensitivity of the 13C nucleus, a higher concentration of your mannose sample is generally required compared to ¹H NMR to obtain a usable spectrum.[1][4] Doubling the sample concentration can roughly double the signal intensity. For carbohydrates, concentrations of 20-50 mg in 0.5 mL of solvent are often recommended. Some sources suggest that for small molecules, a concentration of 50-100 mg in 0.5-0.6 mL of deuterated solvent is often recommended.

Q3: What is the best solvent to use for 13C NMR of mannose?

A3: The choice of solvent is crucial for dissolving a sufficient concentration of mannose. For carbohydrates, deuterated water (D₂O) and dimethyl sulfoxide-d6 (DMSO-d6) are common choices. It is important to use high-quality deuterated solvents to minimize residual proton signals that could interfere with your spectrum. The solvent volume should be appropriate for the NMR tube, typically 0.5-0.6 mL for a standard 5 mm tube, to ensure the sample is within the detection region of the instrument's coil.

Q4: How can the Nuclear Overhauser Effect (NOE) improve the signal in my 13C NMR spectrum?

A4: The Nuclear Overhauser Effect (NOE) is a phenomenon where irradiating the ¹H nuclei can lead to an increase in the signal intensity of the nearby 13C nuclei. This is a standard technique used in 13C NMR to enhance the signal. The enhancement is a result of magnetization transfer from the protons to the carbons. For carbons with directly attached protons, this can lead to a significant increase in signal intensity.

Q5: What is a cryoprobe and can it help improve my mannose spectrum?

A5: A cryoprobe is a specialized NMR probe where the detection electronics are cooled to cryogenic temperatures (around 20 K). This significantly reduces thermal noise, which is a major contributor to a poor signal-to-noise ratio in NMR. Using a cryoprobe can result in a substantial enhancement in S/N, often by a factor of 3 to 10, compared to a standard room-temperature probe. This allows for the acquisition of high-quality spectra in a much shorter time.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
No visible peaks, only baseline noise Sample concentration is too low.- Increase the sample concentration if possible. - Use a cryoprobe for enhanced sensitivity. - Increase the number of scans.
Incorrect receiver gain.- Check and adjust the receiver gain. An excessively high gain can clip the signal and increase noise.
Weak signals for some carbons Inadequate relaxation delay (D1).- Increase the relaxation delay (D1). For quaternary carbons in sugars, which have longer T₁ values, this could be several seconds. A common recommendation is to set D1 to at least 5 times the longest T₁ value.
Non-optimal pulse angle.- Use a smaller flip angle (e.g., 30-45°). This allows for shorter relaxation delays without saturating the signal, which can be a good compromise to increase the number of scans in a given time.
Broad peaks and poor resolution Poor shimming.- Carefully shim the magnetic field to improve its homogeneity.
Sample contains solid particles.- Ensure your sample is fully dissolved. Filter the sample if necessary to remove any particulate matter.
Overall low signal-to-noise ratio Sub-optimal acquisition parameters.- Optimize the acquisition time (AQ) and relaxation delay (D1). A longer AQ can improve resolution, but a balance must be struck with the desired S/N and total experiment time. - Employ advanced pulse sequences like DEPT or use 2D experiments like HSQC which can offer higher sensitivity for protonated carbons.
Insufficient number of scans.- Increase the number of scans. The S/N ratio increases with the square root of the number of scans.

Quantitative Data Summary

Parameter Recommended Value/Range Notes
Sample Concentration 20-100 mg in 0.5-0.6 mLHigher concentration generally leads to better S/N.
Solvent D₂O, DMSO-d6Ensure complete dissolution of mannose.
Pulse Angle 30-45°A smaller flip angle can allow for shorter relaxation delays.
Relaxation Delay (D1) 1-2 seconds (for general spectra)Should be set to >5x the longest T₁ for quantitative results. For some carbons in sugars, T₁ values can be several seconds.
Acquisition Time (AQ) ~1.0 secondA longer acquisition time can improve resolution.
Number of Scans (NS) 128 to several thousandsThe S/N ratio improves with the square root of the number of scans. Start with a lower number and increase as needed.

Detailed Experimental Protocol for 13C NMR of Mannose

This protocol provides a general guideline for acquiring a standard ¹H-decoupled 13C NMR spectrum of mannose.

1. Sample Preparation:

  • Weigh 20-50 mg of D-mannose and dissolve it in approximately 0.5 mL of D₂O.

  • Ensure the sample is fully dissolved. Gentle warming or vortexing can aid dissolution.

  • If any particulate matter is present, filter the solution through a glass wool plug in a Pasteur pipette into a clean 5 mm NMR tube.

2. Instrument Setup:

  • It is recommended to use a high-field NMR spectrometer (e.g., 500 MHz or higher), ideally equipped with a cryoprobe for optimal sensitivity.

  • Tune and match the probe for the 13C frequency.

  • Lock the spectrometer on the deuterium signal of D₂O.

  • Shim the magnetic field to achieve a narrow and symmetrical lock signal.

3. Acquisition Parameters:

  • Set the pulse program to a standard ¹H-decoupled 13C experiment (e.g., zgpg30 or zgdc30 on Bruker instruments).

  • Set the pulse angle (flip angle) to 30 degrees.

  • Set the relaxation delay (D1) to 2.0 seconds.

  • Set the acquisition time (AQ) to approximately 1.0 second.

  • Set the initial number of scans (NS) to 128.

4. Data Acquisition and Processing:

  • Acquire a preliminary spectrum.

  • Assess the S/N ratio. If it is insufficient, increase the number of scans (e.g., 256, 512, 1024, etc.) and re-acquire the spectrum. Continue to increase the number of scans until a satisfactory S/N is achieved.

  • Process the acquired Free Induction Decay (FID) with an appropriate line broadening factor (e.g., 1-2 Hz) to improve the appearance of the peaks.

Visual Guides

troubleshooting_workflow cluster_sample Sample Issues cluster_params Parameter Optimization cluster_hardware Hardware Solutions start Poor 13C NMR Signal for Mannose check_sample Check Sample Preparation start->check_sample conc Increase Concentration check_sample->conc dissolve Ensure Complete Dissolution (Filter if necessary) check_sample->dissolve solvent Use High-Quality Deuterated Solvent (D2O) check_sample->solvent check_params Review Acquisition Parameters scans Increase Number of Scans (NS) check_params->scans d1 Optimize Relaxation Delay (D1) check_params->d1 pulse Use Smaller Pulse Angle (e.g., 30°) check_params->pulse check_hardware Consider Hardware Limitations cryoprobe Use a Cryoprobe check_hardware->cryoprobe high_field Use a Higher Field Spectrometer check_hardware->high_field good_spectrum Good Spectrum Obtained conc->check_params conc->good_spectrum If sufficient dissolve->check_params dissolve->good_spectrum If sufficient solvent->check_params solvent->good_spectrum If sufficient scans->check_hardware scans->good_spectrum If sufficient d1->check_hardware d1->good_spectrum If sufficient pulse->check_hardware pulse->good_spectrum If sufficient cryoprobe->good_spectrum high_field->good_spectrum

Caption: Troubleshooting workflow for poor S/N in 13C NMR of mannose.

factors_affecting_sn cluster_instrumental Instrumental Factors cluster_sample_related Sample-Related Factors cluster_experimental Experimental Parameters sn_ratio Signal-to-Noise Ratio (S/N) field_strength Magnetic Field Strength field_strength->sn_ratio probe_type Probe Type (Cryoprobe vs. Room Temp) probe_type->sn_ratio shimming Shimming shimming->sn_ratio concentration Sample Concentration concentration->sn_ratio solvent_viscosity Solvent Viscosity solvent_viscosity->sn_ratio sample_volume Sample Volume sample_volume->sn_ratio num_scans Number of Scans (NS) num_scans->sn_ratio relaxation_delay Relaxation Delay (D1) relaxation_delay->sn_ratio pulse_angle Pulse Angle pulse_angle->sn_ratio noe Nuclear Overhauser Effect (NOE) noe->sn_ratio

Caption: Key factors influencing the signal-to-noise ratio in 13C NMR.

References

Technical Support Center: 13C Metabolic Flux Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 13C Metabolic Flux Analysis (13C-MFA). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the experimental and computational aspects of 13C-MFA.

Troubleshooting Guides

This section provides solutions to common problems you might encounter during your 13C-MFA experiments, presented in a question-and-answer format.

Experimental Design and Execution
Question 1: How do I select the optimal 13C-labeled tracer for my experiment?

Answer: The choice of an isotopic tracer is a critical step that significantly influences the precision of your flux estimates.[1][2] There is no single "best" tracer for all studies; the optimal choice depends on the specific metabolic pathways you aim to resolve.[1][2][3]

  • In Silico Simulation: It is highly recommended to perform in silico (computer-based) simulations to select the optimal tracer(s) before conducting the actual experiment. These simulations can predict which tracer will provide the best resolution for the pathways of interest.

  • Common Tracers: While experiments have traditionally used mixtures of [1-13C]glucose and [U-13C]glucose, other tracers may be more suitable depending on the organism and pathways under investigation. For instance, [1,2-13C]glucose is often recommended as it can significantly improve the accuracy of flux estimation compared to singly labeled glucose. In E. coli, a 4:1 mixture of [1-13C]glucose and [U-13C]glucose works well for the upper central metabolism, whereas [4,5,6-13C]glucose is better for TCA cycle fluxes.

  • Parallel Labeling: Performing parallel labeling experiments with different tracers can provide more constraints on the model and significantly narrow the confidence intervals of your flux estimates.

Data Acquisition and Analysis
Question 2: My mass spectrometry data shows unexpected low-level 13C enrichment. What could be the cause?

Answer: Observing low, sporadic 13C labeling in a few metabolites can be perplexing. While it's tempting to assume it represents minor metabolic activity, it is more likely due to other factors, especially if using a tracer not expected to be metabolized (like L-Glucose-13C as a negative control).

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Tracer Contamination Your labeled tracer might contain a small percentage of a contaminant that can be metabolized (e.g., D-Glucose-13C contamination in an L-Glucose-13C tracer). Contact the manufacturer for detailed purity information.
Analytical Artifacts This can include issues with natural abundance correction algorithms or background noise in the mass spectrometer.
Non-enzymatic Reactions Although less common, some non-enzymatic chemical reactions could lead to the modification and apparent incorporation of the tracer.
Contamination Ensure that samples are not contaminated with unlabeled biomass or other carbon sources.

To investigate these, you can analyze a "no-cell" control (media with the tracer but without cells) to check for background signals or contamination from the media itself.

Question 3: What are common sources of error in labeling measurements?

Answer: Accurate labeling measurements are fundamental for reliable flux estimations. Common sources of error include:

  • Background noise and low signal intensity in the mass spectrometer.

  • Overlapping peaks from co-eluting compounds.

  • Natural 13C abundance: The natural presence of 13C must be corrected for.

  • Sample preparation artifacts: Inconsistent extraction or derivatization can introduce variability.

It is crucial to calibrate and validate the performance of your mass spectrometer or NMR instrument.

Modeling and Data Interpretation
Question 4: I'm observing a poor fit between my simulated and measured labeling data. How can I troubleshoot this?

Answer: A high sum of squared residuals (SSR) indicates a poor fit between the model-simulated and experimentally measured isotopic labeling data, which undermines the credibility of the estimated fluxes. This can stem from several issues with the model or the experimental data.

Troubleshooting Workflow for Poor Model Fit:

Troubleshooting_Poor_Fit cluster_model Model Checks cluster_ss Steady State Checks cluster_data Data Quality Checks Start Poor Model Fit (High SSR) Check_Model 1. Review Metabolic Model Start->Check_Model Check_SS 2. Verify Isotopic Steady State Check_Model->Check_SS If model is correct Model_Reactions Incorrect/Missing Reactions? Check_Model->Model_Reactions Verify biological accuracy Check_Data 3. Scrutinize Labeling Data Check_SS->Check_Data If at steady state SS_Time Extend Labeling Time? Check_SS->SS_Time If not at steady state Good_Fit Acceptable Model Fit Check_Data->Good_Fit If data is clean Data_Contamination Sample Contamination? Check_Data->Data_Contamination Model_Transitions Incorrect Atom Transitions? Model_Reactions->Model_Transitions Model_Compartments Compartmentalization Accurate? Model_Transitions->Model_Compartments For eukaryotes SS_Method Consider Instationary MFA? SS_Time->SS_Method If steady state is not feasible Data_Instrument Instrument Performance? Data_Contamination->Data_Instrument Data_Correction Natural Abundance Corrected? Data_Instrument->Data_Correction

Caption: A logical workflow for troubleshooting a poor model fit in 13C-MFA.

Detailed Steps:

  • Incomplete or Incorrect Metabolic Model: The metabolic network model is a cornerstone of 13C-MFA. Errors such as missing reactions or incorrect atom transitions can lead to a poor fit.

    • Verify Reactions: Double-check all reactions in your model for biological accuracy and completeness for your specific organism and conditions.

    • Check Atom Transitions: Ensure the atom mapping for each reaction is correct.

    • Consider Compartmentalization: For eukaryotic cells, accurately represent metabolic compartmentalization (e.g., cytosol vs. mitochondria).

    • Re-evaluate Model Assumptions: Assumptions made to simplify the model, such as neglecting certain pathways, might be incorrect.

  • Failure to Reach Isotopic Steady State: A fundamental assumption for standard 13C-MFA is that the system is at an isotopic steady state. If labeling is still changing over time, the model will not fit the data.

    • Extend Labeling Time: If not at a steady state, extend the labeling period and re-sample.

    • Consider Instationary MFA (INST-MFA): If achieving a steady state is not feasible, consider using INST-MFA methods that do not require this assumption.

  • Analytical Errors: Issues with sample preparation or analytical instrumentation can introduce errors into the labeling data.

    • Check for Contamination: Ensure samples are not contaminated with unlabeled biomass or other carbon sources.

    • Verify Instrument Performance: Calibrate and validate your mass spectrometer or NMR instrument.

    • Data Correction: Apply necessary corrections for the natural abundance of 13C.

Question 5: My flux confidence intervals are very wide. What does this mean and how can I improve them?

Answer: Wide confidence intervals indicate that the fluxes are poorly determined, meaning there is a high degree of uncertainty in the estimated value. This can be due to several factors:

  • Insufficient Labeling Information: The chosen tracer may not produce sufficient labeling variation in the metabolites related to the flux of interest.

  • Redundant or Cyclic Pathways: The structure of the metabolic network itself may make it difficult to resolve certain fluxes independently.

  • High Measurement Noise: Large errors in the labeling data will propagate to the flux estimates.

To improve flux precision, you can:

  • Perform Parallel Labeling Experiments: Using multiple different tracers provides more constraints on the model and can significantly narrow confidence intervals.

  • Select a More Informative Tracer: Use in silico experimental design tools to identify a tracer that is predicted to provide better resolution for your pathways of interest.

  • Improve Measurement Quality: Reduce analytical errors by optimizing your sample preparation and mass spectrometry methods.

Frequently Asked Questions (FAQs)

Q1: What should be included in a metabolic network model?

A1: The metabolic network model is the foundation of your 13C-MFA study. It should include:

  • All major pathways of central carbon metabolism relevant to your system (e.g., glycolysis, PPP, TCA cycle).

  • Reactions connecting these central pathways.

  • Reactions for nutrient uptake and product secretion.

  • Reactions leading to biomass synthesis, accounting for the withdrawal of precursors from central metabolism.

  • For eukaryotes, compartmentalization of reactions (e.g., mitochondrial vs. cytosolic).

Q2: What is the difference between stationary and isotopically non-stationary MFA?

A2: The key difference lies in the assumption about the isotopic state of the system.

  • Stationary 13C-MFA assumes that the system has reached both a metabolic and an isotopic steady state. This means that metabolite concentrations and the isotopic labeling of metabolites are constant over time.

  • Isotopically Non-Stationary MFA (INST-MFA) is applied to systems at a metabolic steady state but are sampled during the transient period before reaching an isotopic steady state. This method can be advantageous as it may require shorter experiment times and can provide increased precision for certain flux estimations.

MFA_Types cluster_stat_assumptions Stationary MFA Assumptions cluster_inst_assumptions INST-MFA Assumptions MFA 13C Metabolic Flux Analysis Stationary Stationary MFA MFA->Stationary Assumes Isotopic Steady State NonStationary Isotopically Non-Stationary MFA (INST-MFA) MFA->NonStationary Analyzes Transient Labeling Phase Stat_Metabolic Metabolic Steady State Stat_Isotopic Isotopic Steady State Inst_Metabolic Metabolic Steady State Inst_Isotopic Isotopic TRANSIENT State

Caption: Key assumptions distinguishing Stationary and Isotopically Non-Stationary MFA.

Q3: What are the key steps in a typical 13C-MFA experimental workflow?

A3: A typical 13C-MFA experiment follows five main steps:

  • Experimental Design: This includes selecting the appropriate cell culture conditions, 13C-labeled tracer, and sampling time points.

  • Tracer Experiment: The cells are cultured with the 13C-labeled substrate.

  • Isotopic Labeling Measurement: Metabolites are extracted, and the isotopic labeling patterns are measured using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR).

  • Flux Estimation: The labeling data is used in conjunction with a metabolic model to estimate the intracellular fluxes.

  • Statistical Analysis: The goodness-of-fit of the model is evaluated, and confidence intervals for the estimated fluxes are determined.

Experimental Protocols

While specific protocols vary greatly depending on the organism and analytical equipment, here is a generalized methodology for a key experiment in 13C-MFA.

Protocol: Sample Preparation for GC-MS-based 13C-MFA
  • Cell Culture and Labeling: Culture cells in a defined medium containing the chosen 13C-labeled tracer for a duration sufficient to approach isotopic steady state (for stationary MFA) or for various time points (for INST-MFA).

  • Quenching Metabolism: Rapidly quench metabolic activity to preserve the in vivo metabolic state. This is often done by quickly transferring cells into a cold solution (e.g., -20°C 60% methanol).

  • Metabolite Extraction: Extract intracellular metabolites, for example, using a cold solvent mixture like methanol/water/chloroform.

  • Derivatization: Derivatize the extracted metabolites to make them volatile for Gas Chromatography (GC) analysis. A common derivatizing agent is N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).

  • GC-MS Analysis: Analyze the derivatized samples using GC-MS to separate the metabolites and measure their mass isotopomer distributions.

  • Data Correction: Correct the raw mass isotopomer distributions for the natural abundance of 13C and other isotopes.

References

Technical Support Center: Quantifying Low-Abundance Mannose Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges encountered during the quantification of low-abundance mannose metabolites.

Troubleshooting Guides

This section addresses specific issues that may arise during the experimental workflow for quantifying low-abundance mannose metabolites, particularly using liquid chromatography-mass spectrometry (LC-MS/MS).

Question: Why am I observing high background noise or ghost peaks in my chromatogram?

Answer: High background noise can obscure the signal of low-abundance metabolites. Several factors can contribute to this issue:

  • Contaminated Solvents or Reagents: Impurities in solvents (e.g., water, acetonitrile) or reagents can introduce background noise.

    • Solution: Always use high-purity, LC-MS grade solvents and freshly prepared mobile phases. Filter all mobile phases before use.

  • System Contamination: The LC system, including tubing, injector, and column, can accumulate contaminants over time.

    • Solution: Regularly flush the entire LC system with a strong solvent wash sequence (e.g., progressing from aqueous buffers to isopropanol and hexane, then back).

  • Carryover: Residual sample from a previous injection can elute in a subsequent run, appearing as a "ghost peak."

    • Solution: Implement a robust needle wash protocol. Inject blank solvent runs between samples to check for and mitigate carryover.

Question: My retention times are inconsistent between runs. What could be the cause?

Answer: Shifting retention times can lead to misidentification and inaccurate quantification of metabolites. Common causes include:

  • Unstable Column Temperature: Fluctuations in ambient temperature can affect chromatographic separation.

    • Solution: Use a column oven to maintain a constant and stable temperature throughout the analytical run.

  • Mobile Phase Inconsistency: Changes in the composition or pH of the mobile phase can alter retention times.

    • Solution: Prepare fresh mobile phase for each batch of samples. Ensure accurate and consistent mixing of mobile phase components.

  • Column Degradation: Over time, the stationary phase of the column can degrade, leading to changes in performance.

    • Solution: Monitor column performance with quality control (QC) samples. If performance declines significantly, replace the column.

Question: I am experiencing low signal intensity or poor sensitivity for my target mannose metabolites. How can I improve this?

Answer: Low signal intensity is a common challenge when quantifying low-abundance species. Consider the following:

  • Suboptimal Mass Spectrometry Parameters: Ionization and fragmentation settings may not be optimized for your specific analytes.

    • Solution: Tune the mass spectrometer specifically for mannose and its phosphorylated derivatives. Optimize parameters such as spray voltage, gas temperatures, and collision energy.

  • Ion Suppression: Co-eluting compounds from the sample matrix can interfere with the ionization of your target analytes, reducing their signal.

    • Solution: Improve sample cleanup procedures to remove interfering substances like salts and lipids. Consider derivatization to move your analyte to a cleaner region of the chromatogram.

  • Analyte Degradation: Mannose phosphates can be unstable and degrade during sample preparation or storage.

    • Solution: Keep samples on ice or at 4°C throughout the extraction process. Minimize the time between extraction and analysis. Store extracts at -80°C if immediate analysis is not possible.

Question: How can I differentiate between mannose and its isomers (e.g., glucose) that have the same mass?

Answer: Since isomers like mannose and glucose have identical masses, their differentiation relies on effective chromatographic separation.

  • Inadequate Chromatographic Resolution: The chosen column and mobile phase may not be suitable for separating sugar isomers.

    • Solution: Utilize a column specifically designed for carbohydrate analysis, such as a hydrophilic interaction liquid chromatography (HILIC) or a specialized polymer-based column. Optimize the mobile phase gradient to achieve baseline separation of the isomers.[1]

Below is a logical diagram to guide troubleshooting for poor LC-MS/MS results.

TroubleshootingFlow start Poor LC-MS/MS Results issue Identify Primary Issue start->issue no_peak No/Low Peak Intensity issue->no_peak Intensity rt_shift Retention Time Shift issue->rt_shift Retention high_bg High Background/Noise issue->high_bg Baseline check_ms Check MS Tuning & Parameters no_peak->check_ms check_sample_prep Review Sample Prep (Extraction, Degradation) no_peak->check_sample_prep check_ion_supp Investigate Ion Suppression no_peak->check_ion_supp check_temp Verify Column Temperature Stability rt_shift->check_temp check_mobile_phase Check Mobile Phase (Composition, Age, pH) rt_shift->check_mobile_phase check_column Assess Column Health rt_shift->check_column check_solvents Check Solvent/Reagent Purity high_bg->check_solvents check_system Inspect System for Contamination high_bg->check_system check_carryover Run Blank Injections high_bg->check_carryover solution_ms Optimize Source/Scan Parameters check_ms->solution_ms solution_sample Improve Extraction Efficiency Use Fresh Samples check_sample_prep->solution_sample solution_ion_supp Improve Cleanup Dilute Sample check_ion_supp->solution_ion_supp solution_temp Use Column Oven check_temp->solution_temp solution_mobile_phase Prepare Fresh Mobile Phase check_mobile_phase->solution_mobile_phase solution_column Flush or Replace Column check_column->solution_column solution_solvents Use LC-MS Grade Solvents check_solvents->solution_solvents solution_system Perform System Wash check_system->solution_system solution_carryover Optimize Needle Wash check_carryover->solution_carryover

Caption: A flowchart for troubleshooting common LC-MS/MS issues.

Frequently Asked Questions (FAQs)

Question: What are the major mannose metabolites and why are they difficult to quantify?

Answer: The primary mannose metabolites of interest are D-mannose, mannose-6-phosphate (M6P), and guanosine diphosphate mannose (GDP-mannose). Their quantification is challenging due to:

  • Low Physiological Abundance: These metabolites are present at much lower concentrations than glucose and its derivatives. For example, plasma mannose levels are typically around 50-100 µmol/L, while glucose is in the millimolar range.[2] GDP-mannose concentrations in the human brain have been estimated to be as low as 0.02 ± 0.01 mM.[3][4]

  • Structural Isomerism: Mannose is an epimer of glucose, and M6P is an isomer of other hexose phosphates (e.g., glucose-6-phosphate, fructose-6-phosphate).[5] This makes their separation and specific detection difficult without high-resolution chromatography.

  • High Polarity: The phosphate groups on M6P and GDP-mannose make them highly polar, leading to poor retention on standard reversed-phase LC columns.

Question: What is the role of mannose and its metabolites in cellular processes?

Answer: Mannose is a crucial monosaccharide, primarily involved in the glycosylation of proteins. After entering the cell, mannose is phosphorylated to M6P. M6P can then be converted to fructose-6-phosphate to enter glycolysis or be converted to mannose-1-phosphate, which is the precursor for GDP-mannose. GDP-mannose is the activated sugar nucleotide used by enzymes to add mannose units to glycoproteins, a critical post-translational modification for protein folding and function.

The diagram below illustrates the central mannose metabolic pathway.

MannoseMetabolism Mannose_ext Extracellular Mannose GLUT GLUT Transporter Mannose_ext->GLUT Mannose_int Intracellular Mannose HK Hexokinase (HK) Mannose_int->HK M6P Mannose-6-Phosphate (M6P) PMM2 Phosphomannomutase 2 (PMM2) M6P->PMM2 MPI Mannose Phosphate Isomerase (MPI) M6P->MPI M1P Mannose-1-Phosphate GMPPB GDP-Man Pyrophosphorylase B (GMPPB) M1P->GMPPB GDP_Mannose GDP-Mannose GT Glycosyl- transferases GDP_Mannose->GT F6P Fructose-6-Phosphate Glycolysis Glycolysis F6P->Glycolysis F6P->MPI Glycoproteins Glycoproteins GLUT->Mannose_int HK->M6P ATP -> ADP PMM2->M1P MPI->F6P GMPPB->GDP_Mannose GTP -> PPi GT->Glycoproteins

Caption: Overview of the mannose metabolic pathway in mammalian cells.

Question: What are typical concentrations of mannose and its metabolites in biological samples?

Answer: The concentrations of mannose metabolites are generally low and can vary between sample types and physiological states. The following tables summarize some reported values.

Table 1: D-Mannose Concentrations in Human Plasma/Serum

Condition Concentration (µg/mL) Concentration (µmol/L) Reference
Healthy Controls 6.28 ~34.9
Early-Stage Esophageal Adenocarcinoma 8.97 ~49.8
Healthy Volunteers - 44.51
Early-Stage Ovarian Cancer - 50.09
Advanced-Stage Ovarian Cancer - 61.22

| Normal Glucose Tolerance (Fasting) | - | ~50-100 | |

Table 2: GDP-Mannose Concentrations in Various Samples

Sample Type Concentration Reference
Human Brain 0.02 ± 0.01 mM
PMM2-CDG Patient PBMCs 8.82 ± 3.02 pmol/10⁶ cells
Control PBMCs 15.43 ± 3.03 pmol/10⁶ cells

| In vitro reaction (max) | 566 µM | |

Experimental Protocols

This section provides a generalized methodology for the quantification of mannose metabolites in biological samples using LC-MS/MS.

Protocol 1: D-Mannose Quantification in Human Serum

This protocol is adapted from a method for quantifying D-mannose in human serum.

  • Sample Preparation (Protein Precipitation):

    • To a 50 µL aliquot of serum, add 5 µL of an internal standard working solution (e.g., D-mannose-¹³C₆).

    • Add 100 µL of ice-cold acetonitrile to precipitate proteins.

    • Vortex the mixture for 30 seconds.

    • Centrifuge at >20,000 x g for 10 minutes at room temperature.

    • Transfer 100 µL of the supernatant to a new tube.

    • Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of 0.1% formic acid in water.

    • Vortex for 30 seconds and centrifuge.

    • Transfer the supernatant for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • LC Column: A column suitable for sugar separation, such as a polymer-based column (e.g., SUPELCOGELTM Pb, 6% Crosslinked).

    • Mobile Phase: Isocratic elution with HPLC-grade water.

    • Flow Rate: 0.5 mL/min.

    • Column Temperature: 80°C.

    • Injection Volume: 10 µL.

    • Mass Spectrometry:

      • Ionization Mode: Negative Electrospray Ionization (ESI-).

      • Detection: Multiple Reaction Monitoring (MRM). Monitor specific precursor-to-product ion transitions for D-mannose and its stable isotope-labeled internal standard.

The workflow for this protocol is visualized below.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis sample 1. Serum Sample (50 µL) add_is 2. Add Internal Standard sample->add_is precipitate 3. Add Acetonitrile (Protein Precipitation) add_is->precipitate vortex1 4. Vortex precipitate->vortex1 centrifuge1 5. Centrifuge vortex1->centrifuge1 supernatant 6. Collect Supernatant centrifuge1->supernatant dry 7. Evaporate to Dryness supernatant->dry reconstitute 8. Reconstitute dry->reconstitute inject 9. Inject into LC-MS/MS reconstitute->inject separate 10. Chromatographic Separation inject->separate detect 11. Mass Spectrometry Detection (MRM) separate->detect data 12. Data Analysis (Quantification) detect->data

Caption: Experimental workflow for D-mannose quantification in serum.

References

correcting for isotopic impurity of L-(-)-Mannose-13C-1

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with L-(-)-Mannose-13C-1. The focus is on accurately correcting for the isotopic impurity inherent in isotopically labeled compounds to ensure reliable experimental results.

Frequently Asked Questions (FAQs)

Q1: What is isotopic impurity and why must I correct for it?

A: Isotopic impurity refers to the presence of molecules with different isotopic compositions than the desired labeled species. For instance, a batch of this compound specified as 99% isotopically enriched will contain approximately 99% of the molecules with a ¹³C atom at the first carbon position (the desired M+1 species) and about 1% of molecules with a ¹²C atom at that same position (the M+0 species). This "impurity," combined with the natural abundance of heavy isotopes (like the ~1.1% natural abundance of ¹³C in all other carbon atoms), can lead to "cross-talk" where signals from unlabeled analytes overlap with the labeled internal standard, and vice-versa.[1][2] Failure to correct for these factors can introduce bias, create non-linear calibration curves, and compromise the accuracy of quantitative results.[2]

Q2: What is the difference between "Isotopic Enrichment" and "Species Abundance"?

A: These terms are distinct and crucial for accurate calculations.[2]

  • Isotopic Enrichment refers to the probability that a specific atomic position in the molecule is occupied by the desired stable isotope. A 99% enrichment for this compound means there is a 99% chance the C-1 position is a ¹³C atom.[2]

  • Species Abundance refers to the percentage of the entire population of molecules that has a specific isotopic composition. For a singly-labeled compound, this is straightforward, but for multiply-labeled compounds, it follows a binomial distribution.

Q3: How do I determine the actual isotopic purity of my this compound standard?

A: The isotopic distribution of your standard should always be verified experimentally, as the stated purity from the manufacturer is a nominal value. The most common methods are high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy. HRMS, using instruments like Q-TOF or Orbitrap, can resolve the different isotopologue peaks (e.g., M+0, M+1), allowing you to integrate their respective areas and calculate the actual species abundance. NMR can confirm the specific positions of the isotopic labels.

Q4: Why is it important to correct for the natural isotopic abundance of other elements?

A: Many elements, especially carbon, have naturally occurring heavy isotopes. For example, the natural abundance of ¹³C is about 1.1%. This means that even in a completely unlabeled mannose molecule, there is a non-zero probability of it containing one or more ¹³C atoms, contributing to signals at M+1, M+2, etc. This natural distribution overlaps with the signals from your intentionally labeled standard. Correcting for this is mandatory for accurate data interpretation, especially in metabolic flux analysis.

Q5: Are there software tools available to automate these corrections?

A: Yes, several software packages and tools can perform these corrections. IsoCor and IsoCorrectoR are established tools that use algorithms to deconvolute overlapping isotopic clusters. These programs take into account the natural abundance of all elements, the isotopic purity of the tracer, and the measured mass isotopomer distribution to provide corrected data.

Troubleshooting Guide

SymptomPossible Cause(s)Recommended Solution(s)
Inaccurate quantification; non-linear calibration curve. Isotopic cross-talk from the unlabeled analyte to the labeled standard, or vice-versa.Verify the isotopic purity of your standard using HRMS. Apply a correction algorithm that accounts for both the measured isotopic purity of the standard and the natural isotopic abundance of all elements in the analyte. Use software like IsoCor for this.
Observed species abundance does not match the manufacturer's stated isotopic enrichment. The difference between "isotopic enrichment" and "species abundance." For multiply-labeled compounds, the probability of having all labeled positions is lower than the enrichment value.Calculate the theoretical species abundance based on the stated enrichment using a binomial expansion (see Table 1). Compare this calculated value to your experimentally determined abundance.
Mass spectrometry data shows a low percentage of the desired labeled species. The metabolic steady state was not reached in the experiment, leading to incomplete incorporation.Ensure that cells or organisms are in a metabolic and isotopic steady state before harvesting. This can be verified by analyzing metabolite labeling patterns at different time points.
Unexpected labeled species are detected in the sample. Metabolic scrambling has occurred, where the organism metabolizes the labeled compound and incorporates the ¹³C isotope into other molecules.Carefully design the experiment to minimize scrambling. Use tandem mass spectrometry (MS/MS) to confirm the location of heavy isotope labels in product molecules and account for scrambling in your data analysis.
Low signal or no fluorescence when using a labeled molecule conjugated to a dye. Too much dye may be attached, causing dye-dye quenching. The fluorophore may be conjugated near a micro-domain that quenches its signal.Determine the degree of labeling (DOL) to assess the amount of dye attached. Consider reducing the molar ratio of the label to the molecule in the labeling reaction.

Quantitative Data Summary

Table 1: Isotopic Specifications for this compound
ParameterTypical ValueDescription
Chemical Formula H¹²OCH₂(CHOH)₄*¹³CHOL-Mannose labeled with ¹³C at the C-1 position.
Molecular Weight 181.16 g/mol For the ¹³C₁ species.
Stated Isotopic Enrichment ≥ 99%The probability of the C-1 position being ¹³C.
Chemical Purity ≥ 98%The percentage of the material that is chemically L-Mannose.
Table 2: Calculated Species Abundance for a Singly-Labeled Compound with 99% Isotopic Enrichment

This table illustrates the expected distribution of molecular species in a typical batch of this compound, ignoring the contribution of natural isotopes in the other five carbon atoms for simplicity.

Isotopologue SpeciesCalculationExpected Species Abundance (%)
¹³C₁ (M+1) 0.9999.0%
¹²C₀ (M+0) 1 - 0.991.0%

Experimental Protocols

Protocol: Determination of Isotopic Purity by High-Resolution Mass Spectrometry (HRMS)

This protocol outlines the general steps to experimentally verify the isotopic purity of your this compound standard.

  • Sample Preparation:

    • Prepare a concentrated solution of the this compound standard in a suitable high-purity solvent (e.g., methanol, water). The concentration should be sufficient to yield a strong signal-to-noise ratio and a clear isotopic pattern.

  • Instrumentation and Data Acquisition:

    • Infuse the sample directly into a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).

    • Acquire the mass spectrum in full scan mode, ensuring the mass range covers the expected molecular ion cluster for mannose.

    • Set the instrument resolution high enough to clearly resolve the different isotopologue peaks (e.g., M+0, M+1, M+2). A resolution of 240,000 or higher is recommended for complex molecules.

  • Data Analysis:

    • Identify the monoisotopic peak for each species in the isotopic cluster (e.g., the ¹²C₀ species and the ¹³C₁ species).

    • Use the instrument's software to extract the ion chromatogram (EIC) for each relevant isotopologue.

    • Integrate the peak area for each isotopologue's EIC.

    • Calculate the species abundance by taking the ratio of the individual peak area to the sum of all related isotopologue peak areas. For this compound:

      • % Abundance (¹³C₁) = [Area(M+1) / (Area(M+0) + Area(M+1))] * 100

  • Correction for Natural Abundance:

    • The measured abundances must be corrected for the contribution of naturally occurring isotopes (e.g., ¹³C, ¹⁷O, ¹⁸O). This is typically done using matrix algebra or specialized software (e.g., IsoCorrectoR). The correction removes the contribution of natural ¹³C from the unlabeled (M+0) species that would artificially inflate the M+1 signal.

Visualizations

experimental_workflow cluster_prep 1. Preparation & Acquisition cluster_analysis 2. Data Analysis cluster_correction 3. Correction & Application start Receive Labeled Standard prep_sol Prepare Standard Solution start->prep_sol acquire_ms Acquire HRMS Data (Full Scan, High Res) prep_sol->acquire_ms extract_ions Extract Ion Chromatograms (EICs) acquire_ms->extract_ions integrate Integrate Peak Areas of Isotopologues extract_ions->integrate calc_abund Calculate Measured Species Abundance integrate->calc_abund correct_alg Apply Correction Algorithm (e.g., IsoCorrectoR) calc_abund->correct_alg final_data Obtain Corrected Isotopic Purity & Abundance correct_alg->final_data use_data Use Corrected Values in Quantitative Experiments final_data->use_data logical_relationship cluster_inputs Input Factors cluster_measurement Measurement & Correction enrichment Stated Isotopic Enrichment (e.g., 99%) obs_ms Observed Mass Spectrum (Uncorrected Data) enrichment->obs_ms nat_abund Natural Isotopic Abundance (~1.1% 13C) nat_abund->obs_ms correction Correction Calculations (Matrix Algebra / Software) obs_ms->correction final_data Accurate Quantitative Data (Corrected for Purity & Natural Abundance) correction->final_data

References

Technical Support Center: Enhancing Resolution of 13C Labeled Mannose Spectra

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to increase the resolution of 13C labeled mannose spectra.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that limit the resolution of my 13C labeled mannose NMR spectrum?

A1: Several factors can contribute to low resolution in 13C NMR spectra of labeled mannose. These include:

  • Low Signal-to-Noise (S/N) Ratio: The natural abundance of ¹³C is only 1.1%, and its magnetic moment is weaker than that of protons, leading to inherently weak signals.[1]

  • Sample Concentration: Insufficient sample concentration is a common reason for poor signal intensity.[1][2]

  • Improper Sample Preparation: The presence of solid particles, incorrect solvent choice, or non-optimal pH can degrade spectral quality.[3][4]

  • Suboptimal NMR Acquisition Parameters: Incorrectly set parameters like acquisition time, relaxation delay, and pulse angle can significantly impact the final spectrum.

  • Molecular Dynamics: The flexibility of the mannose ring and its surrounding environment can lead to line broadening.

Q2: How does isotopic labeling strategy affect the resolution of the 13C spectrum?

A2: The isotopic labeling strategy is crucial. Uniformly ¹³C-labeled carbohydrates provide access to the greater spectral dispersion of ¹³C compared to ¹H and enable multi-dimensional NMR experiments. However, strong ¹³C-¹³C homonuclear dipole-dipole couplings in 100% uniformly labeled samples can lead to broad, poorly resolved spectra. For solid-state NMR, a random fractional ¹³C labeling of 25% to 35% can be optimal to minimize these couplings. Selective ¹³C-labeling at specific positions can also be employed to simplify spectra and study specific sites of interest.

Q3: Can multi-dimensional NMR techniques improve the resolution for complex carbohydrate spectra?

A3: Yes, multi-dimensional NMR, such as 3D experiments, is a standard approach to enhance resolution, especially for complex biomaterials. For instance, a 3D ¹³C-¹³C-¹³C correlation experiment can provide unprecedented resolution, facilitating the unambiguous assignment of resonances in polysaccharides. For studying C-mannosylation, ¹³C-resolved NOESY experiments are crucial for separating overlapping NOE cross-peaks.

Troubleshooting Guides

Issue 1: Low Signal-to-Noise Ratio

Symptoms:

  • Weak peaks that are difficult to distinguish from the baseline noise.

  • Missing expected signals, especially from quaternary carbons.

Possible Causes & Solutions:

CauseRecommended Solution
Insufficient Sample Concentration For a standard 300-600 MHz NMR spectrometer, aim for the highest concentration your sample's solubility allows. For small molecules, 50-100 mg in 0.5-0.6 mL of deuterated solvent is often recommended. Doubling the concentration can roughly double the signal intensity.
Inadequate Number of Scans (NS) Increase the number of scans. Start with a preliminary acquisition (e.g., 128 scans) and increase it (e.g., 256, 512, 1024) until a satisfactory S/N is achieved. Keep in mind that doubling the S/N requires quadrupling the acquisition time.
Suboptimal Acquisition Parameters Optimize key acquisition parameters. A good starting point is a 30-degree pulse angle, a relaxation delay (D1) of 2.0 seconds, and an acquisition time (AQ) of about 1.0 second.
Poor Probe Tuning and Matching Ensure the NMR probe is correctly tuned and matched for the ¹³C frequency. This is a critical step for maximizing signal reception.
Inefficient Nuclear Overhauser Effect (NOE) Use proton decoupling during acquisition and irradiation during the relaxation delay to maximize the NOE, which can enhance the ¹³C signal.
Issue 2: Broad or Distorted Peak Shapes

Symptoms:

  • Peaks are wider than expected.

  • Asymmetric or "tailing" peak shapes.

  • Presence of "sinc wiggles" around intense peaks.

Possible Causes & Solutions:

CauseRecommended Solution
Poor Magnetic Field Homogeneity (Shimming) Carefully shim the magnetic field before acquisition. For concentrated samples, viscosity can affect homogeneity, so allow time for the sample to equilibrate in the magnet.
Presence of Solid Particles Filter the sample solution through a glass wool plug in a Pasteur pipette or a syringe filter directly into the NMR tube to remove all suspended particles.
Incorrect Apodization Function Apply an appropriate window function during processing. An exponential decay function (LB = 1.0 Hz) is a good compromise between reducing noise and maintaining peak sharpness for ¹³C signals.
Short Acquisition Time (AQ) A short acquisition time can lead to truncation of the Free Induction Decay (FID) and result in "sinc" distortions. An acquisition time of 1.0 to 2.0 seconds is generally recommended.
High Sample Viscosity High concentrations can increase viscosity, leading to broader lines. If possible, find a balance between concentration and viscosity.

Experimental Protocols

Protocol 1: Standard Sample Preparation for High-Resolution ¹³C NMR

This protocol outlines the key steps for preparing a 13C labeled mannose sample for solution-state NMR.

  • Determine Sample Amount: Weigh approximately 50 mg of the 13C labeled mannose.

  • Solvent Selection: Choose a deuterated solvent in which mannose is highly soluble, such as D₂O or DMSO-d₆.

  • Dissolution: Dissolve the sample in 0.5-0.6 mL of the chosen deuterated solvent in a clean vial. Gentle vortexing or sonication can aid dissolution.

  • pH Adjustment (if using D₂O): Adjust the sample's pH to a standardized value (e.g., 7.0 ± 0.1) using small volumes of dilute NaOD or DCl.

  • Filtration: Filter the solution through a glass wool plug in a Pasteur pipette into a clean, high-quality 5 mm NMR tube to remove any particulate matter.

  • Final Volume Adjustment: Ensure the final sample height in the NMR tube is approximately 4-5 cm.

  • Degassing (Optional but Recommended): For sensitive experiments or to remove dissolved oxygen which is paramagnetic and can broaden lines, degas the sample using the freeze-pump-thaw technique for at least three cycles.

Protocol 2: Optimized 1D ¹³C NMR Acquisition Parameters

This protocol provides a set of optimized parameters for acquiring a standard 1D ¹³C spectrum. These parameters are a good starting point and may require further refinement based on the specific sample and instrument.

ParameterRecommended ValuePurpose
Pulse Program zgpg30 or zgdc30Standard 1D ¹³C experiment with proton decoupling.
Pulse Angle (P1) 30 degreesProvides a good compromise between signal intensity and relaxation time, allowing for faster repetition rates.
Acquisition Time (AQ) 1.0 - 2.0 secondsEnsures sufficient digital resolution and avoids truncation of the FID.
Relaxation Delay (D1) 2.0 secondsAllows for sufficient T1 relaxation between scans, especially when combined with a small pulse angle.
Spectral Width (SW) 0 to 200 ppmCovers the typical chemical shift range for carbohydrates.
Number of Scans (NS) Start with 128 and increase as neededDetermines the final signal-to-noise ratio.

Visualizations

experimental_workflow Experimental Workflow for High-Resolution 13C NMR cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh 1. Weigh Sample (e.g., 50 mg) dissolve 2. Dissolve in Deuterated Solvent (0.5-0.6 mL) weigh->dissolve ph_adjust 3. Adjust pH (if applicable) dissolve->ph_adjust filter 4. Filter into NMR Tube ph_adjust->filter tune 5. Tune and Match Probe filter->tune shim 6. Shim Magnetic Field tune->shim setup 7. Set Acquisition Parameters shim->setup acquire 8. Acquire Spectrum setup->acquire ft 9. Fourier Transform acquire->ft phase 10. Phase Correction ft->phase baseline 11. Baseline Correction phase->baseline analyze 12. Analyze Spectrum baseline->analyze

Caption: Workflow for acquiring a high-resolution 13C NMR spectrum.

troubleshooting_logic Troubleshooting Logic for Poor Resolution start Poor Resolution in 13C Mannose Spectrum is_sn_low Is S/N Ratio Low? start->is_sn_low are_peaks_broad Are Peaks Broad or Distorted? is_sn_low->are_peaks_broad No increase_conc Increase Concentration is_sn_low->increase_conc Yes check_shim Re-shim Magnetic Field are_peaks_broad->check_shim Yes good_spectrum High-Resolution Spectrum are_peaks_broad->good_spectrum No increase_scans Increase Number of Scans increase_conc->increase_scans optimize_params Optimize Acquisition Parameters (AQ, D1, P1) increase_scans->optimize_params optimize_params->are_peaks_broad filter_sample Filter Sample check_shim->filter_sample check_processing Check Processing (Apodization, AQ) filter_sample->check_processing check_processing->good_spectrum

Caption: Decision tree for troubleshooting poor NMR spectral resolution.

References

avoiding contamination in stable isotope tracing experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid contamination in stable isotope tracing experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of contamination in stable isotope tracing studies?

A1: Contamination in stable isotope labeling studies can arise from various sources, primarily external factors that interfere with mass spectrometry analysis. The most prevalent contaminants include:

  • Keratins: These proteins are abundant in human skin, hair, and dust.[1] Keratin contamination is a significant issue as it can obscure the signals of low-abundance proteins and peptides.

  • Polymers: Compounds like polyethylene glycol (PEG) and polysiloxanes are often introduced from laboratory consumables such as detergents, plasticware, and some wipes.[1]

  • Chemicals: Residues from cleaning agents, solvents (e.g., ethanol, acetone), and plasticizers from plasticware can introduce unwanted adducts or interfere with ionization.[2][3]

  • Cross-contamination: Carryover from previously analyzed samples or from inadequately cleaned labware can lead to inaccurate results. Using fresh, sterile consumables for each sample is crucial.[4]

  • Natural Isotope Abundance: While not a contaminant in the traditional sense, the natural abundance of stable isotopes (e.g., ¹³C) can interfere with the interpretation of labeling patterns if not properly corrected for in the data analysis.

Q2: How can I prevent keratin contamination in my samples?

A2: Preventing keratin contamination requires meticulous laboratory practices. Key measures include:

  • Personal Protective Equipment (PPE): Always wear a clean lab coat, powder-free nitrile gloves, and a hairnet. Avoid touching your face, hair, or clothing during sample preparation.

  • Dedicated Work Area: Perform all sample preparation steps in a laminar flow hood that has been thoroughly cleaned with 70% ethanol and water.

  • Clean Consumables: Use sterile, individually wrapped, low-protein-binding pipette tips and microcentrifuge tubes.

  • Gel Electrophoresis: If using gel electrophoresis, ensure gel casting plates are cleaned with 70% ethanol. Keep staining boxes covered and use dedicated containers for mass spectrometry samples. Use a clean scalpel for excising each gel band.

Q3: What is the impact of natural isotope abundance and how can I correct for it?

A3: Naturally occurring stable isotopes (e.g., approximately 1.1% of carbon is ¹³C) can significantly alter the mass spectra of metabolites, leading to an overestimation of isotopic enrichment from your tracer. This interference must be computationally removed to accurately determine the true level of isotope incorporation from the labeled substrate.

Correction for natural abundance is a critical data analysis step. Various software tools and algorithms are available to perform this correction, which typically involves using the known natural isotopic distribution of each element in a molecule to subtract its contribution from the measured mass isotopomer distribution.

Troubleshooting Guides

Problem 1: Unexpected or inconsistent isotopic enrichment patterns.

Possible Cause Troubleshooting Step
Cross-contamination between samples. Ensure thorough cleaning of all labware between samples. Use fresh pipette tips for every transfer. Prepare samples in a clean environment.
Incomplete cell lysis or metabolite extraction. Optimize your extraction protocol. Ensure complete quenching of metabolism and efficient extraction of the metabolites of interest.
Tracer impurity or degradation. Verify the isotopic purity of your tracer with the manufacturer. Store tracers under recommended conditions to prevent degradation.
Incorrect background correction. Re-evaluate your data analysis workflow. Ensure you are correctly subtracting background noise and correcting for natural isotope abundance.
Low tracer enrichment in biological samples. Consider increasing the tracer concentration or the duration of the labeling experiment to achieve sufficient enrichment.

Problem 2: High background noise or presence of unidentifiable peaks in mass spectrometry data.

Possible Cause Troubleshooting Step
Contamination from solvents or reagents. Use high-purity, MS-grade solvents and reagents. Aliquot reagents to avoid contaminating stock solutions.
Leaching from plasticware. Use high-quality, low-leachable plasticware. For sensitive analyses, consider using glass or certified low-binding tubes.
Contamination from the analytical instrument. Run blank injections of solvent between sample analyses to check for carryover and system contamination. Clean the ion source and other components of the mass spectrometer as needed.
Improper sample handling and storage. Handle samples carefully to avoid introducing external contaminants. Store samples at the appropriate temperature (e.g., -80°C) to prevent degradation.

Experimental Protocols

Protocol 1: General Labware Cleaning for Isotope Tracing

This protocol is designed to minimize chemical and biological contamination on laboratory glassware and plasticware.

  • Initial Rinse: Immediately after use, rinse labware with the appropriate solvent to remove the bulk of the residues. For aqueous solutions, use deionized water. For organic residues, use a suitable organic solvent like ethanol or acetone.

  • Washing: Wash the labware with a laboratory-grade, phosphate-free detergent and warm water. Use appropriate brushes to scrub all surfaces, especially for glassware with complex shapes.

  • Thorough Rinsing: Rinse the labware extensively with tap water to remove all traces of detergent. A minimum of six rinses is recommended.

  • Deionized Water Rinse: Follow the tap water rinse with several rinses with high-purity, deionized water to remove any remaining inorganic ions.

  • Drying: Allow the labware to air dry on a clean rack. Avoid using paper towels, which can leave fibers. For faster drying, you can rinse with a volatile solvent like acetone and allow it to evaporate in a fume hood.

  • Storage: Store clean labware in a covered cabinet or drawer to prevent the accumulation of dust and other airborne contaminants.

Protocol 2: Aseptic Sample Handling Workflow

This workflow minimizes the introduction of external contaminants during sample processing.

  • Prepare the Workspace: Before starting, thoroughly clean the work area (preferably a laminar flow hood) with 70% ethanol. Wipe down all equipment, including pipettes and tube racks, with ethanol.

  • Personal Protective Equipment (PPE): Wear a clean lab coat, powder-free nitrile gloves, and a hairnet.

  • Use Sterile Consumables: Use sterile, individually wrapped pipette tips, microcentrifuge tubes, and other consumables.

  • Minimize Exposure: Keep all sample tubes and plates covered as much as possible during the experiment.

  • Aseptic Technique: When handling samples, use aseptic techniques to prevent cross-contamination. Avoid touching the inner surfaces of tubes and caps.

  • Sample Storage: After processing, immediately cap the samples and store them at the appropriate temperature (e.g., flash-freeze in liquid nitrogen and store at -80°C) to maintain their integrity.

Visualizations

Contamination_Troubleshooting cluster_source Potential Sources start Unexpected MS Data check_blanks Analyze Blank Samples start->check_blanks contam_present Contamination Detected? check_blanks->contam_present troubleshoot_source Identify Contaminant Source contam_present->troubleshoot_source Yes no_contam No Contamination in Blanks contam_present->no_contam No labware Labware troubleshoot_source->labware reagents Reagents/Solvents troubleshoot_source->reagents handling Sample Handling troubleshoot_source->handling check_sample_prep Review Sample Prep Protocol no_contam->check_sample_prep check_data_analysis Review Data Analysis no_contam->check_data_analysis

Caption: Troubleshooting workflow for unexpected mass spectrometry data.

Experimental_Workflow start Start Experiment clean_workspace 1. Prepare Clean Workspace start->clean_workspace wear_ppe 2. Wear Appropriate PPE clean_workspace->wear_ppe use_sterile 3. Use Sterile Consumables wear_ppe->use_sterile sample_prep 4. Perform Sample Preparation use_sterile->sample_prep storage 5. Proper Sample Storage sample_prep->storage analysis 6. Instrumental Analysis storage->analysis end End analysis->end

Caption: Aseptic experimental workflow to minimize contamination.

References

Validation & Comparative

A Head-to-Head Comparison: L-(-)-Mannose-13C-1 vs. 14C-Mannose for Glycosylation and Metabolic Tracing Studies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of an appropriate isotopic tracer is a critical decision in the design of experiments to probe the intricacies of mannose metabolism and glycosylation. This guide provides an objective comparison of the stable isotope L-(-)-Mannose-13C-1 and the radioisotope 14C-Mannose, offering supporting data and detailed experimental protocols to inform this selection process.

The study of mannose, a C-2 epimer of glucose, is fundamental to understanding a range of biological processes, from glycoprotein synthesis to its potential therapeutic applications. Both this compound and 14C-Mannose serve as powerful tools to trace the metabolic fate of mannose, but their underlying physical properties dictate distinct methodologies, applications, and safety considerations.

At a Glance: Key Performance and Handling Differences

The primary distinction between this compound and 14C-Mannose lies in the nature of their isotopes. This compound contains a stable, non-radioactive heavy isotope of carbon, while 14C-Mannose contains a radioactive isotope that undergoes beta decay. This fundamental difference has significant implications for their detection, safety, and experimental design.

FeatureThis compound (Stable Isotope)14C-Mannose (Radioisotope)
Detection Method Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) SpectroscopyLiquid Scintillation Counting (LSC), Autoradiography, Accelerator Mass Spectrometry (AMS)
Safety Non-radioactive, no specialized handling for radioactivity required.Radioactive, requires licensed handling, specialized waste disposal, and radiation safety protocols.
Sensitivity High, dependent on the mass spectrometer's capabilities.Extremely high, especially with AMS.
Data Output Provides mass shift information, enabling detailed analysis of metabolic pathways and flux (Metabolic Flux Analysis - MFA).Provides quantitative data on the amount of tracer present in a sample.
Kinetic Isotope Effect Generally considered to have a minor kinetic isotope effect, though it can be significant in some enzymatic reactions.[1][2]May also exhibit a kinetic isotope effect.
Typical Tracer Concentration Micromolar (µM) to millimolar (mM) range in cell culture.[3]Nanomolar (nM) to micromolar (µM) range.
Sample Preparation Requires extraction and derivatization for GC-MS analysis.Can be measured directly in cell lysates or after protein precipitation.
Spatial Resolution Limited in tissues (requires sample homogenization).Can be visualized in tissues and gels via autoradiography.

Delving into the Pathways: Mannose Metabolism and Glycosylation

Mannose plays a central role in several metabolic pathways, most notably in the synthesis of glycoproteins. Once transported into the cell, mannose is phosphorylated to mannose-6-phosphate. From there, it can either be isomerized to fructose-6-phosphate and enter glycolysis or be converted to mannose-1-phosphate, which is then activated to GDP-mannose, the precursor for N-linked and O-linked glycosylation.

Mannose_Metabolism cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_er_golgi ER/Golgi Exogenous Mannose Exogenous Mannose Mannose Mannose Exogenous Mannose->Mannose GLUT Transporter Mannose-6-P Mannose-6-P Mannose->Mannose-6-P Hexokinase Fructose-6-P Fructose-6-P Mannose-6-P->Fructose-6-P MPI Mannose-1-P Mannose-1-P Mannose-6-P->Mannose-1-P PMM2 Glycolysis Glycolysis Fructose-6-P->Glycolysis GDP-Mannose GDP-Mannose Mannose-1-P->GDP-Mannose N-linked Glycosylation N-linked Glycosylation GDP-Mannose->N-linked Glycosylation O-linked Glycosylation O-linked Glycosylation GDP-Mannose->O-linked Glycosylation

Caption: Simplified pathway of mannose metabolism.

Experimental Workflows: A Comparative Overview

The choice between this compound and 14C-Mannose necessitates distinct experimental workflows, from sample preparation to data analysis.

Experimental_Workflows cluster_13C This compound Workflow cluster_14C 14C-Mannose Workflow a Metabolic Labeling (Cell Culture) b Cell Lysis & Protein Extraction a->b c Glycoprotein Enrichment (Optional) b->c d Hydrolysis & Derivatization c->d e LC-MS or GC-MS Analysis d->e f Data Analysis (Mass Isotopomer Distribution) e->f g Metabolic Labeling (Cell Culture) h Cell Lysis g->h i Protein Precipitation or Isolation h->i j Liquid Scintillation Counting i->j l Autoradiography (Optional, for gels/tissues) i->l k Data Analysis (Counts Per Minute) j->k

Caption: Comparative experimental workflows.

Detailed Experimental Protocols

Protocol 1: Tracing Mannose Incorporation into Glycoproteins using this compound and GC-MS

This protocol is adapted from studies on glycoprotein synthesis using stable isotope labeling.[3]

1. Metabolic Labeling:

  • Culture cells to approximately 75% confluency.

  • Replace the standard medium with glucose-free DMEM supplemented with 10% dialyzed fetal bovine serum (FBS), 5 mM glucose, and 50 µM this compound.

  • Incubate the cells for 24-72 hours to allow for sufficient incorporation of the labeled mannose into glycoproteins.

2. Sample Preparation:

  • Wash the cells with phosphate-buffered saline (PBS).

  • Lyse the cells and extract proteins using a suitable lysis buffer.

  • Precipitate the proteins using a method such as trichloroacetic acid (TCA) precipitation.

  • Wash the protein pellet to remove any unincorporated labeled mannose.

3. Hydrolysis and Derivatization:

  • Hydrolyze the protein pellet to release the monosaccharides.

  • Convert the released monosaccharides to aldonitrile acetate derivatives for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

4. GC-MS Analysis:

  • Separate the derivatized monosaccharides using a gas chromatograph.

  • Detect the mass fragments using a mass spectrometer to determine the incorporation of 13C into mannose.

5. Data Analysis:

  • Analyze the mass isotopomer distribution to quantify the percentage of mannose in the glycoproteins that is derived from the exogenous this compound.

Protocol 2: Measuring Mannose Incorporation into Glycoproteins using 14C-Mannose and Liquid Scintillation Counting

This protocol is based on general principles of radiolabeling experiments.

1. Metabolic Labeling:

  • Culture cells to the desired confluency.

  • Add 14C-Mannose to the culture medium at a final concentration of 1-10 µCi/mL.

  • Incubate for a defined period (e.g., 1-24 hours) to allow for incorporation.

2. Sample Preparation:

  • Wash the cells with cold PBS to remove unincorporated 14C-Mannose.

  • Lyse the cells in a suitable buffer.

  • Precipitate the total protein using a method like TCA precipitation.

  • Wash the protein pellet multiple times with the precipitation agent to ensure the removal of all unincorporated radioactivity.

3. Liquid Scintillation Counting:

  • Resuspend the protein pellet in a scintillation cocktail.

  • Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

4. Data Analysis:

  • Normalize the CPM to the total amount of protein in the sample (e.g., determined by a BCA assay) to get a measure of 14C-Mannose incorporation per milligram of protein.

Conclusion: Making the Right Choice for Your Research

The selection between this compound and 14C-Mannose is contingent on the specific research question, available instrumentation, and laboratory infrastructure.

  • This compound is the preferred choice for studies requiring detailed pathway analysis and metabolic flux measurements. Its non-radioactive nature simplifies handling and disposal, making it a safer and often more accessible option for many laboratories. The ability to distinguish between different isotopologues with mass spectrometry provides a richer dataset for understanding complex metabolic networks.

  • 14C-Mannose excels in applications demanding high sensitivity, such as tracing mannose incorporation in systems with low metabolic activity or when only small amounts of material are available. It is also invaluable for autoradiography, which allows for the visualization of the tracer's distribution within tissues or on gels. However, the stringent safety protocols and licensing required for handling radioactive materials are significant considerations.

Ultimately, both this compound and 14C-Mannose are powerful tools that, when applied appropriately, can yield significant insights into the vital roles of mannose in health and disease.

References

A Researcher's Guide to the Cross-Validation of 13C Labeled Mannose Isomers in Metabolic Research

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise interrogation of cellular metabolism is paramount for advancing our understanding of disease and developing novel therapeutics. Stable isotope tracers, particularly those labeled with Carbon-13 (¹³C), have become indispensable tools for elucidating metabolic pathways. Among these, ¹³C labeled mannose isomers are crucial for investigating glycosylation and its interplay with central carbon metabolism.[1]

This guide provides a comparative analysis of different ¹³C labeled mannose isomers, offering insights into their specific applications, supported by experimental data and detailed protocols. While direct head-to-head cross-validation studies are not extensively available, a comparative assessment can be constructed from studies utilizing different isomers, drawing parallels from the well-established principles of ¹³C-metabolic flux analysis (MFA) with other hexoses like glucose.[2][3]

Principles of ¹³C Isotope Tracing with Mannose

D-mannose is a C-2 epimer of D-glucose and plays a vital role in protein glycosylation and cellular signaling.[4] When cells are cultured in a medium containing a ¹³C labeled mannose isomer, the labeled carbon atoms are incorporated into various downstream metabolites. By using techniques such as mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, the distribution of these heavy isotopes can be traced, allowing for the quantification of metabolic fluxes.[5]

The choice of a specific ¹³C labeled mannose isomer is critical as it determines the type and resolution of the information that can be obtained about specific metabolic pathways.

Comparison of Different ¹³C Labeled Mannose Isomers

The selection of a ¹³C mannose tracer depends on the specific research question. The most common types of labeling are uniform (all carbons are ¹³C), specific (one or more specific carbons are ¹³C), and dual labeling with other stable isotopes like deuterium (²H).

FeatureD-Mannose (U-¹³C₆)Specifically Labeled D-Mannose (e.g., [1-¹³C]Mannose)D-Mannose-¹³C₆,d₇ (Dual Labeled)
Primary Tracer Atom(s) ¹³C¹³C¹³C and ²H (Deuterium)
Primary Application Tracing the entire carbon backbone of mannose into various metabolic pathways, including glycolysis, the pentose phosphate pathway (PPP), and glycosylation.Probing specific enzymatic reactions and pathway entry points. The fate of the labeled carbon provides high-resolution information on specific fluxes.In-depth mechanistic studies, including the assessment of kinetic isotope effects and hydrogen exchange reactions.
Mass Shift (vs. Unlabeled) +6 Da+1 to +5 Da (depending on the number of labeled carbons)+13 Da
Detection Method Mass Spectrometry, NMR SpectroscopyMass Spectrometry, NMR SpectroscopyMass Spectrometry, NMR Spectroscopy
Data Analysis Complexity Relatively straightforward, focusing on the incorporation of the entire ¹³C backbone.More complex, requiring detailed knowledge of metabolic pathways to interpret the positional labeling.Highly complex, requiring deconvolution of both ¹³C and ²H labeling patterns and consideration of potential label loss.
Cost-Effectiveness Generally more cost-effective for general pathway tracing.Can be more expensive depending on the specific isomer.Typically the most expensive due to the complex synthesis.

Experimental Protocols

The following are generalized protocols for a typical ¹³C labeling experiment using cultured mammalian cells.

Protocol 1: Cell Culture and Isotope Labeling
  • Cell Seeding: Plate cells in a standard growth medium and culture until they reach approximately 70-80% confluency.

  • Media Preparation: Prepare two types of experimental media:

    • Unlabeled Medium: The same basal medium but with unlabeled mannose at the desired physiological concentration.

    • Labeled Medium: The basal medium containing the desired ¹³C labeled mannose isomer at a concentration sufficient to achieve significant labeling in the metabolites of interest.

  • Isotope Labeling:

    • Remove the standard growth medium from the cells and wash once with phosphate-buffered saline (PBS).

    • Add the prepared labeling medium to the cells.

    • Incubate the cells for a time course determined by the specific metabolic pathway of interest. For rapid pathways like glycolysis, labeling times can be in the range of minutes to a few hours. For slower processes like glycoprotein turnover, longer incubation times (e.g., 24 hours or more) may be necessary.

Protocol 2: Metabolite Extraction
  • Quenching Metabolism: Place the culture plates on ice and rapidly aspirate the labeling medium.

  • Washing: Wash the cells twice with ice-cold PBS to remove any remaining extracellular tracer.

  • Extraction: Add a pre-chilled extraction solvent (e.g., 80% methanol) to the cells. Scrape the cells in the cold methanol and transfer the cell suspension to a pre-chilled microcentrifuge tube.

  • Protein Precipitation: Vortex the tubes and incubate at -80°C for 15 minutes to precipitate proteins.

  • Centrifugation: Centrifuge at >13,000 x g for 10 minutes at 4°C.

  • Collection: Carefully transfer the supernatant, which contains the polar metabolites, to a new microcentrifuge tube.

  • Drying: Dry the extracts in a vacuum concentrator (e.g., SpeedVac). Store the dried metabolite pellets at -80°C until analysis.

Protocol 3: GC-MS Analysis of Labeled Mannose
  • Derivatization:

    • Resuspend the dried metabolite pellets in 20 µL of methoxyamine hydrochloride in pyridine (20 mg/mL).

    • Incubate at 37°C for 90 minutes with shaking.

    • Add 80 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS.

    • Incubate at 60°C for 30 minutes.

  • GC-MS Analysis:

    • Inject 1 µL of the derivatized sample into the GC-MS system.

    • Use a suitable GC column and temperature gradient to separate the mannose isomers.

    • Operate the mass spectrometer in full scan mode or selected ion monitoring (SIM) mode to detect the different isotopologues of mannose.

  • Data Analysis:

    • Identify the peak corresponding to the derivatized mannose.

    • Determine the mass isotopologue distribution (MID) by integrating the ion currents for each mass isotopologue.

    • Correct the raw MIDs for the natural abundance of ¹³C and other isotopes.

Visualizing Mannose Metabolism

The following diagrams illustrate the central role of mannose in cellular metabolism and a general workflow for ¹³C labeling experiments.

Mannose_Metabolism cluster_extracellular Extracellular cluster_intracellular Intracellular Exogenous Mannose Exogenous Mannose Mannose Mannose Exogenous Mannose->Mannose Transport Mannose-6-P Mannose-6-P Mannose->Mannose-6-P Hexokinase Mannose-1-P Mannose-1-P Mannose-6-P->Mannose-1-P PMM2 Fructose-6-P Fructose-6-P Mannose-6-P->Fructose-6-P MPI GDP-Mannose GDP-Mannose Mannose-1-P->GDP-Mannose Glycosylation Glycosylation GDP-Mannose->Glycosylation Glycolysis Glycolysis Fructose-6-P->Glycolysis Experimental_Workflow Cell Culture Cell Culture 13C Labeling 13C Labeling Cell Culture->13C Labeling Metabolite Extraction Metabolite Extraction 13C Labeling->Metabolite Extraction MS or NMR Analysis MS or NMR Analysis Metabolite Extraction->MS or NMR Analysis Data Analysis Data Analysis MS or NMR Analysis->Data Analysis Flux Calculation Flux Calculation Data Analysis->Flux Calculation

References

Unlabeled L-Mannose as a Control in ¹³C Metabolic Flux Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the precise impact of metabolic perturbations is crucial. In ¹³C metabolic flux analysis (MFA), the use of an unlabeled compound in parallel with a labeled tracer can be a powerful tool to dissect the specific metabolic rewiring caused by the compound itself, independent of its contribution to the carbon backbone of downstream metabolites. This guide provides a comprehensive comparison of using unlabeled L-Mannose as a control in ¹³C experiments, supported by experimental principles and detailed protocols.

Introduction to L-Mannose and ¹³C Metabolic Flux Analysis

L-Mannose, a C-2 epimer of glucose, is a naturally occurring monosaccharide that can influence cellular metabolism. Upon entering the cell, typically through the same transporters as glucose, it is phosphorylated by hexokinase to mannose-6-phosphate. This intermediate can then be either isomerized to fructose-6-phosphate by phosphomannose isomerase (MPI), thereby entering the glycolytic pathway, or it can be shunted into glycosylation pathways.[1] High concentrations of mannose-6-phosphate have been shown to inhibit glycolysis, making L-Mannose a valuable tool for studying metabolic reprogramming.[2]

¹³C Metabolic Flux Analysis (MFA) is a technique used to quantify the rates of metabolic reactions within a biological system. By introducing a substrate labeled with a stable isotope, such as ¹³C-glucose, researchers can trace the path of the labeled carbon atoms through various metabolic pathways.[3] The pattern of ¹³C incorporation into downstream metabolites is then measured, typically by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, and used to calculate the intracellular metabolic fluxes.[4]

The Rationale for Using Unlabeled L-Mannose as a Control

When studying the effect of a compound on cellular metabolism using a labeled tracer (e.g., ¹³C-glucose), it is essential to distinguish between two potential effects:

  • Direct metabolic contribution: The compound is metabolized and its carbon atoms are incorporated into downstream metabolites.

  • Allosteric or competitive effects: The compound or its metabolites influence enzyme activity or compete for transporters, thereby altering the flux of the primary labeled substrate.

By running a parallel experiment with an unlabeled version of the compound of interest (in this case, L-Mannose) alongside the ¹³C-labeled primary substrate, researchers can isolate the second effect. The ¹³C labeling patterns in the presence of unlabeled L-Mannose will reveal how it perturbs the metabolism of the primary substrate (e.g., ¹³C-glucose) without the complication of carbon contribution from labeled mannose.

Experimental Design and Workflow

A typical experiment to assess the metabolic impact of L-Mannose using ¹³C-MFA would involve two parallel conditions:

  • Control Condition: Cells are cultured in a medium containing a ¹³C-labeled primary carbon source (e.g., [U-¹³C₆]glucose).

  • Experimental Condition: Cells are cultured in the same medium as the control, but with the addition of unlabeled L-Mannose.

The workflow for such an experiment is as follows:

G cluster_0 Experimental Setup cluster_1 Metabolic Labeling cluster_2 Sample Processing cluster_3 Data Acquisition & Analysis A Cell Culture (e.g., Cancer Cell Line) B Condition 1: Medium with [U-13C]glucose A->B C Condition 2: Medium with [U-13C]glucose + Unlabeled L-Mannose A->C D Incubate until isotopic steady state B->D C->D E Quench Metabolism D->E F Extract Metabolites E->F G LC-MS/MS or GC-MS Analysis (Measure Mass Isotopomer Distributions) F->G H Metabolic Flux Calculation (e.g., using INCA or Metran) G->H I Comparative Flux Map Analysis H->I

Caption: Experimental workflow for comparative ¹³C-MFA.

Key Metabolic Pathways Affected by L-Mannose

The addition of unlabeled L-Mannose is expected to perturb several key nodes in central carbon metabolism. The primary interaction is the competition with glucose for hexokinase and the subsequent entry into glycolysis.

G Glucose Glucose G6P Glucose-6-P Glucose->G6P Hexokinase F6P Fructose-6-P G6P->F6P PPP Pentose Phosphate Pathway G6P->PPP Glycolysis Glycolysis F6P->Glycolysis TCA TCA Cycle Glycolysis->TCA Glycosylation Glycosylation Mannose L-Mannose (unlabeled) Man6P Mannose-6-P Mannose->Man6P Hexokinase Man6P->F6P MPI Man6P->Glycolysis Inhibition Man6P->Glycosylation

Caption: L-Mannose interaction with glycolysis.

Hypothetical Comparative Flux Data

Metabolic FluxControl ([U-¹³C₆]glucose)+ Unlabeled L-MannosePredicted Effect of L-Mannose
Glycolysis
Glucose uptake10085Decrease due to competition
Glycolytic flux (F6P -> Pyruvate)8060Inhibition by Man-6-P
Lactate secretion7050Reduced glycolytic end-product
Pentose Phosphate Pathway
G6P -> PPP1520Relative increase to glycolysis
TCA Cycle
Pyruvate -> Acetyl-CoA2518Reduced glycolytic input
TCA Cycle flux (Citrate -> OAA)3022Overall decrease in activity
Anaplerosis
Pyruvate -> OAA (Pyruvate Carboxylase)54Reduced pyruvate availability
Biomass Precursors
Flux to amino acids107Reduced TCA cycle intermediates
Flux to nucleotides56Potential increase from PPP
Glycosylation
Flux from Man-6-PN/AIncreasedDirect substrate availability

Experimental Protocols

Cell Culture and Labeling
  • Cell Seeding: Seed cells (e.g., a cancer cell line like A549) in 6-well plates at a density that allows for exponential growth during the labeling period.

  • Media Preparation:

    • Control Medium: Prepare glucose-free DMEM supplemented with 10% dialyzed fetal bovine serum, penicillin/streptomycin, and 10 mM [U-¹³C₆]glucose.

    • Experimental Medium: Prepare the same medium as the control, but also add 10 mM unlabeled L-Mannose.

  • Labeling: Once cells reach the desired confluency, replace the growth medium with the prepared labeling media.

  • Incubation: Incubate the cells for a duration sufficient to reach isotopic steady state. This time should be determined empirically but is typically 24-48 hours for mammalian cells.

Metabolite Extraction
  • Quenching: Aspirate the labeling medium and immediately wash the cells with ice-cold phosphate-buffered saline (PBS) to halt metabolic activity.

  • Extraction: Add 1 mL of ice-cold 80% methanol to each well and scrape the cells.

  • Collection: Transfer the cell suspension to a microcentrifuge tube.

  • Centrifugation: Centrifuge at maximum speed for 10 minutes at 4°C to pellet cell debris.

  • Supernatant Collection: Transfer the supernatant containing the metabolites to a new tube and dry using a vacuum concentrator.

LC-MS/MS Analysis
  • Sample Reconstitution: Reconstitute the dried metabolite extracts in a suitable solvent for LC-MS analysis (e.g., 50% acetonitrile).

  • Chromatography: Separate the metabolites using a reverse-phase or HILIC liquid chromatography column.

  • Mass Spectrometry: Analyze the eluent using a high-resolution mass spectrometer to determine the mass isotopomer distributions of key metabolites in central carbon metabolism.

Data Analysis
  • Natural Abundance Correction: Correct the raw mass isotopomer distributions for the natural abundance of ¹³C.

  • Flux Calculation: Use a metabolic flux analysis software package (e.g., INCA, Metran) to calculate the metabolic fluxes for both the control and experimental conditions. The software will fit the measured mass isotopomer distributions to a metabolic model to estimate the flux values.

  • Comparative Analysis: Compare the calculated flux maps from the two conditions to identify statistically significant changes in metabolic pathways induced by the presence of unlabeled L-Mannose.

Conclusion

The use of unlabeled L-Mannose as a control in ¹³C metabolic flux analysis provides a robust method for dissecting its specific effects on cellular metabolism. By comparing the flux maps of cells cultured with ¹³C-glucose alone versus those co-treated with unlabeled L-Mannose, researchers can gain valuable insights into the metabolic perturbations caused by this sugar, independent of its direct carbon contribution. This approach is broadly applicable to studying the effects of various non-labeled compounds on cellular metabolism and can be a powerful tool in drug discovery and development.

References

A Comparative Guide to L-(-)-Mannose-13C-1 Tracing: Accuracy, Precision, and Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, accurately tracing the metabolic fate of mannose is crucial for understanding its role in glycosylation, cellular metabolism, and disease. This guide provides an objective comparison of L-(-)-Mannose-13C-1 tracing with alternative methods, supported by experimental data, to aid in the selection of the most appropriate technique for your research needs.

Stable isotope labeling with this compound, coupled with mass spectrometry, has emerged as a gold standard for quantifying mannose metabolism, offering high precision and accuracy.[1][2][3] This method provides a detailed view of metabolic flux, allowing researchers to distinguish between exogenous mannose uptake and endogenous synthesis from glucose.[1] In contrast to traditional radiolabeling techniques, stable isotope tracing avoids the hazards associated with radioactive materials and often yields more precise quantitative data.[1]

Comparison of Mannose Tracing Methodologies

The choice of a tracing method depends on the specific research question, available instrumentation, and the level of quantitative detail required. This section compares this compound tracing with two common alternatives: radiolabeling with [2-³H]-Mannose and enzymatic assays.

Parameter This compound Tracing (LC-MS/MS) [2-³H]-Mannose Radiolabeling Enzymatic Assay
Principle Incorporation of a stable, heavy isotope of carbon is detected by mass shift.Incorporation of a radioactive isotope is detected by scintillation counting.Enzymatic conversion of mannose is coupled to a detectable change (e.g., absorbance).
Accuracy High (e.g., 96-104% recovery).Generally high, but can be affected by quenching and background radiation.High (e.g., 94% ± 4.4% recovery).
Precision High (Inter- and intra-day precision often <2% to <10% RSD).Can be high, but generally considered less precise than stable isotope methods for quantification.Moderate (Intra-assay CV: 4.4-6.7%, Inter-assay CV: 9.8-12.2%).
Specificity High; can distinguish between different isotopologues.High for tracing mannose incorporation into glycans.Can be affected by cross-reactivity with other hexoses if not properly controlled.
Safety Non-radioactive, minimal safety concerns.Involves handling of radioactive materials, requiring specialized facilities and procedures.Generally safe, uses standard laboratory reagents.
Instrumentation Requires access to a mass spectrometer (LC-MS/MS or GC-MS).Requires a scintillation counter.Requires a spectrophotometer or plate reader.
Applications Metabolic flux analysis, pathway elucidation, quantitative contribution of exogenous vs. endogenous sources.Pulse-chase experiments, analysis of N-linked oligosaccharides.Quantification of total mannose concentration in biological samples.

Experimental Protocols

Protocol 1: this compound Tracing in Mammalian Cells

This protocol outlines a general workflow for a stable isotope tracing experiment in cultured mammalian cells.

1. Cell Culture and Isotopic Labeling:

  • Seed cells in multi-well plates and grow to the desired confluency in standard culture medium.

  • Prepare the labeling medium: glucose-free and mannose-free DMEM supplemented with dialyzed fetal bovine serum, a physiological concentration of glucose (e.g., 5 mM), and the desired concentration of this compound (e.g., 50-100 µM).

  • Remove the standard growth medium, wash the cells once with sterile PBS, and add the labeling medium.

  • Incubate the cells for a predetermined period (e.g., 24-72 hours) to allow for the incorporation of the labeled mannose into cellular metabolites and glycans.

2. Metabolite Extraction:

  • Aspirate the labeling medium and wash the cells twice with ice-cold PBS.

  • Add a pre-chilled extraction solvent (e.g., 80% methanol) to the cells.

  • Incubate at -20°C for at least 1 hour to precipitate proteins and extract metabolites.

  • Scrape the cells and transfer the cell lysate to a microcentrifuge tube.

  • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris.

  • Collect the supernatant containing the polar metabolites.

  • Dry the supernatant using a vacuum concentrator.

3. Sample Analysis by LC-MS/MS:

  • Reconstitute the dried metabolite extracts in a suitable solvent for LC-MS analysis (e.g., a mixture of water and acetonitrile).

  • Inject the sample onto an LC system equipped with a column suitable for separating polar metabolites, such as a HILIC column.

  • Perform mass spectrometry analysis to measure the mass isotopomer distributions of mannose and its downstream metabolites. This involves detecting the mass shift corresponding to the incorporation of ¹³C.

4. Data Analysis:

  • Process the raw mass spectrometry data to determine the fractional enrichment of ¹³C in each metabolite.

  • Use metabolic flux analysis (MFA) software to estimate the rates of metabolic pathways.

Visualizing Metabolic Pathways and Workflows

Mannose_Metabolism cluster_extracellular Extracellular cluster_intracellular Intracellular Exogenous Mannose Exogenous Mannose Mannose Mannose Exogenous Mannose->Mannose GLUTs Glucose Glucose Glc-6-P Glc-6-P Glucose->Glc-6-P HK Man-6-P Man-6-P Mannose->Man-6-P HK Man-1-P Man-1-P Man-6-P->Man-1-P PMM2 Fru-6-P Fru-6-P Man-6-P->Fru-6-P MPI GDP-Mannose GDP-Mannose Man-1-P->GDP-Mannose N-Glycans N-Glycans GDP-Mannose->N-Glycans Glc-6-P->Fru-6-P PGI Fru-6-P->Man-6-P MPI Glycolysis Glycolysis Fru-6-P->Glycolysis

Experimental_Workflow Cell_Culture 1. Cell Culture Isotopic_Labeling 2. Isotopic Labeling with this compound Cell_Culture->Isotopic_Labeling Metabolite_Extraction 3. Metabolite Extraction Isotopic_Labeling->Metabolite_Extraction LC_MS_Analysis 4. LC-MS/MS Analysis Metabolite_Extraction->LC_MS_Analysis Data_Analysis 5. Data Analysis (Metabolic Flux Analysis) LC_MS_Analysis->Data_Analysis

References

A Comparative Guide to Software for 13C-Metabolic Flux Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Metabolic Flux Analysis (MFA) is a powerful technique for elucidating the rates of metabolic reactions in biological systems. 13C-MFA, which utilizes stable isotope tracers, has become the gold standard for accurately quantifying intracellular metabolic fluxes.[1][2] The complexity of 13C-MFA data necessitates the use of specialized software for model construction, flux estimation, and statistical analysis. This guide provides a comparative overview of commonly used software for 13C-MFA, designed to assist researchers in selecting the most appropriate tool for their specific needs.

Experimental Workflow and Data Analysis Pipeline

A typical 13C-MFA study involves a series of experimental and computational steps, from isotope labeling to flux map visualization. The general workflow is depicted below.

13C-MFA Experimental Workflow cluster_experimental Experimental Phase cluster_computational Computational Phase exp_design Experimental Design (Tracer Selection) cell_culture Cell Culture & Isotope Labeling exp_design->cell_culture Define labeling strategy sampling Metabolite Quenching & Extraction cell_culture->sampling Time-course or steady-state sampling analytics LC-MS/GC-MS/NMR Analysis sampling->analytics Sample preparation data_processing Data Processing (Mass Isotopomer Distribution) analytics->data_processing Raw data acquisition flux_estimation Flux Estimation (Software Analysis) data_processing->flux_estimation Corrected data model_construction Metabolic Model Construction model_construction->flux_estimation Network model stat_analysis Statistical Analysis (Confidence Intervals) flux_estimation->stat_analysis Estimated fluxes visualization Flux Map Visualization stat_analysis->visualization Validated fluxes

A generalized workflow for a 13C-MFA study.

Key Software for 13C-MFA Data Analysis

A variety of software packages are available for 13C-MFA, each with its own set of features, underlying algorithms, and user interfaces. The choice of software often depends on the specific requirements of the study, such as the type of labeling experiment (steady-state or non-stationary), the analytical platform used, and the user's programming proficiency. Below is a comparison of some of the most prominent software in the field.

FeatureINCA13CFLUX2OpenFluxMetranFluxPytOpenMebius
Platform MATLABC++/Command-lineMATLABMATLABPythonMATLAB
License Free for academic useCommercial (free academic license available)[3]Open-source (GNU GPL)[4]Free for academic use[5]Open-sourceOpen-source
Analysis Type Steady-state & Isotopically Non-Stationary (INST-MFA)Steady-state & Quasi-steady-stateSteady-stateSteady-stateSteady-stateSteady-state & INST-MFA
Core Algorithm Elementary Metabolite Units (EMU)Cumomer & EMUEMUEMUEMUEMU
Data Input Mass isotopomer distributions (MS), fractional enrichments (NMR)FluxML format for various measurement types (LC-MS/MS, 13C-NMR)Spreadsheet-based model definitionUser-defined metabolic network and labeling dataCSV files for model and mass isotopomer dataUser-defined configuration worksheets
Statistical Analysis Parameter continuation, Monte Carlo simulations for confidence intervalsNon-linear and linearized statistical analysisNot explicitly detailedGoodness-of-fit, flux confidence intervalsMonte-Carlo analysis for standard deviationsConfidence interval determination
Key Features User-friendly GUI, simultaneous analysis of multiple experimentsHigh-performance for large-scale models, supports HPC environmentsFlexible model creation with a Java-based GUIStrong focus on experimental design and statistical analysisAutomatic flux map generation, open-source and cross-platformAutogeneration of metabolic models from user input

Experimental Protocols

Detailed and standardized experimental protocols are critical for obtaining high-quality data for 13C-MFA. The specific protocol will vary depending on whether a steady-state or an isotopically non-stationary approach is used.

Steady-State 13C-MFA Protocol

This approach assumes that the system is in both a metabolic and isotopic steady state.

  • Cell Culture and Isotope Labeling: Cells are cultured in a chemically defined medium. During the exponential growth phase, the culture is switched to a medium containing a 13C-labeled substrate (e.g., [1,2-13C]glucose or [U-13C]glucose). The culture is then maintained for a sufficient duration to ensure that the intracellular metabolite pools reach isotopic steady state.

  • Metabolite Quenching and Extraction: To halt metabolic activity and preserve the in vivo state of metabolites, the cell culture is rapidly quenched. This is often achieved by quickly exposing the cells to a cold solvent, such as methanol. Following quenching, intracellular metabolites are extracted.

  • Analytical Measurement: The isotopic labeling patterns of the extracted metabolites are measured using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Data Processing: The raw analytical data is processed to determine the mass isotopomer distributions (MIDs) of the metabolites of interest. This involves correcting for the natural abundance of 13C.

Isotopically Non-Stationary 13C-MFA (INST-MFA) Protocol

INST-MFA is applied to systems at a metabolic steady state but before they have reached an isotopic steady state. This is particularly useful for systems with slow labeling dynamics or for autotrophic organisms.

  • Cell Culture and Tracer Introduction: Similar to the steady-state protocol, cells are cultured to a metabolic steady state. A 13C-labeled tracer is then introduced to the culture medium.

  • Time-Course Sampling: Samples of the cell culture are collected at multiple time points after the introduction of the tracer. This captures the dynamic changes in isotopic labeling as the 13C tracer is incorporated into various metabolic pathways.

  • Metabolite Quenching, Extraction, and Analysis: Each collected sample is immediately subjected to quenching, extraction, and analytical measurement to determine the MIDs at each time point.

  • Data Analysis: The time-course labeling data, along with extracellular flux measurements, are used in the computational analysis to estimate metabolic fluxes.

Logical Relationships in 13C-MFA Software Selection

The choice of software for 13C-MFA is influenced by several factors, including the experimental design, the desired type of analysis, and the user's technical expertise. The following diagram illustrates some of these logical relationships.

Software Selection Logic cluster_exp Experimental Considerations cluster_analysis Analysis Requirements cluster_software Software Choice exp_type Experiment Type analysis_type Analysis Type (Steady-state vs. INST-MFA) exp_type->analysis_type data_type Data Type (MS, NMR) inca INCA data_type->inca cflux 13CFLUX2 data_type->cflux model_scale Model Scale (Small vs. Large) model_scale->cflux Large-scale analysis_type->inca Both analysis_type->cflux Steady-state openflux OpenFlux analysis_type->openflux Steady-state metran Metran analysis_type->metran Steady-state fluxpyt FluxPyt analysis_type->fluxpyt Steady-state openmebius OpenMebius analysis_type->openmebius Both user_interface User Interface (GUI vs. Command-line) user_interface->inca GUI user_interface->cflux Command-line platform Platform (MATLAB, Python, etc.) platform->inca MATLAB platform->cflux C++ platform->openflux MATLAB platform->metran MATLAB platform->fluxpyt Python platform->openmebius MATLAB license License (Open-source vs. Commercial) license->cflux Commercial license->openflux Open-source license->fluxpyt Open-source license->openmebius Open-source

Factors influencing the choice of 13C-MFA software.

Conclusion

The selection of an appropriate software package is a critical step in the 13C-MFA workflow. This guide provides a comparative overview of several popular tools, highlighting their key features and intended applications. For researchers new to the field, software with a graphical user interface like INCA may be more approachable. For studies involving large-scale metabolic models, high-performance computing solutions like 13CFLUX2 might be necessary. Open-source options such as OpenFlux, FluxPyt, and OpenMebius offer greater flexibility and transparency for users with programming experience. Ultimately, the optimal choice will depend on a careful consideration of the specific research question, the experimental setup, and the available computational resources. While this guide provides a qualitative comparison, direct quantitative benchmarking of these software packages on standardized datasets would be highly beneficial for the research community to make more informed decisions.

References

A Comparative Guide to the Reproducibility of L-(-)-Mannose-13C-1 Labeling in Metabolic Research

Author: BenchChem Technical Support Team. Date: November 2025

Comparison of Isotopic Tracers for Mannose Metabolism

The choice of an isotopic tracer is a critical factor influencing the scope and reproducibility of a metabolic labeling study. While L-(-)-Mannose-13C-1 is effective for tracing the initial phosphorylation and entry of mannose into metabolic pathways, other labeling strategies can provide different and complementary insights. The selection of the optimal tracer depends on the specific research question. For instance, uniformly labeled tracers are often preferred for a comprehensive analysis of downstream metabolic flux.

TracerLabeling PositionPrimary ApplicationAdvantagesConsiderations for Reproducibility
This compound Carbon-1Tracing the initial steps of mannose metabolism.Specific for tracking the first carbon; cost-effective compared to uniformly labeled sugars.Label may be lost as CO2 in the pentose phosphate pathway, complicating downstream analysis.
[U-13C6]Mannose Uniformly LabeledComprehensive metabolic flux analysis of mannose.Provides detailed information on the distribution of all six carbons throughout various pathways.Higher cost; data analysis is more complex due to multiple isotopologues.
[1,2-13C2]Glucose Carbons 1 and 2Probing glycolysis and the pentose phosphate pathway.[1][2]Excellent for resolving fluxes in central carbon metabolism.[1][2]Mannose metabolism is inferred from glucose metabolism, which may not always be a direct correlation.
D-Mannose-13C6,d7 Uniformly 13C and Deuterium LabeledHigh-precision metabolic flux analysis with minimal background interference.[3]The high mass shift provides a clear signal distinct from the natural isotopic background, enhancing quantification.Higher cost and requires specialized analytical methods for detection.

Enhancing Reproducibility: Standardized Experimental Protocol

Standardization of the experimental workflow is crucial for achieving reproducible results in 13C tracer experiments. The following protocol provides a generalized framework for a cell culture-based labeling experiment using this compound.

Experimental Protocol: 13C Labeling in Mammalian Cells
  • Cell Seeding and Culture:

    • Seed mammalian cells in 6-well plates at a density of approximately 2 x 10^5 cells per well in 2 mL of complete growth medium.

    • Incubate for 24 hours to allow for cell attachment and recovery.

  • Preparation of Labeling Medium:

    • Prepare a base medium (e.g., DMEM) lacking glucose and mannose.

    • For the experimental group, supplement the base medium with this compound at the desired final concentration.

    • For control groups, supplement with equivalent molar concentrations of unlabeled L-(-)-Mannose or another carbon source like D-Glucose.

    • Add 10% dialyzed Fetal Bovine Serum (dFBS) to minimize the introduction of unlabeled monosaccharides.

    • Sterilize the complete medium by passing it through a 0.22 µm filter.

  • Isotopic Labeling:

    • Gently wash the cell monolayer once with pre-warmed sterile Phosphate-Buffered Saline (PBS).

    • Replace the standard medium with 2 mL of the pre-warmed 13C-labeling medium.

    • Incubate the cells for a predetermined duration to approach an isotopic steady state. This duration should be optimized empirically for the metabolites of interest.

  • Metabolite Quenching and Extraction:

    • Rapidly aspirate the labeling medium and wash the cells with ice-cold PBS.

    • Quench metabolic activity by adding a cold extraction solvent (e.g., 80% methanol) and placing the plate on ice.

    • Scrape the cells and collect the cell lysate into a microcentrifuge tube.

    • Centrifuge at high speed to pellet cell debris and collect the supernatant containing the metabolites.

  • Sample Analysis:

    • Prepare the metabolite extract for analysis by the chosen analytical platform (e.g., LC-MS/MS or NMR).

    • Analyze the sample to determine the mass isotopologue distribution of the target metabolites.

  • Data Analysis:

    • Correct the raw data for the natural abundance of 13C.

    • Utilize metabolic flux analysis (MFA) software to calculate metabolic fluxes from the mass isotopologue distributions.

Below is a diagram illustrating the general workflow for a 13C labeling experiment.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cell_culture Cell Culture media_prep Prepare 13C Labeling Medium cell_culture->media_prep labeling Isotopic Labeling with this compound media_prep->labeling quenching Quench Metabolism & Extract Metabolites labeling->quenching sample_analysis Sample Analysis (LC-MS/MS or NMR) quenching->sample_analysis data_analysis Data Processing & Flux Analysis sample_analysis->data_analysis G cluster_pathway Simplified Mannose Metabolism mannose This compound m6p Mannose-6-Phosphate-13C-1 mannose->m6p Hexokinase f6p Fructose-6-Phosphate-13C-1 m6p->f6p MPI m1p Mannose-1-Phosphate-13C-1 m6p->m1p PGM glycolysis Glycolysis f6p->glycolysis ppp Pentose Phosphate Pathway (13CO2 loss) f6p->ppp glycosylation Glycosylation m1p->glycosylation

References

A Comparative Analysis of Mannose Metabolism in Diverse Cell Lines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuances of cellular metabolism is paramount for identifying novel therapeutic targets. Mannose, a C-2 epimer of glucose, has emerged as a fascinating modulator of cancer cell metabolism, exhibiting differential effects across various cell lines. This guide provides a comparative analysis of mannose metabolism in three distinct human cell lines: A549 (non-small cell lung carcinoma), K562 (chronic myelogenous leukemia), and 293FT (a non-cancerous embryonic kidney cell line), highlighting the key factors that govern their response to mannose treatment.

The differential sensitivity of cancer cells to mannose is primarily dictated by the expression and activity of the enzyme phosphomannose isomerase (PMI).[1][2] This enzyme catalyzes the reversible isomerization of mannose-6-phosphate (M6P) to fructose-6-phosphate (F6P), thereby allowing mannose to enter the glycolytic pathway.[2][3] Cell lines with low PMI activity are unable to efficiently process M6P, leading to its intracellular accumulation and subsequent inhibition of glycolysis and other metabolic pathways, ultimately resulting in reduced cell proliferation and enhanced sensitivity to chemotherapy.[3] Conversely, cells with high PMI activity can utilize mannose as an energy source, rendering them resistant to its cytotoxic effects.

This guide will delve into the quantitative differences in mannose metabolism among the selected cell lines, provide detailed experimental protocols for key assays, and visualize the underlying metabolic and experimental workflows.

Comparative Data on Mannose Metabolism

The following table summarizes the key metabolic parameters related to mannose metabolism in A549, K562, and 293FT cell lines. It is important to note that direct comparative values from a single study are not always available; therefore, some data is synthesized from multiple sources and should be interpreted with consideration for potential inter-laboratory variability.

ParameterA549 (NSCLC)K562 (Leukemia)293FT (Non-cancerous)
Sensitivity to Mannose SensitiveGenerally ResistantLow Sensitivity
Phosphomannose Isomerase (PMI) Activity Low (postulated)HighSufficient for normal mannose metabolism
IC50 of Mannose (approx.) ~30 mM> 50 mM (inferred)Not significantly affected at high concentrations
Mannose Uptake Via GLUTsVia GLUTsVia GLUTs
Effect of Mannose on Glycolysis InhibitoryCan be utilized as a fuel sourceMinimal effect under normal conditions
Intracellular Mannose-6-Phosphate (M6P) Accumulation High (expected)LowLow

Visualizing Mannose Metabolism and Experimental Workflows

To better understand the metabolic pathways and experimental procedures discussed, the following diagrams have been generated using the Graphviz DOT language.

MannoseMetabolism cluster_extracellular Extracellular Space cluster_cell Intracellular Space cluster_low_pmi Low PMI Cells (e.g., A549) cluster_high_pmi High PMI Cells (e.g., K562) Mannose_ext Mannose GLUT GLUT Transporter Mannose_ext->GLUT Glucose_ext Glucose Glucose_ext->GLUT Mannose_int Mannose GLUT->Mannose_int Glucose_int Glucose GLUT->Glucose_int HK Hexokinase (HK) Mannose_int->HK Phosphorylation Glucose_int->HK Phosphorylation M6P Mannose-6-Phosphate (M6P) HK->M6P G6P Glucose-6-Phosphate (G6P) HK->G6P PMI Phosphomannose Isomerase (PMI) M6P->PMI Isomerization F6P Fructose-6-Phosphate (F6P) M6P->F6P M6P_acc M6P Accumulation M6P->M6P_acc G6P->F6P Isomerization PMI->F6P Glycolysis Glycolysis F6P->Glycolysis M6P_acc->Glycolysis Inhibits PMI_high High PMI Activity

Figure 1: Comparative Mannose Metabolism Pathway.

CCK8_Workflow start Start seed_cells Seed cells into a 96-well plate start->seed_cells incubate1 Incubate for 24 hours (37°C, 5% CO2) seed_cells->incubate1 add_mannose Add varying concentrations of mannose incubate1->add_mannose incubate2 Incubate for a defined period (e.g., 48 hours) add_mannose->incubate2 add_cck8 Add CCK-8 reagent to each well incubate2->add_cck8 incubate3 Incubate for 1-4 hours add_cck8->incubate3 measure_abs Measure absorbance at 450 nm incubate3->measure_abs analyze Calculate cell viability and IC50 value measure_abs->analyze end End analyze->end

Figure 2: CCK-8 Cell Viability Assay Workflow.

HexoseUptakeWorkflow start Start seed_cells Seed cells in a multi-well plate start->seed_cells wash_cells Wash cells with glucose-free buffer seed_cells->wash_cells add_labeled_hexose Add radiolabeled hexose (e.g., [3H]-2-deoxyglucose or [3H]-mannose) wash_cells->add_labeled_hexose incubate Incubate for a short period (e.g., 5-15 minutes) add_labeled_hexose->incubate stop_uptake Stop uptake by washing with ice-cold buffer incubate->stop_uptake lyse_cells Lyse cells stop_uptake->lyse_cells measure_radioactivity Measure radioactivity using scintillation counting lyse_cells->measure_radioactivity normalize Normalize to protein concentration measure_radioactivity->normalize end End normalize->end

Figure 3: Radiolabeled Hexose Uptake Assay Workflow.

Detailed Experimental Protocols

Cell Viability Assay (CCK-8)

This protocol is used to determine the cytotoxic effects of mannose and to calculate the IC50 value.

Materials:

  • A549, K562, and 293FT cells

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well plates

  • D-Mannose solution (sterile-filtered)

  • Cell Counting Kit-8 (CCK-8) reagent

  • Microplate reader

Procedure:

  • Cell Seeding:

    • For adherent cells (A549, 293FT), trypsinize and resuspend in complete medium. For suspension cells (K562), directly resuspend.

    • Seed 5,000-10,000 cells per well in 100 µL of complete medium in a 96-well plate.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment and recovery.

  • Mannose Treatment:

    • Prepare serial dilutions of D-mannose in complete culture medium.

    • Remove the old medium and add 100 µL of the mannose-containing medium to the respective wells. Include a control group with no mannose.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).

  • CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.

  • Final Incubation: Incubate the plate for 1-4 hours at 37°C. The incubation time should be optimized for each cell line.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Calculate the cell viability as a percentage of the control group.

    • Plot a dose-response curve and determine the IC50 value (the concentration of mannose that inhibits cell growth by 50%).

Phosphomannose Isomerase (PMI) Activity Assay (Coupled Enzyme Assay)

This protocol measures the enzymatic activity of PMI in cell lysates. The production of fructose-6-phosphate from mannose-6-phosphate is coupled to the reduction of NADP+, which can be measured spectrophotometrically.

Materials:

  • Cell lysates from A549, K562, and 293FT cells

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 5 mM MgCl2)

  • Mannose-6-phosphate (M6P)

  • Phosphoglucose isomerase (PGI)

  • Glucose-6-phosphate dehydrogenase (G6PDH)

  • NADP+

  • Spectrophotometer

Procedure:

  • Cell Lysate Preparation:

    • Harvest cells and wash with ice-cold PBS.

    • Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer with protease inhibitors).

    • Centrifuge to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of the lysate (e.g., using a BCA assay).

  • Reaction Mixture Preparation: In a microplate well or cuvette, prepare a reaction mixture containing assay buffer, NADP+, PGI, and G6PDH.

  • Initiate Reaction: Add a specific amount of cell lysate (e.g., 20-50 µg of protein) to the reaction mixture and incubate for a few minutes to establish a baseline.

  • Start the PMI-specific reaction: Add M6P to the mixture to start the reaction.

  • Measure Absorbance: Immediately begin monitoring the increase in absorbance at 340 nm (due to NADPH formation) over time using a spectrophotometer.

  • Data Analysis:

    • Calculate the rate of NADPH production from the linear portion of the absorbance curve.

    • Use the molar extinction coefficient of NADPH to convert the rate to enzymatic activity (e.g., in nmol/min).

    • Normalize the activity to the amount of protein in the lysate (e.g., nmol/min/mg protein).

Radiolabeled Hexose Uptake Assay

This protocol measures the rate of mannose or glucose uptake into cells using radiolabeled analogs like [3H]-2-deoxyglucose or [3H]-mannose.

Materials:

  • A549, K562, and 293FT cells

  • Multi-well plates (e.g., 24-well)

  • Glucose-free Krebs-Ringer-HEPES (KRH) buffer

  • Radiolabeled hexose (e.g., [3H]-2-deoxyglucose or [3H]-mannose)

  • Ice-cold PBS

  • Cell lysis buffer (e.g., 0.1 M NaOH)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate and grow to near confluence.

  • Starvation: Wash the cells twice with warm, glucose-free KRH buffer and then incubate them in the same buffer for 30-60 minutes to deplete intracellular glucose.

  • Uptake Initiation: Add the KRH buffer containing the radiolabeled hexose to each well to initiate uptake.

  • Incubation: Incubate for a short, defined period (e.g., 5-15 minutes) at 37°C. This time should be within the linear range of uptake for each cell line.

  • Uptake Termination: Rapidly stop the uptake by aspirating the radioactive buffer and washing the cells three times with ice-cold PBS.

  • Cell Lysis: Lyse the cells by adding cell lysis buffer to each well.

  • Scintillation Counting: Transfer the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Protein Quantification: In parallel wells, determine the protein concentration to normalize the uptake data.

  • Data Analysis: Express the uptake rate as pmol or nmol of hexose per minute per milligram of protein.

Conclusion

The differential metabolism of mannose in A549, K562, and 293FT cells underscores the importance of the cellular context, particularly the activity of phosphomannose isomerase, in determining the outcome of mannose treatment. While mannose can act as a metabolic inhibitor in PMI-low cancer cells like A549, it may serve as an alternative energy source in PMI-high cells such as K562. Non-cancerous cells like 293FT appear to have sufficient PMI activity to process mannose without significant cytotoxic effects.

This comparative guide provides a framework for researchers to explore the therapeutic potential of targeting mannose metabolism. The provided data and protocols offer a starting point for further investigation into the intricate interplay between mannose and cellular metabolic pathways, which may ultimately lead to the development of novel cancer therapies.

References

Safety Operating Guide

Safe Disposal of L-(-)-Mannose-13C-1: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical information for the proper disposal of L-(-)-Mannose-13C-1. The following procedures are designed to ensure safe handling and compliance with standard laboratory practices. Isotopic labeling with 13C does not significantly alter the chemical properties or hazards of the parent compound, L-(-)-Mannose. Therefore, the disposal procedures for this compound should align with those for the unlabeled compound.[1]

Safety and Handling Overview

L-(-)-Mannose and its isomers are not classified as hazardous substances. However, standard laboratory personal protective equipment (PPE) should always be worn to minimize any potential exposure.

Recommended Personal Protective Equipment (PPE):

  • Gloves: Wear appropriate protective gloves to prevent skin contact.

  • Eye Protection: Use safety glasses with side shields or goggles.

  • Lab Coat: A standard laboratory coat should be worn.

Physical and Chemical Properties

The following table summarizes the typical physical and chemical properties of Mannose. This data is primarily for the non-isotopically labeled form but is representative for this compound.

PropertyValue
Appearance White to off-white crystalline powder[2][3]
Molecular Formula C₆H₁₂O₆
Molecular Weight 181.16 g/mol (for 13C-1 variant)
Melting Point 133 - 142 °C (271.4 - 287.6 °F)[1]
Solubility Soluble in water
Odor Odorless
Bioaccumulation Bioaccumulation is not expected

Step-by-Step Disposal Protocol

Follow these steps to ensure the safe and compliant disposal of this compound.

1. Waste Identification and Segregation:

  • Determine Contamination Status: Assess whether the this compound waste is pure or mixed with other chemical or biological materials.

  • Uncontaminated Waste: If the material is pure and uncontaminated, it can be disposed of as non-hazardous chemical waste.

  • Contaminated Waste: If the material is mixed with hazardous substances (e.g., solvents, cytotoxic agents), the entire mixture must be treated as hazardous waste. The disposal protocol should then follow the specific requirements for the contaminating substance(s).

2. Packaging and Labeling:

  • Solid Waste: Place uncontaminated, solid this compound waste in a clearly labeled, sealed container.

  • Liquid Waste (Solutions): For aqueous solutions of this compound, consult your institution's guidelines for the disposal of non-hazardous aqueous chemical waste.

  • Labeling: The container label should clearly state "this compound" and indicate that it is non-hazardous waste.

3. Disposal:

  • Consult Institutional Guidelines: Always adhere to your institution's specific safety guidelines and waste disposal procedures.

  • Non-Hazardous Waste Stream: Dispose of the properly packaged and labeled uncontaminated waste through the designated non-hazardous chemical waste stream.

4. Spill Cleanup:

  • Solid Spills: Sweep up the material, avoiding dust formation, and place it into a suitable, sealed container for disposal.

  • Liquid Spills: Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.

  • Area Decontamination: Clean the spill area thoroughly with water.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: this compound Waste assess Assess Contamination Status start->assess uncontaminated Uncontaminated assess->uncontaminated No contaminated Contaminated with Hazardous Substance assess->contaminated Yes package_non_haz Package in a sealed, labeled container uncontaminated->package_non_haz follow_contaminant_protocol Follow Disposal Protocol for the Hazardous Contaminant contaminated->follow_contaminant_protocol dispose_non_haz Dispose as Non-Hazardous Chemical Waste package_non_haz->dispose_non_haz end End of Process dispose_non_haz->end follow_contaminant_protocol->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Handling Protocols for L-(-)-Mannose-13C-1

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate safety, operational, and disposal information for researchers, scientists, and drug development professionals handling L-(-)-Mannose-13C-1. The following procedures are designed to ensure personnel safety and maintain the integrity of this stable isotope-labeled compound.

Personal Protective Equipment (PPE)

While L-(-)-Mannose is not classified as a hazardous substance, adherence to standard laboratory safety protocols is essential to protect both the researcher and the product from contamination.[1][2] this compound is a non-radioactive, stable isotope-labeled compound; therefore, the primary handling consideration is the prevention of sample contamination.[3][4]

Minimum PPE Requirements:

  • Lab Coat: A clean lab coat is mandatory to prevent contamination of the compound and protect the user.[5]

  • Eye Protection: Safety glasses with side shields or goggles are required to protect against accidental splashes or dust.

  • Hand Protection: Powder-free nitrile gloves are recommended to avoid contamination and should be changed frequently.

  • Respiratory Protection: In situations where dust may be generated, a NIOSH/MSHA or European Standard EN 136 approved respirator should be used.

Quantitative Data Summary

The following table summarizes key physical and chemical properties for L-Mannose. The 13C isotope does not significantly alter these characteristics from a safety standpoint.

PropertyValueReference
Molecular Formula C₅¹³CH₁₂O₆
Molecular Weight 181.15 g/mol
Appearance White to off-white solid/powder
Melting Point 133 - 130.00 °C / 271.4 - 266 °F
Solubility Soluble in water
Storage Store at room temperature, away from light and moisture.

Experimental Workflow and Handling Protocols

The primary goal when handling this compound is to prevent chemical and isotopic contamination. The following step-by-step process outlines the best practices for handling this compound.

1. Preparation of the Workspace:

  • To minimize contamination, it is recommended to work in a clean, dedicated area such as a laminar flow hood.

  • Before commencing, thoroughly clean the workspace and all equipment (e.g., spatulas, weigh boats, glassware) with 70% ethanol and allow it to dry.

2. Donning Personal Protective Equipment (PPE):

  • Put on a clean lab coat, safety glasses with side shields, and powder-free nitrile gloves.

  • Ensure the lab coat is fully buttoned.

3. Handling the Compound:

  • Before opening, allow the product to equilibrate to room temperature to prevent condensation, which could introduce contaminants.

  • Handle the solid compound carefully to avoid generating dust. If weighing, do so in a draft-free environment or a balance enclosure.

  • Use clean, dedicated utensils for transferring the compound.

4. Storage of this compound:

  • The compound should be stored in a tightly sealed container at room temperature, protected from light and moisture.

5. First Aid Measures:

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids.

  • Skin Contact: Wash off immediately with soap and plenty of water while removing any contaminated clothing.

  • Inhalation: Move to fresh air. If symptoms occur, seek medical attention.

  • Ingestion: Clean mouth with water and drink plenty of water afterwards.

6. Disposal Plan:

  • Dispose of waste material in accordance with national and local regulations.

  • Do not mix with other waste. Keep the compound in its original container if possible.

  • Handle uncleaned containers as you would the product itself.

Procedural Workflow Diagram

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling A Prepare Workspace (Laminar Flow Hood) B Don PPE (Lab Coat, Gloves, Goggles) A->B C Equilibrate Container to Room Temperature B->C Proceed to Handling D Weigh/Transfer Compound (Avoid Dust Generation) C->D E Perform Experiment D->E F Store Unused Product (Tightly Sealed, Room Temp) E->F Experiment Complete G Dispose of Waste (Follow Local Regulations) F->G H Clean Workspace G->H

Caption: Workflow for safe handling and disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.